5-chloro-2,3-dimethyl-1H-indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2,3-dimethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVBTQYPCQFAER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378249 | |
| Record name | 5-chloro-2,3-dimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21296-93-5 | |
| Record name | 5-chloro-2,3-dimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-chloro-2,3-dimethyl-1H-indole (CAS: 21296-93-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-chloro-2,3-dimethyl-1H-indole, a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, a robust synthesis protocol via the Fischer indole synthesis, and its emerging role as a scaffold for the development of targeted anticancer therapies. Particular focus is given to its potential modulation of key oncogenic signaling pathways, including the EGFR/BRAF and WNT/β-catenin cascades. Experimental methodologies and quantitative data are presented to facilitate further research and application of this compound in drug development pipelines.
Chemical and Physical Properties
This compound is a solid, crystalline compound. Its fundamental properties are summarized in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 21296-93-5 | N/A |
| Molecular Formula | C₁₀H₁₀ClN | [1] |
| Molecular Weight | 179.65 g/mol | [1] |
| Appearance | Crystalline solid | N/A |
| Purity | Typically >95% | [2] |
Synthesis: The Fischer Indole Synthesis
The most common and versatile method for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a ketone.[3][4]
Experimental Protocol: Synthesis of this compound
Materials:
-
(4-chlorophenyl)hydrazine hydrochloride
-
Butan-2-one (Methyl ethyl ketone)
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve (4-chlorophenyl)hydrazine hydrochloride in ethanol. Add an equimolar amount of butan-2-one to the solution. Stir the mixture at room temperature for 1-2 hours. The formation of the corresponding hydrazone can be monitored by thin-layer chromatography (TLC).
-
Cyclization: Once hydrazone formation is complete, remove the ethanol under reduced pressure. To the resulting crude hydrazone, add an excess of polyphosphoric acid (or a catalytic amount of zinc chloride). Heat the mixture to 80-100°C with vigorous stirring. The reaction progress should be monitored by TLC.
-
Work-up: After the reaction is complete (typically 2-4 hours), cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a beaker of ice-water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.
Logical Workflow for Fischer Indole Synthesis
Caption: Workflow of the Fischer indole synthesis for this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR (CDCl₃, 500 MHz) Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.9 | s | 1H | NH |
| ~7.5 | d | 1H | Ar-H (C4-H) |
| ~7.2 | d | 1H | Ar-H (C7-H) |
| ~7.1 | dd | 1H | Ar-H (C6-H) |
| ~2.3 | s | 3H | C2-CH₃ |
| ~2.2 | s | 3H | C3-CH₃ |
Expected ¹³C NMR (CDCl₃, 125 MHz) Data:
| Chemical Shift (δ) ppm | Assignment |
| ~134 | C7a |
| ~130 | C3a |
| ~125 | C5 |
| ~122 | C4 |
| ~119 | C6 |
| ~111 | C7 |
| ~109 | C2 |
| ~106 | C3 |
| ~12 | C2-CH₃ |
| ~9 | C3-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the indole ring around 3400 cm⁻¹, C-H stretching of the aromatic and methyl groups in the 3100-2850 cm⁻¹ region, C=C stretching of the aromatic ring around 1600-1450 cm⁻¹, and C-Cl stretching in the fingerprint region.
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z 179 and an (M+2)⁺ peak at m/z 181 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a chlorine atom.
Biological Activity and Drug Development Potential
The 5-chloro-indole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with significant biological activity.[6] Derivatives of 5-chloro-indole have shown promise as potent inhibitors of several protein kinases that are key drivers of cancer progression.
Inhibition of EGFR and BRAF Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) and the serine/threonine-protein kinase B-Raf (BRAF) are critical components of the MAPK/ERK signaling pathway, which regulates cell proliferation, survival, and differentiation.[7] Mutations in the genes encoding these proteins can lead to constitutive activation of the pathway, a hallmark of many cancers.[8]
Derivatives of 5-chloro-indole have been synthesized and evaluated as inhibitors of both wild-type and mutant forms of EGFR and BRAF.[1] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates.
EGFR/BRAF Signaling Pathway
Caption: Simplified EGFR/BRAF signaling pathway and the inhibitory action of 5-chloro-indole derivatives.
Modulation of the WNT/β-catenin Signaling Pathway
The WNT signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is strongly associated with the development of colorectal and other cancers. A key protein in this pathway is Dishevelled (DVL), which acts as a scaffold protein. A derivative of 5-chloro-indole has been identified as an inhibitor of the DVL-PDZ domain, preventing its interaction with the Frizzled receptor and thereby downregulating the WNT pathway.[2]
WNT/β-catenin Signaling Pathway
Caption: Overview of the WNT/β-catenin pathway and the inhibitory point of 5-chloro-indole derivatives.
Experimental Protocols for Biological Assays
Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound or its derivatives against a specific kinase (e.g., EGFR, BRAF).
Materials:
-
Recombinant human kinase (e.g., EGFR, BRAF)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
This compound (or derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection of Kinase Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Conclusion
This compound is a readily synthesizable heterocyclic compound with a promising profile for drug discovery, particularly in the field of oncology. Its core structure serves as a valuable starting point for the development of potent and selective inhibitors of key signaling pathways implicated in cancer, such as the EGFR/BRAF and WNT/β-catenin pathways. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to further explore the therapeutic potential of this and related 5-chloro-indole derivatives. Further studies are warranted to fully elucidate its mechanism of action and to optimize its pharmacological properties for potential clinical applications.
References
- 1. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted : Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of 5-chloro-2,3-dimethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of the chemical compound 5-chloro-2,3-dimethyl-1H-indole. Due to the limited availability of specific experimental data for this compound in public literature, this guide also presents data for structurally similar indole derivatives to provide a comparative context. Furthermore, detailed experimental protocols for determining these physical properties are outlined to assist researchers in their own characterization efforts.
Chemical Structure and Identifier
-
IUPAC Name: this compound
-
CAS Number: 21296-93-5
-
Molecular Formula: C₁₀H₁₀ClN
-
Molecular Weight: 179.64 g/mol
Tabulated Physical Properties
The following tables summarize the available physical property data for this compound and related compounds.
Table 1: Melting and Boiling Points
| Compound | Melting Point (°C) | Boiling Point (°C) |
| This compound | Data not available | Data not available |
| 5-chloro-3-methyl-1H-indole | 111-113[1] | Data not available |
| 5-chloroindole | 69-71[2] | Data not available |
| 5-chloro-2-phenyl-1H-indole | 195-197[3] | Data not available |
Table 2: Solubility Data
| Compound | Solubility |
| This compound | Expected to be soluble in organic solvents like chloroform, methanol, and DMSO. Sparingly soluble in water. |
Table 3: Spectral Data Summary
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| 5-chloro-3-methyl-1H-indole | 7.91 (s, 1H), 7.57 (d, 1H), 7.27 (d, 1H), 7.16 (dd, 1H), 7.01 (s, 1H), 2.32 (d, 3H)[1] | 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, 111.68, 9.63[1] | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the physical properties of a solid organic compound such as this compound.
The melting point is a crucial indicator of a compound's purity.[4][5][6]
-
Apparatus: Mel-Temp apparatus or a similar melting point apparatus, capillary tubes.[5][6]
-
Procedure:
-
A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of about 3 mm.[5]
-
The capillary tube is placed in the heating block of the melting point apparatus.[5]
-
The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
The heating rate is then slowed to 1-2°C per minute.[6]
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.[4][6] A narrow melting range (0.5-2°C) is indicative of a pure compound.[5][6]
-
For small quantities of a liquid, the Thiele tube method is often employed.[7]
-
Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating oil (mineral oil or silicone oil), Bunsen burner or hot plate.[7][8]
-
Procedure:
-
A few milliliters of the liquid are placed in the small test tube.[9]
-
A capillary tube, sealed at one end, is placed into the test tube with the open end down.[8]
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[8]
-
The assembly is clamped and immersed in a Thiele tube containing heating oil.[7]
-
The side arm of the Thiele tube is heated gently.[8]
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.[7]
-
Heating is discontinued when a steady stream of bubbles is observed.
-
The liquid will begin to cool, and the bubbling will slow down. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7][8]
-
A qualitative assessment of solubility in various solvents is a standard characterization step.
-
Apparatus: Small test tubes, vortex mixer, spatulas, various solvents (e.g., water, ethanol, chloroform, diethyl ether, 5% HCl, 5% NaOH).
-
Procedure:
-
Approximately 25 mg of the solid compound is placed into a small test tube.[10]
-
0.75 mL of the solvent is added in small portions.[10]
-
The tube is vigorously shaken or vortexed after each addition.[10]
-
The compound is classified as "soluble" if it completely dissolves. If not, it is deemed "insoluble" or "sparingly soluble."
-
This process is repeated with a range of solvents of varying polarity and pH to establish a solubility profile.
-
NMR spectroscopy provides detailed information about the molecular structure of a compound.[11][12]
-
Apparatus: NMR spectrometer (e.g., 400 or 500 MHz), NMR tubes, deuterated solvents (e.g., CDCl₃, DMSO-d₆).[13]
-
Sample Preparation:
-
5-20 mg of the sample is accurately weighed for a ¹H NMR spectrum.[13]
-
The sample is dissolved in approximately 0.6 mL of a suitable deuterated solvent in a clean vial.[13]
-
The solution is transferred to an NMR tube to a height of 4-5 cm.[13]
-
The tube is capped and the exterior is cleaned before insertion into the spectrometer.[13]
-
-
Data Acquisition:
IR spectroscopy is used to identify the functional groups present in a molecule.[14]
-
Apparatus: Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[15]
-
Procedure (using ATR-FTIR):
-
A background spectrum of the clean ATR crystal is recorded.[15]
-
A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.[15]
-
The IR spectrum of the sample is then recorded.[15] The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the bonds within the molecule.
-
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.[16]
-
Apparatus: Mass spectrometer with an appropriate ionization source (e.g., Electron Impact - EI, Electrospray Ionization - ESI).[17]
-
Procedure (Direct Infusion ESI-MS):
-
A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The solution is infused into the ESI source at a constant flow rate.
-
In the ESI source, the sample molecules are ionized, typically by protonation to form [M+H]⁺ ions.[17]
-
These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio.
-
A detector records the abundance of each ion, generating a mass spectrum. The peak corresponding to the molecular ion provides the molecular weight of the compound.
-
Visualized Workflow
The following diagram illustrates a typical workflow for the physical and spectral characterization of a newly synthesized compound like this compound.
Caption: Workflow for the characterization of a chemical compound.
Biological Activity
While specific signaling pathway involvement for this compound is not documented, the indole scaffold is a common motif in many biologically active compounds.[18] Derivatives of 5-chloro-indole have been investigated for various therapeutic applications, including as potential inhibitors of EGFR (Epidermal Growth Factor Receptor) and as antimicrobial agents.[19][20][21] Any investigation into the biological activity of this compound would logically begin with screening against common cancer cell lines and microbial strains, followed by more targeted assays if initial activity is observed.
The following diagram illustrates a generalized workflow for initial biological screening.
Caption: General workflow for primary biological screening.
References
- 1. rsc.org [rsc.org]
- 2. 5-氯吲哚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. pennwest.edu [pennwest.edu]
- 5. Determination of Melting Point [wiredchemist.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 15. emeraldcloudlab.com [emeraldcloudlab.com]
- 16. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 19. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-2,3-dimethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous biologically active compounds. The strategic substitution on the indole scaffold allows for the fine-tuning of physicochemical and pharmacological properties, leading to the development of novel therapeutic agents. This technical guide focuses on a specific substituted indole, 5-chloro-2,3-dimethyl-1H-indole, providing a comprehensive overview of its key physical properties, detailed experimental protocols for their determination, and a relevant synthetic pathway. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of indole-based compounds in drug discovery and development. Substituted indoles have a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]
Physicochemical Data of this compound
The accurate determination of physical constants such as melting and boiling points is fundamental for the identification, purity assessment, and handling of chemical compounds.
| Physical Property | Value | Source |
| Melting Point | 138-140 °C | ChemicalBook |
| Boiling Point | 319.1 ± 37.0 °C (Predicted) | ChemicalBook |
Experimental Protocols for Physical Property Determination
The following sections provide detailed methodologies for the experimental determination of the melting and boiling points of organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
The Thiele tube method utilizes a circulating oil bath to ensure uniform heating of the sample.
Apparatus:
-
Thiele tube
-
Thermometer (-10 to 300 °C)
-
Capillary tubes (sealed at one end)
-
Heating source (Bunsen burner or hot plate)
-
Mineral oil or silicone oil
-
Rubber band or wire to attach the capillary tube to the thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is placed in a mortar and ground to a fine powder. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to the thermometer using a small rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
The thermometer with the attached capillary tube is inserted into the Thiele tube, which is filled with mineral or silicone oil to a level above the side arm.
-
Heating: The side arm of the Thiele tube is gently heated with a small flame or on a hot plate. The design of the tube promotes convection currents, ensuring a uniform temperature distribution in the oil.[4]
-
Observation: The temperature is increased at a rate of 1-2 °C per minute as the melting point is approached.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range.
Digital melting point apparatuses offer a more automated and precise method for determining melting points.
Apparatus:
-
Digital melting point apparatus (e.g., DigiMelt)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
Procedure:
-
Sample Preparation: The sample is prepared in a capillary tube as described in the Thiele tube method.
-
Apparatus Setup: The capillary tube containing the sample is inserted into the sample holder of the DigiMelt apparatus.
-
Programming the Instrument: The starting temperature, ramp rate (heating rate), and stop temperature are programmed into the instrument. For an unknown compound, a rapid ramp rate (e.g., 10-20 °C/min) can be used to determine an approximate melting point. For a more accurate measurement, a slower ramp rate (e.g., 1-2 °C/min) should be used, starting from a temperature about 15-20 °C below the expected melting point.
-
Observation and Data Recording: The sample is observed through a magnifying lens as it is heated. The temperatures at the onset of melting and when the sample is completely liquid are recorded. Many digital instruments can automatically detect and record the melting range.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
This method is suitable for determining the boiling point of small quantities of a liquid.
Apparatus:
-
Thiele tube
-
Thermometer (-10 to 400 °C)
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Heating source
-
Mineral oil or silicone oil
-
Rubber band or wire
Procedure:
-
Sample Preparation: A small amount (0.5-1 mL) of the liquid sample is placed in the small test tube. A capillary tube, sealed at one end, is placed inside the test tube with the open end downwards.
-
Apparatus Setup: The test tube assembly is attached to a thermometer with a rubber band or wire.
-
This assembly is then placed in a Thiele tube filled with a high-boiling liquid (e.g., silicone oil).
-
Heating: The side arm of the Thiele tube is gently heated.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.
-
The heating is then stopped. The liquid will begin to cool, and the rate of bubbling will decrease.
-
Data Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the sample.
Synthesis Workflow: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for the synthesis of indoles. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone. For this compound, the synthesis would proceed from 4-chlorophenylhydrazine and 2-butanone.
Caption: Fischer Indole Synthesis Workflow
Biological Relevance of Substituted Indoles
The indole scaffold is a privileged structure in medicinal chemistry due to its ability to interact with a variety of biological targets. Halogenated indoles, in particular, have demonstrated a wide spectrum of pharmacological activities. The introduction of chlorine at the 5-position, along with methyl groups at the 2- and 3-positions, can significantly influence the compound's lipophilicity, electronic properties, and steric profile, thereby modulating its biological activity. Indole derivatives have been investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2] The specific biological activities of this compound would require dedicated screening and pharmacological studies. This technical guide provides the foundational physicochemical data and synthetic context necessary for such research endeavors.
References
Technical Guide: Solubility of 5-chloro-2,3-dimethyl-1H-indole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 5-chloro-2,3-dimethyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document provides a framework for its solubility assessment. It includes qualitative solubility information based on structurally similar analogs, detailed experimental protocols for quantitative solubility determination, and a discussion on the potential biological significance of substituted indoles. This guide is intended to be a practical resource for researchers working with this and similar indole derivatives.
Introduction to this compound
This compound belongs to the indole family, a significant class of heterocyclic compounds widely found in natural products and synthetic molecules with diverse biological activities. The indole scaffold is a key component in many pharmaceuticals, and substitutions on the indole ring, such as chlorination and methylation, can significantly influence the molecule's physicochemical properties, including solubility, and its pharmacological profile. Understanding the solubility of such compounds in various organic solvents is crucial for their synthesis, purification, formulation, and in vitro/in vivo testing.
Solubility Profile
Qualitative Solubility of a Structural Analog: 2,3-dimethyl-1H-indole
In the absence of specific data for this compound, we can infer its likely solubility behavior from its close analog, 2,3-dimethyl-1H-indole. This compound is known to have limited solubility in water due to its non-polar character.[1] It is, however, more soluble in organic solvents, with a preference for non-polar solvents such as hexane and toluene, owing to its hydrophobic nature.[1] The solubility of such organic compounds is also generally temperature-dependent, with solubility increasing at higher temperatures.
Anticipated Solubility of this compound
The addition of a chlorine atom at the 5-position of the indole ring is expected to increase the lipophilicity of the molecule, which would likely further decrease its aqueous solubility and enhance its solubility in non-polar organic solvents. A summary of the anticipated qualitative solubility is presented in Table 1.
Table 1: Anticipated Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Anticipated Solubility | Rationale |
| Non-Polar | Hexane, Toluene | High | The hydrophobic nature of the indole ring, enhanced by the chloro and methyl groups, favors these solvents. |
| Polar Aprotic | Acetone, THF, DMF | Moderate to High | Good balance of polarity to interact with the indole N-H while accommodating the non-polar regions. |
| Polar Protic | Ethanol, Methanol | Moderate | Hydrogen bonding with the indole N-H is possible, but the overall lipophilicity may limit high solubility. |
| Aqueous | Water, Buffers | Low | The molecule is predominantly non-polar, leading to poor interaction with water. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods must be employed. The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[2][3][4] The concentration of the dissolved compound in the saturated solution can then be determined using analytical techniques such as UV-Visible Spectroscopy or High-Performance Liquid Chromatography (HPLC).
Shake-Flask Method for Solubility Determination
This protocol describes the determination of the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]
-
After the incubation period, allow the vials to stand undisturbed in the same temperature-controlled environment to allow the undissolved solid to settle.
-
Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.[4]
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Filter the withdrawn supernatant through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with the same solvent to a concentration suitable for the chosen analytical method.
-
Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (UV-Vis Spectroscopy or HPLC).
-
Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at that temperature.
Quantification by UV-Visible Spectroscopy
UV-Visible spectroscopy can be used to determine the concentration of a UV-absorbing compound in a solution.[5][6]
Procedure:
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the diluted supernatant obtained from the shake-flask experiment.
-
Using the calibration curve, determine the concentration of the compound in the diluted supernatant and subsequently calculate the solubility.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a more selective and often more sensitive method for determining the concentration of a compound, especially in the presence of impurities.[7][8][9]
Procedure:
-
Develop a suitable HPLC method for the analysis of this compound. This will involve selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength.
-
Prepare a stock solution of this compound of a known concentration in the mobile phase or a compatible solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations.
-
Inject a fixed volume of each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
Inject a fixed volume of the diluted supernatant from the shake-flask experiment into the HPLC system.
-
Using the calibration curve, determine the concentration of the compound in the diluted supernatant and subsequently calculate the solubility.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method followed by HPLC analysis.
Caption: Experimental workflow for determining the solubility of this compound.
Biological Context and Significance for Drug Development
While the specific biological activity of this compound is not extensively documented, the broader class of substituted indoles is of significant interest in drug discovery. Many indole derivatives exhibit a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.
For instance, certain 5-chloro-indole derivatives have been investigated for their potential as anticancer agents. Some have shown antiproliferative effects and the ability to inhibit key signaling proteins such as EGFR (Epidermal Growth Factor Receptor), which is often dysregulated in various cancers.[10] Furthermore, a 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide has been identified as a potent inhibitor of HIV-1 reverse transcriptase, highlighting the potential for this scaffold in antiviral drug development.[11]
The solubility of a potential drug candidate is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties. Poor solubility can lead to low bioavailability and hinder the development of a promising compound. Therefore, a thorough understanding and quantification of the solubility of this compound in various pharmaceutically relevant solvents and buffer systems are essential first steps in its evaluation as a potential therapeutic agent.
Conclusion
This technical guide provides a comprehensive overview of the anticipated solubility of this compound and detailed experimental protocols for its quantitative determination. While specific solubility data for this compound remains to be published, the methodologies outlined here offer a robust framework for researchers to generate this critical information. The provided workflow and discussion of the biological context of related compounds underscore the importance of solubility studies in the early stages of drug discovery and development for this promising class of molecules.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. enamine.net [enamine.net]
- 4. Solubility and Partition Coefficient Determination [bio-protocol.org]
- 5. longdom.org [longdom.org]
- 6. ej-eng.org [ej-eng.org]
- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
- 9. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
5-chloro-2,3-dimethyl-1H-indole molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and relevant reaction pathways for 5-chloro-2,3-dimethyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.
Core Compound Data
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and registration in chemical databases.
| Property | Value |
| Molecular Formula | C₁₀H₁₀ClN |
| Molecular Weight | 179.65 g/mol |
| CAS Number | 21296-93-5 |
Experimental Protocols
The synthesis of this compound is most commonly achieved via the Fischer indole synthesis. This classic and versatile reaction involves the acid-catalyzed cyclization of an arylhydrazone.
Synthesis of this compound via Fischer Indole Synthesis
This protocol describes the preparation of this compound from (4-chlorophenyl)hydrazine and butan-2-one.
Materials:
-
(4-chlorophenyl)hydrazine hydrochloride
-
Butan-2-one (methyl ethyl ketone)
-
Glacial acetic acid
-
Sodium hydroxide (NaOH) solution, 1 M
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation and Cyclization:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (4-chlorophenyl)hydrazine hydrochloride (1 equivalent) and butan-2-one (1-1.2 equivalents).
-
Add glacial acetic acid to serve as both the solvent and the acid catalyst.[1]
-
Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Reaction times can vary, but typically range from 2 to 24 hours.[1]
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a 1 M sodium hydroxide solution until the pH is approximately 7-8.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.[1]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purify the crude residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure this compound.
-
Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Reaction Pathway Visualization
The mechanism of the Fischer indole synthesis is a well-established pathway involving several key intermediates. The following diagram illustrates the logical progression from the starting materials to the final indole product.
References
Spectroscopic Profile of 5-chloro-2,3-dimethyl-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound 5-chloro-2,3-dimethyl-1H-indole. Due to the limited availability of directly published experimental data for this specific molecule, this guide presents a combination of reported data for structurally related analogs and predicted values to offer a comprehensive spectroscopic profile. The information herein is intended to support research and development activities involving this compound.
Spectroscopic Data Summary
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound and its close structural analogs.
Table 1: ¹H NMR Spectroscopic Data
The ¹H NMR data for this compound is predicted based on the known spectral data of 5-chloro-3-methyl-1H-indole and 2,3-dimethyl-1H-indole. The data was recorded in CDCl₃, and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Notes |
| NH | ~ 7.8 - 8.0 | br s | - | Broad singlet, exchangeable with D₂O |
| H-4 | ~ 7.5 | d | ~ 2.0 | |
| H-6 | ~ 7.1 | dd | ~ 8.5, 2.0 | |
| H-7 | ~ 7.2 | d | ~ 8.5 | |
| 2-CH₃ | ~ 2.3 | s | - | |
| 3-CH₃ | ~ 2.2 | s | - |
Predicted data is based on analogous compounds reported in the literature.
Table 2: ¹³C NMR Spectroscopic Data
The ¹³C NMR data for this compound is predicted based on the known spectral data of 5-chloro-3-methyl-1H-indole and 2,3-dimethyl-1H-indole. The data was recorded in CDCl₃, and chemical shifts (δ) are reported in ppm.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~ 129 |
| C-3 | ~ 107 |
| C-3a | ~ 129 |
| C-4 | ~ 122 |
| C-5 | ~ 125 |
| C-6 | ~ 119 |
| C-7 | ~ 111 |
| C-7a | ~ 134 |
| 2-CH₃ | ~ 12 |
| 3-CH₃ | ~ 9 |
Predicted data is based on analogous compounds reported in the literature.
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | Vibrational Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3400 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1580 - 1620 | Medium-Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| C-Cl Stretch | 700 - 800 | Strong |
Table 4: Mass Spectrometry (MS) Data
| Parameter | Value |
| Molecular Formula | C₁₀H₁₀ClN |
| Molecular Weight | 179.65 g/mol |
| Predicted m/z of Molecular Ion [M]⁺ | 179/181 (due to ³⁵Cl/³⁷Cl isotopes) |
| Predicted Major Fragments | [M-CH₃]⁺, [M-Cl]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory practices for the characterization of indole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra would be recorded on a Bruker AVANCE 500 spectrometer operating at 500 MHz and 125 MHz, respectively. The solvent used would be deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) serving as the internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
The IR spectrum would be recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample would be prepared as a KBr pellet or analyzed as a thin film. The spectrum would be recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra would be obtained using a gas chromatography-mass spectrometry (GC-MS) instrument, such as an ISQ Trace 1300, with electron ionization (EI). The sample would be introduced via the GC, and the mass spectrum would be recorded over a mass range of m/z 50-500.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.
Caption: Workflow of Spectroscopic Analysis.
Navigating the Therapeutic Potential of 5-Chloro-Indole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. The introduction of a chlorine atom at the 5-position of the indole ring has been shown to significantly modulate the pharmacological properties of these molecules, leading to a diverse range of therapeutic activities. While the specific biological profile of 5-chloro-2,3-dimethyl-1H-indole derivatives is not extensively documented in publicly available literature, a wealth of research on closely related 5-chloro-indole analogues provides valuable insights into their potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide offers an in-depth exploration of the biological activities of various 5-chloro-indole derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to support further research and drug development endeavors.
Anticancer Activity of 5-Chloro-Indole Derivatives
A significant body of research has focused on the antiproliferative and cytotoxic effects of 5-chloro-indole derivatives against various cancer cell lines. These compounds have been shown to target key signaling pathways involved in cancer progression, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and the Wnt/β-catenin pathway.
Quantitative Data Summary: Anticancer Activity
| Compound Class | Compound/Derivative | Target Cell Line(s) | Activity Metric | Value | Reference(s) |
| Indole-2-carboxamides | 5f (R = p-2-methyl pyrrolidin-1-yl) | Various cancer cell lines | GI50 | 29 nM | [1] |
| 5g (R = p-4-morpholin-1-yl) | Various cancer cell lines | GI50 | 31 nM | [1] | |
| 5d (R = p-N,N-dimethyl amino) | Various cancer cell lines | GI50 | 36 nM | [1] | |
| 5f | EGFRT790M | IC50 | 9.5 ± 2 nM | [1][2] | |
| 5g | EGFRT790M | IC50 | 11.9 ± 3 nM | [1][2] | |
| 5d, 5f, 5g | EGFRWT | IC50 | 68-85 nM | [1][2] | |
| Indole-2-carboxylates | 3e (R = m-piperidin-1-yl) | EGFR | IC50 | 68 nM | [3] |
| 3e | BRAFV600E | IC50 | Potent activity | [3] | |
| Indole-2,3-dione 3-thiosemicarbazones | 3a (methyl substituted), 3c (allyl substituted) | S. aureus, C. albicans | Antimicrobial Activity | Active | [4] |
| DVL1 Inhibitor | (S)-1 | DVL1 | EC50 | 0.49 ± 0.11 μM | [5][6] |
| (S)-1 | HCT116 (colon cancer) | EC50 | 7.1 ± 0.6 μM | [5][6] | |
| Racemic 1 | DVL1 | EC50 | 0.74 ± 0.08 μM | [5][6] | |
| Racemic 1 | WNT pathway | EC50 | 3.46 ± 0.07 μM | [5][6] |
Key Signaling Pathway in Cancer: EGFR Inhibition
Many 5-chloro-indole derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival. The diagram below illustrates the general mechanism of action.
Experimental Protocols: Anticancer Activity Assessment
In Vitro Antiproliferative Assay (GI50)
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is determined using assays such as the Sulforhodamine B (SRB) assay or MTT assay. The absorbance is read using a microplate reader.
-
Data Analysis: The concentration of the compound that causes 50% growth inhibition (GI50) is calculated from the dose-response curves.
EGFR Kinase Inhibitory Assay (IC50)
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain. This is often done using a time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA) format.
-
Reaction Mixture: The reaction mixture typically contains recombinant human EGFR kinase, a specific substrate (e.g., a poly-Glu-Tyr peptide), ATP, and the test compound at various concentrations.
-
Incubation: The reaction is incubated at a specific temperature (e.g., room temperature or 30°C) for a set time to allow for phosphorylation.
-
Detection: A labeled antibody that specifically recognizes the phosphorylated substrate is added. The signal generated is proportional to the extent of phosphorylation.
-
Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
Antimicrobial Activity of 5-Chloro-Indole Derivatives
Several 5-chloro-indole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens, including drug-resistant strains.
Quantitative Data Summary: Antimicrobial Activity
| Compound Class | Compound/Derivative | Target Microorganism(s) | Activity Metric | Value (µg/mL) | Reference(s) |
| Chloroindoles | 4-chloroindole | S. aureus, A. baumannii, C. albicans | MIC | 50 | [7] |
| 5-chloroindole | S. aureus, C. albicans | MIC | 100 | [7] | |
| 5-chloroindole | A. baumannii | MIC | 50 | [7] | |
| 5-chloro-2-methyl indole | S. aureus, A. baumannii, C. albicans | MIC | 100 | [7] | |
| 4-chloroindole, 5-chloroindole, 5-chloro-2-methyl indole | Uropathogenic E. coli | MIC | 75 | [7] | |
| Indole-thiadiazole | 2c | MRSA | MIC | More effective than ciprofloxacin | [8][9] |
| 2c | B. subtilis | MIC | 3.125 | [8] | |
| Indole-triazole | 3d | MRSA | MIC | More effective than ciprofloxacin | [8][9] |
| 3c | B. subtilis | MIC | 3.125 | [8] |
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Experimental Protocols: Antimicrobial Activity Assessment
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions of the compound are then prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture, and its density is adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).
Anti-inflammatory Activity of 5-Chloro-Indole Derivatives
Certain 5-chloro-indole derivatives have been investigated for their potential to mitigate inflammatory responses.
Quantitative Data Summary: Anti-inflammatory Activity
| Compound Class | Compound/Derivative | Animal Model | Assay | Result | Reference(s) |
| 2-Oxo-2,3-dihydroindole-1-carboxamides | II10, II11, II15 | Xylene-induced mice ear swelling | Anti-inflammatory activity | Marked activity | |
| II10, II11 | Carrageenan-induced rat paw edema | Anti-inflammatory activity | Significant activity, comparable to diclofenac sodium and tenidap sodium (P>0.05) | ||
| II11 | - | Gastrointestinal side effect | Less than diclofenac sodium (P<0.05) and tenidap sodium (P<0.01) |
Experimental Protocols: Anti-inflammatory Activity Assessment
Carrageenan-Induced Rat Paw Edema Model
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Compound Administration: The test compound, a reference drug (e.g., diclofenac sodium), and a vehicle control are administered orally or intraperitoneally to different groups of rats.
-
Induction of Edema: After a specific time (e.g., 1 hour) post-treatment, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Conclusion
The 5-chloro-indole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives explored in this guide demonstrate significant potential in oncology, infectious diseases, and inflammatory conditions. While specific data on this compound derivatives remains limited, the extensive research on related analogues provides a strong foundation and rationale for the synthesis and biological evaluation of this particular subclass. The detailed experimental protocols and pathway visualizations included herein are intended to facilitate further investigation into the therapeutic utility of these compelling molecules. Future research should focus on elucidating the structure-activity relationships and mechanisms of action of these compounds to optimize their efficacy and safety profiles for potential clinical applications.
References
- 1. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iomcworld.org [iomcworld.org]
- 5. turkjps.org [turkjps.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (PDF) Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor (2022) | Antonio Coluccia | 7 Citations [scispace.com]
The Medicinal Chemistry of 5-chloro-2,3-dimethyl-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of pharmacological activities. This technical guide focuses on the specific, yet under-explored, derivative, 5-chloro-2,3-dimethyl-1H-indole . While direct research on this compound is limited, this document serves as an in-depth guide by extrapolating from closely related analogs to predict its synthetic routes, potential biological activities, and mechanisms of action. This paper will detail plausible synthetic methodologies, present quantitative data from related compounds in structured tables, and provide established experimental protocols for the evaluation of its potential anticancer, anti-inflammatory, and antimicrobial properties. Furthermore, key signaling pathways and experimental workflows are visualized to provide a comprehensive resource for researchers interested in exploring the therapeutic potential of this and similar indole derivatives.
Introduction to the Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery due to its ability to mimic the structure of peptides and interact with a variety of biological targets.[1] The versatility of the indole ring allows for substitutions at multiple positions, leading to a vast chemical space for the development of novel therapeutic agents. Modifications at the 2, 3, and 5-positions, in particular, have been shown to significantly influence the pharmacological profile of these compounds. The presence of a chlorine atom at the 5-position and methyl groups at the 2- and 3-positions of the indole core in This compound suggests the potential for a unique combination of lipophilicity, electronic properties, and steric hindrance that could translate into specific biological activities.
Synthesis of this compound
The most common and versatile method for the synthesis of 2,3-disubstituted indoles is the Fischer indole synthesis .[2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a ketone or aldehyde.
Predicted Synthetic Pathway
A plausible synthetic route to this compound is via the Fischer indole synthesis, starting from 4-chlorophenylhydrazine and butan-2-one.
Caption: Predicted Fischer indole synthesis of this compound.
General Experimental Protocol for Fischer Indole Synthesis
The following is a general protocol that can be adapted for the synthesis of this compound.
-
Hydrazone Formation: Equimolar amounts of 4-chlorophenylhydrazine hydrochloride and butan-2-one are dissolved in a suitable solvent, such as ethanol or acetic acid.
-
Cyclization: An acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride) is added to the mixture.[2]
-
Heating: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Potential Biological Activities
Based on the biological activities reported for structurally similar indole derivatives, this compound is predicted to exhibit anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Numerous 2,3-dimethylindole and 5-chloroindole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[4] The mechanism of action often involves the inhibition of key cellular targets like tubulin, protein kinases (e.g., EGFR), and topoisomerases.[1][5]
Table 1: Cytotoxic Activity of Selected 2,3-Dimethylindole Derivatives [4]
| Compound | Substitution | Cancer Cell Line | IC₅₀ (nM) |
| 3a | 2,3-dimethyl | Lung Carcinoma (Calu1) | 2.7 |
| 3a | 2,3-dimethyl | Pancreas Carcinoma (Panc1) | 2.8 |
| 3b | 2,3,5-trimethyl | Lung Carcinoma (Calu1) | 3.1 |
| 3b | 2,3,5-trimethyl | Pancreas Carcinoma (Panc1) | 3.2 |
| 5d | 1-benzyl-2,3-dimethyl | Lung Carcinoma (Calu1) | 2.5 |
Anti-inflammatory Activity
Indole derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[6] The anti-inflammatory potential of indole-based compounds has been demonstrated in various in vivo models.
Table 2: Anti-inflammatory Activity of Selected Indole Derivatives [7]
| Compound | Edema Inhibition (%) at 3h (10 mg/kg) |
| 1 | 55.23 |
| 2 | 58.41 |
| 3 | 60.15 |
| 4 | 61.74 |
| Diclofenac Potassium | 54.98 |
Antimicrobial Activity
The indole nucleus is a common feature in many antimicrobial agents.[2] Derivatives with halogen substitutions, such as a chloro group at the 5-position, often exhibit enhanced antimicrobial activity.
Table 3: Antimicrobial Activity of Selected Indole Derivatives [2]
| Compound | Microorganism | MIC (µg/mL) |
| 3d | S. aureus | 3.125 |
| 3d | MRSA | 3.125 |
| 3d | E. coli | 6.25 |
| 3d | B. subtilis | 6.25 |
| 3d | C. albicans | 3.125 |
| 3d | C. krusei | 3.125 |
| Ciprofloxacin | S. aureus | 0.78 |
| Fluconazole | C. albicans | 1.56 |
Predicted Mechanisms of Action
The therapeutic effects of indole derivatives are mediated through various mechanisms of action. For this compound, the following mechanisms are plausible based on existing literature.
Inhibition of EGFR Signaling
Many indole-based compounds are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[8] Inhibition of EGFR can block downstream signaling pathways, leading to cell cycle arrest and apoptosis.
Caption: Predicted inhibition of the EGFR signaling pathway.
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.[5]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This model is used to evaluate the acute anti-inflammatory activity of a compound in rodents.[7]
-
Animal Grouping: Animals (e.g., rats or mice) are divided into control and treatment groups.
-
Compound Administration: The test compound or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally.
-
Carrageenan Injection: After a specific time, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of edema inhibition is calculated by comparing the paw volume of the treated groups with the control group.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[2]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Conclusion
While This compound remains a largely uncharacterized molecule, its structural features strongly suggest a rich potential for medicinal chemistry applications. By drawing parallels with closely related 2,3-dimethylindoles and 5-chloroindoles, this guide posits that the target compound is likely to possess significant anticancer, anti-inflammatory, and antimicrobial activities. The provided synthetic strategies, compiled quantitative data from analogous compounds, and detailed experimental protocols offer a solid foundation for researchers to embark on the synthesis and biological evaluation of this promising indole derivative. Further investigation into this and similar scaffolds is warranted to unlock their full therapeutic potential.
References
- 1. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. scienceopen.com [scienceopen.com]
- 5. datapdf.com [datapdf.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fischer Indole Synthesis: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry for over a century, remains a pivotal reaction for the construction of the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals, natural products, and functional materials. First reported by Emil Fischer and Friedrich Jourdan in 1883, this acid-catalyzed cyclization of arylhydrazones derived from aldehydes or ketones has demonstrated remarkable versatility and utility. This guide provides an in-depth exploration of the historical context, the intricate mechanistic steps, detailed experimental protocols, and a quantitative overview of the reaction's scope.
Discovery and Historical Context
The Fischer indole synthesis was discovered in 1883 by the renowned German chemist Emil Fischer and his colleague Friedrich Jourdan.[1][2] Their seminal work involved the reaction of phenylhydrazine with pyruvic acid to form an indole carboxylic acid, albeit in low yield. This discovery opened the door to the systematic synthesis of a wide variety of substituted indoles, a class of compounds that were previously difficult to access. The reaction's robustness and broad applicability have led to its enduring importance in organic synthesis, including in the industrial production of drugs such as the antimigraine triptans.[3]
The Core Reaction Mechanism
The Fischer indole synthesis proceeds through a well-elucidated, multi-step mechanism initiated by the acid-catalyzed reaction of an arylhydrazine with an aldehyde or a ketone. The key steps are as follows:
-
Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine and a carbonyl compound to form the corresponding arylhydrazone.[3] This is a standard imine formation reaction.
-
Tautomerization to Enamine: The resulting hydrazone then undergoes tautomerization to its enamine isomer.[3]
-
[4][4]-Sigmatropic Rearrangement: Following protonation, the enamine intermediate undergoes a crucial[4][4]-sigmatropic rearrangement, which is the key bond-forming step that establishes the indole framework.[3] This step results in the formation of a di-imine intermediate.
-
Aromatization and Cyclization: The di-imine intermediate subsequently rearomatizes, leading to the formation of an aminoacetal (or aminal).[3]
-
Elimination of Ammonia: Finally, under the acidic conditions, the cyclic intermediate eliminates a molecule of ammonia to afford the stable, aromatic indole ring system.[3]
Isotopic labeling studies have confirmed that the nitrogen atom of the resulting indole originates from the N1 position of the starting arylhydrazine.[3]
Mechanistic Workflow
Caption: Reaction mechanism of the Fischer indole synthesis.
Quantitative Data on Substrate Scope and Yields
The Fischer indole synthesis is compatible with a wide range of substituted arylhydrazines and carbonyl compounds. The electronic nature of the substituents on the arylhydrazine and the structure of the carbonyl partner can significantly influence the reaction conditions and the yield of the resulting indole. The following table summarizes the yields for the synthesis of various 3H-indoles (indolenines) from substituted tolylhydrazines and nitro-substituted phenylhydrazines with isopropyl methyl ketone and 2-methylcyclohexanone.
| Arylhydrazine Hydrochloride | Ketone | Product | Reaction Conditions | Yield (%) | Reference |
| o-Tolylhydrazine | Isopropyl methyl ketone | 2,3,3,7-Tetramethyl-3H-indole | Acetic acid, RT, 20 min | 80 | [5] |
| m-Tolylhydrazine | Isopropyl methyl ketone | 2,3,3,6-Tetramethyl-3H-indole | Acetic acid, RT, 2 h | 45 | [5] |
| m-Tolylhydrazine | Isopropyl methyl ketone | 2,3,3,4-Tetramethyl-3H-indole | Acetic acid, RT, 2 h | 40 | [5] |
| o-Tolylhydrazine | 2-Methylcyclohexanone | 1,10-Dimethyl-1,2,3,4,5,10-hexahydro-carbazole | Acetic acid, RT, 10 min | 85 | [5] |
| m-Tolylhydrazine | 2-Methylcyclohexanone | 1,7-Dimethyl-1,2,3,4,5,10-hexahydro-carbazole | Acetic acid, RT, 10 min | 85 | [5] |
| o-Nitrophenylhydrazine | 2-Methylcyclohexanone | 1-Methyl-10-nitro-1,2,3,4,5,10-hexahydro-carbazole | Acetic acid, Reflux, 1.5 h | 40 | [5] |
| p-Nitrophenylhydrazine | 2-Methylcyclohexanone | 1-Methyl-8-nitro-1,2,3,4,5,10-hexahydro-carbazole | Acetic acid, Reflux, 1.5 h | 40 | [5] |
Detailed Experimental Protocols
The following protocols provide detailed procedures for the synthesis of a representative indole, 2-phenylindole, from acetophenone and phenylhydrazine. This two-step procedure involves the initial formation and isolation of the acetophenone phenylhydrazone, followed by its acid-catalyzed cyclization.
Step 1: Synthesis of Acetophenone Phenylhydrazone
Materials:
-
Acetophenone (4.0 g, 0.033 mol)
-
Phenylhydrazine (3.6 g, 0.033 mol)
-
95% Ethanol (80 mL)
Procedure:
-
A mixture of acetophenone (4.0 g, 0.33 mol) and phenylhydrazine (3.6 g, 0.33 mol) is warmed on a steam bath for 1 hour.
-
The hot mixture is dissolved in 80 mL of 95% ethanol.
-
Crystallization is induced by agitation, and the mixture is then cooled in an ice bath.
-
The product is collected by filtration and washed with 25 mL of cold ethanol.
-
A second crop of crystals can be obtained by concentrating the combined filtrate and washings.
-
The combined solids are dried under reduced pressure over calcium chloride.
-
The typical yield of acetophenone phenylhydrazone (m.p. 105-106°C) is 87-91%.
Step 2: Fischer Indole Synthesis of 2-Phenylindole
Materials:
-
Acetophenone phenylhydrazone (5.3 g, 0.025 mol)
-
Powdered anhydrous zinc chloride (25.0 g)
-
Glacial acetic acid (50 mL)
-
Concentrated hydrochloric acid (5 mL)
-
95% Ethanol
Procedure:
-
In a tall 1-L beaker, an intimate mixture of freshly prepared acetophenone phenylhydrazone (5.3 g, 0.25 mol) and powdered anhydrous zinc chloride (25.0 g) is prepared.
-
The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously by hand.
-
The mass will become liquid after 3-4 minutes, and the evolution of white fumes will begin.
-
The beaker is removed from the bath, and stirring is continued for 5 minutes.
-
The hot reaction mixture is poured into a beaker containing 400 mL of water.
-
50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid are added to the beaker containing the reaction mixture to dissolve the zinc salts. The beaker is then rinsed with the same acid solution.
-
The crude 2-phenylindole is collected by filtration, washed with 200 mL of water, and then recrystallized from hot 95% ethanol.
-
The recrystallized product is washed with 25 mL of ethanol.
-
The total yield of 2-phenylindole is typically 72-80%.
Conclusion
The Fischer indole synthesis has stood the test of time as a powerful and reliable method for the construction of the indole ring system. Its broad substrate scope, coupled with the development of milder and more efficient reaction conditions, ensures its continued relevance in modern organic synthesis. For researchers in drug discovery and materials science, a thorough understanding of this classic reaction is indispensable for the design and synthesis of novel indole-containing molecules with tailored properties.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of the Indole Nucleus
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry and natural products, forming the core of numerous biologically active compounds. Its rich electron density makes it highly susceptible to electrophilic attack, yet the regioselectivity of these reactions can be finely controlled. This guide provides a comprehensive overview of the principal electrophilic substitution reactions of the indole nucleus, offering detailed mechanisms, experimental protocols, and quantitative data to aid in the synthesis and functionalization of indole-based molecules.
Core Principles of Electrophilic Substitution in Indoles
The indole ring system is a π-excessive heterocycle, meaning the pyrrole ring, in particular, possesses a high electron density.[1] This is due to the participation of the nitrogen lone pair in the aromatic system. Electrophilic attack predominantly occurs at the C3 position of the indole nucleus.[1][2] This regioselectivity is attributed to the superior stability of the cationic intermediate (arenium ion) formed upon attack at C3. The positive charge in this intermediate can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring, a stabilization not possible with attack at C2.[1][2]
If the C3 position is substituted, electrophilic attack may occur at the C2 position, and if both C2 and C3 are blocked, substitution can be directed to the benzene ring, typically at the C6 position.[1] The reactivity of the indole nucleus is significantly higher than that of benzene, with reaction rates for electrophilic substitution being approximately 10^13 times greater.[3]
Halogenation
Halogenation of indoles provides versatile intermediates for further functionalization, particularly in cross-coupling reactions. The reaction conditions can be tuned to achieve selective halogenation at the C3 position.
Data Presentation: Halogenation of Indole
| Halogenating Agent | Solvent | Temperature | Product | Yield (%) | Reference |
| Pyridinium bromide perbromide | Pyridine | 0-2 °C | 3-Bromoindole | 64 | [4] |
| N-Bromosuccinimide (NBS) | CH2Cl2 | rt | 3-Bromoindole | - | [2] |
| Dioxane dibromide | Pyridine | - | 3-Bromoindole | 48 | [4] |
| N-Chlorosuccinimide (NCS) | CH2Cl2 | rt | 3-Chloroindole | - | [5] |
| Iodine/KI | H2O | rt | 3-Iodoindole | - | [6] |
Experimental Protocol: Synthesis of 3-Bromoindole [4]
-
Preparation: Dissolve indole (4.0 g, 0.034 mol) in reagent-grade pyridine (40 mL) in a flask and cool the solution to 0-2 °C in an ice bath.
-
Addition of Reagent: Slowly add a solution of pyridinium bromide perbromide (10.8 g, 0.034 mol) in pyridine (30 mL) to the cooled indole solution. The rate of addition should be controlled to maintain the reaction temperature below 2 °C.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-2 °C for a suitable time (monitoring by TLC is recommended).
-
Work-up: Pour the reaction mixture into cold, dilute aqueous hydrochloric acid to neutralize the pyridine. Wash the resulting solution several times with the same acid solution.
-
Extraction: Extract the aqueous layer with diethyl ether.
-
Purification: Wash the combined ether extracts with cold, dilute aqueous sodium hydroxide, followed by water. Dry the ether solution over anhydrous magnesium sulfate (MgSO4).
-
Isolation: Remove the ether under reduced pressure. Recrystallize the residue from n-heptane, using charcoal for decolorization if necessary, to yield pure 3-bromoindole.
Nitration
The nitration of indoles must be carried out under non-acidic or mildly acidic conditions to avoid polymerization of the electron-rich indole ring.[1] Reagents like benzoyl nitrate or a mixture of ammonium tetramethylnitrate and trifluoroacetic anhydride are commonly employed.[1][7]
Data Presentation: Nitration of N-Boc-Indole Derivatives [7][8]
| Substrate (N-Boc protected) | Reagent | Solvent | Yield of 3-nitroindole (%) |
| Indole | NMe4NO3, (CF3CO)2O | CH3CN | 97 |
| 2-Methylindole | NMe4NO3, (CF3CO)2O | CH3CN | 92 |
| 5-Bromoindole | NMe4NO3, (CF3CO)2O | CH3CN | 95 |
| 5-Chloroindole | NMe4NO3, (CF3CO)2O | CH3CN | 93 |
| 6-Chloroindole | NMe4NO3, (CF3CO)2O | CH3CN | 85 |
Experimental Protocol: Synthesis of tert-butyl 3-nitro-1H-indole-1-carboxylate [8]
-
Reagent Preparation: In a reaction tube, add trifluoroacetic anhydride (1 mL).
-
Reaction Mixture: To the anhydride, add tert-butyl 1H-indole-1-carboxylate (0.5 mmol) and tetramethylammonium nitrate (NMe4NO3) (0.55 mmol). Immediately dissolve the mixture in acetonitrile (1 mL).
-
Reaction Conditions: Stir the reaction mixture at a temperature between 0-5 °C for 4 hours.
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).
-
Isolation: Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired product.
Sulfonation
Sulfonation of indole requires mild reagents to prevent polymerization. The pyridine-sulfur trioxide complex is the reagent of choice, affording indole-3-sulfonic acid.[9][10]
Experimental Protocol: Synthesis of Indole-3-sulfonic acid [9][10]
-
Reaction Setup: In a flask equipped with a stirrer and a condenser, dissolve indole in hot pyridine.
-
Reagent Addition: Add the pyridine-sulfur trioxide complex to the solution.
-
Reaction Conditions: Heat the reaction mixture to 110 °C and maintain this temperature with stirring.
-
Work-up: After the reaction is complete, cool the mixture and pour it into a cold, dilute solution of sodium hydroxide.
-
Isolation: Acidify the solution with hydrochloric acid to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry to obtain indole-3-sulfonic acid.
Friedel-Crafts Acylation
Friedel-Crafts acylation of indoles introduces an acyl group, typically at the C3 position. The reaction can be catalyzed by Lewis acids, but these can also promote N-acylation and polymerization. The use of milder catalysts or performing the reaction in ionic liquids can improve regioselectivity and yield.[11]
Data Presentation: Friedel-Crafts Acylation of Indoles with Acyl Chlorides [11]
| Indole Substrate | Acyl Chloride | Catalyst | Solvent | Yield of 3-acylindole (%) |
| Indole | Acetyl chloride | ZnO | [BMIM][PF6] | 83 |
| 2-Methylindole | Acetyl chloride | ZnO | [BMIM][PF6] | 79 |
| 5-Methoxyindole | Acetyl chloride | ZnO | [BMIM][PF6] | 67 |
| Indole | Benzoyl chloride | ZnO | [BMIM][PF6] | 80 |
| Indole | Propionyl chloride | ZnO | [BMIM][PF6] | 87 |
Experimental Protocol: General Procedure for Friedel-Crafts Acylation of Indole [11]
-
Reaction Setup: In a round-bottom flask, add the indole (2 mmol), zinc oxide (1 mmol), and the ionic liquid [BMIM][PF6] (1 mL).
-
Reagent Addition: Add the corresponding acyl chloride (2.6 mmol) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, add water to the reaction mixture.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).
-
Isolation: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds, including indoles. The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) and a disubstituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group at the C3 position.[12][13]
Experimental Protocol: Vilsmeier-Haack Formylation of Indole [14]
-
Reagent Preparation: Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl3) to N,N-dimethylformamide (DMF) at 0 °C.
-
Reaction Mixture: To a solution of indole (1.0 equiv) in DMF, add the pre-formed Vilsmeier reagent (1.5 equiv) at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to stir at room temperature for several hours (e.g., 6.5 h).
-
Work-up: Cool the reaction mixture to 0 °C and add a solution of sodium acetate (NaOAc) in water. Stir for a short period.
-
Extraction: Dilute the mixture with water and extract with diethyl ether.
-
Purification: Wash the organic layer with brine and dry over anhydrous sodium sulfate (Na2SO4).
-
Isolation: Filter and concentrate the organic layer under reduced pressure. Purify the residue by silica gel column chromatography to afford indole-3-carboxaldehyde.
Mannich Reaction
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (indole), an aldehyde (usually formaldehyde), and a primary or secondary amine. This reaction is particularly useful for the synthesis of gramine (3-dimethylaminomethylindole) and its analogs, which are valuable synthetic intermediates.[1][15]
Data Presentation: Mannich Reaction of Indole
| Amine | Aldehyde | Catalyst/Solvent | Product | Yield (%) | Reference |
| Dimethylamine | Formaldehyde | Acetic Acid | Gramine | 95.6 | [16] |
| Diethylamine | Dichloromethane | Methanol (High Pressure) | 3-Diethylaminomethylindole | 75 | [17] |
| Pyrrolidine | Dichloromethane | Methanol (High Pressure) | 3-(Pyrrolidin-1-ylmethyl)indole | 85 | [17] |
| Morpholine | Dichloromethane | Methanol (High Pressure) | 3-(Morpholinomethyl)indole | 95 | [17] |
| Dimethylamine | Formaldehyde | ZnCl2 / EtOH | Gramine | 98 | [18] |
Experimental Protocol: Synthesis of Gramine [1]
-
Preparation: Dissolve indole (8.6 mmol) in glacial acetic acid (20 mL) in a beaker or flask.
-
Amine Addition: Add a 40% aqueous solution of dimethylamine (3.0 mL). The solution will become warm.
-
Cooling: Allow the mixture to cool to 30 °C.
-
Aldehyde Addition: With stirring, add a 35% aqueous solution of formaldehyde (2 mL).
-
Reaction Time: Let the mixture stand for 60 minutes.
-
Work-up: Pour the reaction mixture onto approximately 100 g of crushed ice in a larger beaker and stir vigorously.
-
Basification: Slowly add about 45 mL of 30% aqueous sodium hydroxide while ensuring the temperature remains low (excess ice should be present).
-
Isolation: Collect the precipitated crude gramine by filtration.
-
Recrystallization: Dissolve the crude product in a minimum volume of hot acetone, allow it to cool, and collect the needle-like crystals by filtration. Dry the product thoroughly.
References
- 1. Experiment 5: Synthesis of Gramine by Mannich Reaction. Introduction: Gr.. [askfilo.com]
- 2. Synthesis routes of 3-Bromo-1h-indole [benchchem.com]
- 3. Synthesis of 3-nitroindoles by sequential paired electrolysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. uop.edu.pk [uop.edu.pk]
- 10. bhu.ac.in [bhu.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 15. Mannich reaction - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of the C2 and C3 Positions in the Indole Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of numerous natural products and pharmaceuticals, with its reactivity profile being of paramount importance in synthetic and medicinal chemistry. This guide provides a detailed exploration of the differential reactivity of the C2 and C3 positions of the indole ring. It covers the fundamental principles governing electrophilic and nucleophilic substitution, presents quantitative data for key reactions, and offers detailed experimental protocols. Furthermore, this document elucidates the relevance of indole's reactivity in the context of biological signaling pathways, providing valuable insights for drug development professionals.
Core Principles of Indole Reactivity
The indole ring system consists of a benzene ring fused to a pyrrole ring. The lone pair of electrons on the nitrogen atom is delocalized into the pyrrole ring, making the heterocyclic portion electron-rich and highly susceptible to electrophilic attack.
Nucleophilicity of C2 vs. C3
The C3 position of indole is generally more nucleophilic and kinetically favored for electrophilic substitution than the C2 position. This preference can be attributed to the greater stability of the cationic intermediate formed upon attack at C3. The positive charge in the C3-attack intermediate can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring. In contrast, attack at the C2 position leads to a less stable intermediate where the benzene ring's aromaticity is compromised in some resonance structures.[1]
However, the C2 position can become the site of reaction under specific conditions, often involving steric hindrance at C3, the use of directing groups on the indole nitrogen, or through specific reaction pathways like lithiation.
Kinetic vs. Thermodynamic Control
In some electrophilic substitutions of indole, the initial site of attack may be kinetically favored at the nitrogen atom (N1), but the thermodynamically more stable product results from substitution at the C3 position. This suggests that N-substituted intermediates can rearrange to the more stable C3-substituted product.
Reactions Predominantly at the C3 Position
A variety of classical and modern organic reactions afford 3-substituted indoles with high regioselectivity.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic rings, including indole. The reaction of indole with a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), almost exclusively yields indole-3-carboxaldehyde.[2][3]
To a solution of indole (1.0 g, 8.5 mmol) in DMF (10 mL) at 0 °C, phosphorus oxychloride (1.0 mL, 10.7 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. After completion, the reaction is quenched by pouring it into ice-cold water and neutralizing with a saturated sodium bicarbonate solution. The precipitated product, indole-3-carboxaldehyde, is filtered, washed with water, and dried.
-
Yield: Typically >90%
-
Regioselectivity: >99% for C3
Mannich Reaction
The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom. With indole, this reaction readily occurs at the C3 position to yield gramine (3-(dimethylaminomethyl)indole) when reacted with formaldehyde and dimethylamine.[4] Gramine is a valuable synthetic intermediate for the introduction of various substituents at the C3 position.
A mixture of indole (5.0 g, 42.7 mmol), dimethylamine (40% aqueous solution, 10 mL), and formaldehyde (37% aqueous solution, 5 mL) in glacial acetic acid (20 mL) is stirred at room temperature for 12 hours. The reaction mixture is then poured into a beaker of crushed ice and made alkaline with a 20% sodium hydroxide solution. The resulting precipitate, gramine, is collected by filtration, washed with cold water, and recrystallized from acetone.
-
Yield: 85-95%
-
Regioselectivity: Exclusive to C3
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cyclization reaction between a β-arylethylamine and an aldehyde or ketone, followed by ring closure. When tryptamine (an indole derivative) is used, this reaction provides a facile route to tetrahydro-β-carbolines, a common scaffold in alkaloids.[5][6] The cyclization occurs through electrophilic attack at the C3 position of the indole ring.
To a solution of tryptamine (1.60 g, 10 mmol) in ethanol (50 mL), acetaldehyde (0.56 mL, 10 mmol) is added, and the mixture is stirred at room temperature for 30 minutes. A few drops of concentrated sulfuric acid are then added, and the mixture is refluxed for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is dissolved in water and basified with ammonium hydroxide. The product is extracted with chloroform, and the organic layer is dried over sodium sulfate and concentrated to give 1-methyl-1,2,3,4-tetrahydro-β-carboline.
-
Yield: 70-80%
-
Regioselectivity: Exclusive to C3
Friedel-Crafts Acylation
The Friedel-Crafts acylation of indole with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃), predominantly gives the 3-acylindole.[7]
Reactions Favoring the C2 Position
While C3 is the more reactive site, several strategies have been developed to achieve selective functionalization at the C2 position.
Lithiation
Direct deprotonation of the indole ring at the C2 position can be achieved using strong organolithium bases, particularly when the indole nitrogen is protected with a suitable group, such as a tert-butyloxycarbonyl (Boc) group. The resulting 2-lithioindole can then be quenched with various electrophiles to introduce a substituent at the C2 position.[8]
To a solution of N-Boc-indole (1.09 g, 5 mmol) in dry THF (20 mL) at -78 °C under an argon atmosphere, s-butyllithium (1.4 M in cyclohexane, 3.9 mL, 5.5 mmol) is added dropwise. The solution is stirred at -78 °C for 1 hour, after which chlorotrimethylsilane (0.76 mL, 6 mmol) is added. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with diethyl ether. The organic layer is dried over magnesium sulfate and concentrated to yield N-Boc-2-(trimethylsilyl)indole.
-
Yield: ~80%
-
Regioselectivity: Predominantly C2
Transition Metal-Catalyzed C-H Activation
The use of a directing group on the indole nitrogen, such as a phenylsulfonyl (SO₂Ph) or a pyridyl group, can direct transition metal catalysts (e.g., palladium) to selectively activate the C-H bond at the C2 position, enabling reactions like arylation and alkenylation.[9]
Synthesis of Substituted Indoles: The Fischer Indole Synthesis
The Fischer indole synthesis is one of the most versatile and widely used methods for the preparation of indoles. It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[10][11][12] The regiochemical outcome of the Fischer indole synthesis is determined by the structure of the starting ketone.
A mixture of phenylhydrazine (10.8 g, 0.1 mol) and 2-butanone (7.2 g, 0.1 mol) in glacial acetic acid (50 mL) is heated at reflux for 2 hours. The reaction mixture is then cooled and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol/water to give 2,3-dimethylindole.[13]
-
Yield: ~90%
Quantitative Data on Regioselectivity
The regioselectivity of electrophilic substitution on the indole ring is highly dependent on the reaction conditions, the nature of the electrophile, and the substituents present on the indole nucleus.
| Reaction | Electrophile/Reagents | Predominant Position | C3:C2 Ratio (approx.) | Reference |
| Vilsmeier-Haack | POCl₃, DMF | C3 | >99:1 | [2] |
| Mannich | CH₂O, (CH₃)₂NH | C3 | >99:1 | [4] |
| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid | C3 | High | [7] |
| Friedel-Crafts Alkylation | Alkyl halide, Lewis Acid | C3 and N1 | Variable | [14] |
| Lithiation (N-Boc) | s-BuLi, then E⁺ | C2 | >95:5 | [8] |
Role in Biological Signaling Pathways
The indole moiety is a key structural feature in a multitude of biologically active molecules, and the reactivity of its C2 and C3 positions is crucial for their biological function and metabolism.
Tryptophan Metabolism
Tryptophan, an essential amino acid, is metabolized through several key pathways, including the kynurenine, serotonin, and indole pathways.[15][16][17][18]
-
Serotonin Pathway: Tryptophan is hydroxylated and then decarboxylated to produce the neurotransmitter serotonin (5-hydroxytryptamine). The indole ring is fundamental to its ability to interact with serotonin receptors.
-
Kynurenine Pathway: The majority of tryptophan is metabolized via the kynurenine pathway, which is initiated by the enzyme indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[19][20][21][22][23] This pathway is implicated in immune regulation and is a target in cancer immunotherapy. The initial enzymatic oxidation occurs at the C2-C3 double bond of the indole ring.
The following diagram illustrates the major tryptophan metabolism pathways.
Mandatory Visualizations
Reaction Mechanisms
The following diagrams illustrate the mechanisms of key reactions discussed in this guide.
Conclusion
The differential reactivity of the C2 and C3 positions of the indole ring provides a rich landscape for synthetic exploration. While the C3 position is the inherent site of electrophilic attack, a range of methodologies now allows for the selective functionalization of the C2 position. A thorough understanding of these principles, reaction mechanisms, and experimental conditions is crucial for researchers in organic synthesis and medicinal chemistry. The biological significance of indole-containing molecules in various signaling pathways further underscores the importance of controlling the regioselectivity of indole functionalization in the development of novel therapeutics.
References
- 1. heterocyclic compounds - Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. researchgate.net [researchgate.net]
- 4. Mannich Reaction [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jk-sci.com [jk-sci.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. 2024.sci-hub.st [2024.sci-hub.st]
- 13. researchgate.net [researchgate.net]
- 14. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tryptophan Metabolism: Implications in Health, Disease, and Cancer - Creative Proteomics [creative-proteomics.com]
- 17. researchgate.net [researchgate.net]
- 18. Tryptophan Metabolism | HMT [en.humanmetabolome.com]
- 19. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jitc.bmj.com [jitc.bmj.com]
- 21. Indoleamine 2,3-dioxygenase pathways of pathogenic inflammation and immune escape in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 23. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Stability of 5-chloro-2,3-dimethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the expected chemical stability of 5-chloro-2,3-dimethyl-1H-indole under acidic and basic conditions. The principles outlined herein are derived from the fundamental reactivity of the indole scaffold and are intended to guide the design of forced degradation studies and the development of stability-indicating methods for this molecule and its derivatives. Forced degradation studies are crucial for understanding the chemical behavior of a molecule, which aids in the development of stable formulations and appropriate packaging.[1][2] These studies are designed to identify likely degradation products by subjecting the drug substance to conditions more severe than accelerated stability testing.[1][3]
Predicted Stability Profile
While specific experimental stability data for this compound is not extensively documented in publicly available literature, its stability profile can be reliably predicted based on the well-established chemistry of the 2,3-disubstituted indole ring system. The indole nucleus is an electron-rich aromatic system, making it susceptible to degradation under certain conditions, particularly in acidic environments.
Stability Under Acidic Conditions
Indoles, especially those with alkyl substitutions at the C2 and C3 positions, are known to be sensitive to strong acidic conditions. The primary mechanism of degradation involves the protonation of the indole ring.
Mechanism of Degradation: The electron-rich nature of the indole ring makes it susceptible to electrophilic attack by protons. The C3 position is the most common site of protonation, leading to the formation of a resonance-stabilized indoleninium cation. This intermediate is highly reactive and can undergo several subsequent reactions:
-
Dimerization/Polymerization: The indoleninium cation can act as an electrophile and react with a neutral indole molecule, leading to the formation of dimeric and polymeric degradation products. This is often the most prevalent degradation pathway for indoles in acid.
-
Reaction with Nucleophiles: If other nucleophiles are present in the medium, they can attack the electrophilic C2 position of the indoleninium ion.
The presence of methyl groups at C2 and C3 sterically hinders some reaction pathways but does not prevent the initial protonation and subsequent degradation. The chloro-substituent at the C5 position is an electron-withdrawing group, which slightly reduces the electron density of the benzene portion of the ring system but has a minimal effect on the reactivity of the pyrrole ring where acid-catalyzed degradation is initiated.
Stability Under Basic Conditions
The indole ring system is generally considered to be significantly more stable under basic conditions compared to acidic conditions.
Mechanism of Degradation: The primary interaction under basic conditions is the deprotonation of the nitrogen atom (N1) of the pyrrole ring. This results in the formation of an indolyl anion. This anion is resonance-stabilized and generally less reactive towards degradation pathways than the acid-formed indoleninium cation.
Significant degradation is not typically expected unless very harsh basic conditions (high pH and high temperature) are applied, or in the presence of other reactive species. The indolyl anion could potentially be susceptible to oxidation if an oxidizing agent is present. For most pharmaceutical purposes, the molecule is expected to exhibit good stability in mild to moderate basic solutions.
Experimental Protocols for Forced Degradation Studies
To experimentally determine the stability of this compound, a systematic forced degradation or stress testing study is required.[4] The goal is to achieve 5-20% degradation of the drug substance to ensure that the degradation products are reliably formed and can be detected by a stability-indicating analytical method.[3]
General Experimental Workflow
A typical workflow for a forced degradation study involves preparing solutions of the active pharmaceutical ingredient (API) under various stress conditions, analyzing the samples at specified time points, and identifying the resulting degradants.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 5-chloro-2,3-dimethyl-1H-indole from 4-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the synthesis of 5-chloro-2,3-dimethyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the diazotization of 4-chloroaniline to form 4-chlorophenylhydrazine hydrochloride, which is subsequently cyclized with 3-methyl-2-butanone via the Fischer indole synthesis. This document outlines the detailed experimental procedures, presents key reaction data in a structured format, and includes graphical representations of the synthetic workflow.
Introduction
Indole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Substituted indoles, such as this compound, are valuable intermediates for the development of novel therapeutics, including kinase inhibitors and other targeted agents. The Fischer indole synthesis is a robust and widely used method for the preparation of indoles from arylhydrazines and carbonyl compounds.[2] This protocol details a reliable pathway to this compound starting from the readily available 4-chloroaniline.
Data Presentation
Table 1: Summary of Synthetic Steps and Conditions
| Step | Reaction | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Diazotization and Reduction | 4-chloroaniline | Conc. HCl, NaNO₂, SnCl₂·2H₂O | Water | -5 to 25 | ~3 | ~96 |
| 2 | Fischer Indole Synthesis | 4-chlorophenylhydrazine·HCl, 3-methyl-2-butanone | Acetic acid, HCl (catalytic) | Acetic acid | Reflux | 1.5 - 4 | Not specified, but generally moderate to high |
Experimental Protocols
Step 1: Synthesis of 4-chlorophenylhydrazine hydrochloride
This procedure involves the diazotization of 4-chloroaniline followed by reduction to the corresponding hydrazine.
Materials:
-
4-chloroaniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Water
-
Ice
Procedure:
-
In a suitable reaction vessel, prepare a suspension of 4-chloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.[3]
-
Cool the suspension to -5 °C in an ice-salt bath with vigorous stirring.[3]
-
Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 0 °C.[3]
-
After the addition is complete, stir the mixture for an additional 30-45 minutes at the same temperature to ensure complete diazotization.[3]
-
In a separate vessel, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (2.5-3.0 eq) in concentrated hydrochloric acid.[3]
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature of the reaction mixture below 25 °C.[4]
-
After the addition is complete, continue stirring for approximately 2 hours at room temperature.[3]
-
Collect the precipitated solid by filtration, wash with a small amount of cold water, and then with a suitable organic solvent like diethyl ether to remove any non-polar impurities.[3]
-
Dry the resulting white to off-white solid, 4-chlorophenylhydrazine hydrochloride, under vacuum. A yield of approximately 96% can be expected.[5]
Step 2: Synthesis of this compound
This step utilizes the Fischer indole synthesis to cyclize the prepared hydrazine with a ketone.
Materials:
-
4-chlorophenylhydrazine hydrochloride
-
3-methyl-2-butanone (isopropyl methyl ketone)
-
Glacial acetic acid
-
Concentrated hydrochloric acid (optional, as catalyst)
Procedure:
-
Combine 4-chlorophenylhydrazine hydrochloride (1.0 eq) and 3-methyl-2-butanone (1.1 eq) in glacial acetic acid.[2]
-
Optionally, a catalytic amount of a strong acid like concentrated HCl or p-toluenesulfonic acid can be added to facilitate the reaction.[6][2]
-
Heat the reaction mixture to reflux and maintain for 1.5 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]
-
After the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of cold water with stirring.
-
The crude product may precipitate as a solid. If so, collect it by filtration. If it separates as an oil, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the collected solid or the organic extract with water, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then again with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water, hexane) or by column chromatography on silica gel.
Visualizations
Figure 1: Overall synthetic workflow for this compound.
Figure 2: Key stages of the Fischer indole synthesis mechanism.
Applications in Drug Discovery
The this compound core is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The indole nucleus is a common feature in a wide range of biologically active compounds.[1] The chloro-substitution at the 5-position can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its efficacy or metabolic stability. This intermediate can be further functionalized at the N1-position or other positions on the aromatic ring to generate libraries of compounds for screening against various biological targets, including protein kinases, G-protein coupled receptors, and enzymes.[7]
References
- 1. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Synthesis routes of 4-Chlorophenylhydrazine [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
Fischer Indole Synthesis of 5-chloro-2,3-dimethyl-1H-indole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 5-chloro-2,3-dimethyl-1H-indole via the Fischer indole synthesis. This compound and its derivatives are of significant interest in medicinal chemistry due to the prevalence of the indole scaffold in pharmacologically active molecules.
Introduction
The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][2][3] This protocol focuses on the synthesis of this compound, a halogenated indole derivative with potential applications in drug discovery. The introduction of a chlorine atom at the 5-position and methyl groups at the 2- and 3-positions can significantly influence the molecule's physicochemical and pharmacological properties. Indole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4]
Reaction Scheme
The overall reaction for the Fischer indole synthesis of this compound is presented below. It involves the acid-catalyzed reaction of (4-chlorophenyl)hydrazine with 2-butanone.
Figure 1. Overall reaction for the Fischer indole synthesis of this compound.
Experimental Protocols
This section outlines a detailed protocol for the synthesis of this compound, adapted from established Fischer indole synthesis procedures.[5]
Materials and Reagents:
-
(4-chlorophenyl)hydrazine hydrochloride
-
2-Butanone (Methyl ethyl ketone)
-
Boron trifluoride etherate (BF₃·OEt₂) or Polyphosphoric acid (PPA) or Sulfuric acid (H₂SO₄)
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) and ethanol. Stir the mixture until the solid is partially dissolved.
-
Addition of Ketone: Add 2-butanone (1.1 eq) to the mixture.
-
Addition of Catalyst: Slowly add the acid catalyst (e.g., Boron trifluoride etherate, 0.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically around 80-100 °C) and maintain reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the expected product.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| (4-chlorophenyl)hydrazine | C₆H₇ClN₂ | 142.59 |
| 2-Butanone | C₄H₈O | 72.11 |
| This compound | C₁₀H₁₀ClN | 179.64 |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ (ppm): 7.8-8.0 (br s, 1H, NH), 7.4-7.5 (d, 1H, Ar-H), 7.1-7.2 (d, 1H, Ar-H), 7.0-7.1 (dd, 1H, Ar-H), 2.3-2.4 (s, 3H, CH₃), 2.2-2.3 (s, 3H, CH₃). (Based on data for 5-chloro-3-methyl-1H-indole[6]) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~134 (C-Cl), ~130 (C-N), ~128, ~121, ~118, ~111 (Ar-C), ~125 (C=C), ~107 (C=C), ~12 (CH₃), ~9 (CH₃). (Based on data for 5-chloro-3-methyl-1H-indole[6]) |
| IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3000-2800 (C-H stretch), ~1600 (C=C stretch), ~800 (C-Cl stretch). |
| Mass Spectrometry (EI) | m/z (%): 179 (M⁺), 181 ([M+2]⁺, characteristic of one chlorine atom), 164 (M⁺ - CH₃). |
Mandatory Visualizations
Fischer Indole Synthesis Workflow
Figure 2. Experimental workflow for the Fischer indole synthesis of this compound.
Logical Relationship of the Fischer Indole Synthesis Mechanism
Figure 3. Key steps in the mechanism of the Fischer indole synthesis.
Applications in Drug Development
The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[7][8] The introduction of a chlorine atom can enhance lipophilicity, metabolic stability, and binding affinity to biological targets. The 5-chloroindole moiety, in particular, has been incorporated into various compounds with diverse pharmacological activities. For instance, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide has been identified as a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase.[9] While specific studies on the biological activity of this compound are less common, its structural similarity to other bioactive indoles suggests its potential as a valuable building block for the synthesis of new therapeutic agents. Researchers can utilize this compound as a scaffold to develop new kinase inhibitors, anti-inflammatory agents, or central nervous system active compounds.
Conclusion
The Fischer indole synthesis provides a reliable and straightforward method for the preparation of this compound. The detailed protocol and data presented in this document serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The synthesized compound can be further utilized as a key intermediate in the development of novel drug candidates. Careful execution of the experimental procedure and thorough characterization are essential for obtaining the desired product with high purity and yield.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. courses.minia.edu.eg [courses.minia.edu.eg]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fischer Indole Synthesis of 2,3-Dimethylindole using Butan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Fischer indole synthesis of 2,3-dimethylindole using phenylhydrazine and butan-2-one. The Fischer indole synthesis is a classic and versatile method for preparing indoles, which are prevalent scaffolds in pharmaceuticals, natural products, and functional materials.[1][2] This protocol outlines the reaction setup, execution, work-up, and purification of the target molecule. Additionally, it includes a summary of reported yields under different catalytic conditions and a workflow diagram for clarity.
Introduction
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used acid-catalyzed reaction that produces an indole from an arylhydrazine and a ketone or aldehyde.[1][2][3] The reaction proceeds through the formation of an arylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to form the indole ring.[3][5] The use of butan-2-one as the carbonyl component specifically leads to the formation of 2,3-dimethylindole, a valuable building block in organic synthesis. Various Brønsted and Lewis acids can catalyze this transformation, each offering different advantages in terms of yield and reaction conditions.[1][3]
Data Summary
The following table summarizes quantitative data from various reported Fischer indole syntheses of 2,3-dimethylindole using butan-2-one.
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Boron trifluoride etherate (BF₃·OEt₂) | Ethanol | Reflux | Not Specified | ~90 | [6] |
| Not Specified (Microwave) | Water | 300 | Not Specified | 64 | [4] |
| Phenylhydrazine Hydrochloride | Tetrahydrofuran (THF) | 150 (Microwave) | 10 min | Not explicitly stated for 2,3-dimethylindole, but 91% for a derivative | [7] |
Experimental Protocol
This protocol describes a general procedure for the Fischer indole synthesis of 2,3-dimethylindole from phenylhydrazine and butan-2-one using a Brønsted or Lewis acid catalyst.
Materials:
-
Phenylhydrazine
-
Butan-2-one (Methyl Ethyl Ketone)
-
Acid Catalyst (e.g., polyphosphoric acid, zinc chloride, or boron trifluoride etherate)
-
Solvent (e.g., ethanol, acetic acid, or toluene)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve phenylhydrazine (1.0 equivalent) and butan-2-one (1.0-1.2 equivalents) in the chosen solvent.
-
Catalyst Addition: Carefully add the acid catalyst to the reaction mixture. The amount and type of catalyst will influence the reaction rate and yield (refer to the data summary table for examples). For instance, polyphosphoric acid can often be used as both the catalyst and solvent. Lewis acids like zinc chloride are typically used in catalytic to stoichiometric amounts.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[1]
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid catalyst was used, it may be removed by filtration.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude 2,3-dimethylindole by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[7] Combine the fractions containing the desired product and evaporate the solvent to yield the pure 2,3-dimethylindole.
Characterization:
The purified 2,3-dimethylindole can be characterized by standard analytical techniques such as:
-
¹H NMR and ¹³C NMR: To confirm the structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared Spectroscopy (IR): To identify functional groups.
Experimental Workflow Diagram
Caption: Experimental workflow for the Fischer indole synthesis of 2,3-dimethylindole.
Signaling Pathway/Logical Relationship Diagram
Caption: Key mechanistic steps of the Fischer indole synthesis.
References
- 1. testbook.com [testbook.com]
- 2. byjus.com [byjus.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
Application Notes and Protocols for Acid-Catalyzed Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Fischer indole synthesis, focusing on the use of two common acid catalysts: Zinc Chloride (ZnCl₂) and Polyphosphoric Acid (PPA). The indole scaffold is a privileged structure in medicinal chemistry, and the Fischer indole synthesis remains a cornerstone for its construction. These notes offer a practical guide to employing ZnCl₂ and PPA, including comparative data and step-by-step procedures.
Introduction to Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a classic and versatile method for synthesizing indoles from an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[1][2] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed[3][3]-sigmatropic rearrangement to form the indole ring with the elimination of ammonia.[1][2]
The choice of acid catalyst is crucial and can significantly impact reaction yields and conditions. Both Lewis acids, such as Zinc Chloride (ZnCl₂), and Brønsted acids, like Polyphosphoric Acid (PPA), are widely used.[1][2] These catalysts facilitate the key steps of the reaction, including the rearrangement of the hydrazone to the enamine and the subsequent cyclization and aromatization.
Catalyst Selection: ZnCl₂ vs. PPA
Zinc Chloride (ZnCl₂) is a versatile Lewis acid catalyst for the Fischer indole synthesis. It is particularly effective in various reaction media, including ionic liquids, and can be used in both conventional heating and microwave-assisted reactions.[4][5] Anhydrous ZnCl₂ is often employed to drive the reaction to completion.
Polyphosphoric Acid (PPA) is a strong Brønsted acid and a dehydrating agent, making it a highly effective catalyst for the Fischer indole synthesis. It often serves as both the catalyst and the solvent, simplifying the reaction setup. PPA is particularly useful for synthesizing a wide range of substituted indoles, including those with electron-donating or -withdrawing groups.
Quantitative Data Summary
The following tables summarize the performance of ZnCl₂ and PPA in the Fischer indole synthesis with various substrates. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
Table 1: Performance of Zinc Chloride (ZnCl₂) in Fischer Indole Synthesis
| Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |
| Phenylhydrazine + Acetophenone | 2-Phenylindole | Anhydrous ZnCl₂, acetic acid, 180°C, 15 min | 86 | [6] |
| Phenylhydrazine + Butanone | 2,3-Dimethylindole | Choline chloride·2ZnCl₂ (ionic liquid), 120°C, 2 h | 80 | [3] |
| Phenylhydrazine + Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | Choline chloride·2ZnCl₂ (ionic liquid), 120°C, 3 h | 76 | [4] |
| Phenylhydrazine + Various Ketones | Various Indoles | Choline chloride·2ZnCl₂ (ionic liquid) | 48-90 | [3] |
| Phenylhydrazones + Acetophenone/Cyclohexanone | 2-Phenylindole/Tetrahydrocarbazole | ZnCl₂ in triethylene glycol, microwave irradiation | Excellent | [5] |
Table 2: Performance of Polyphosphoric Acid (PPA) in Fischer Indole Synthesis
| Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |
| Phenylhydrazine + Acetophenone | 2-Phenylindole | PPA, 100°C | ~37 (based on 2.2g product from 6g acetophenone) | [7] |
| Phenylacetylene + Phenylhydrazine | 2-Phenylindole | PPA (tandem hydroamination-cyclization) | 93 | [8] |
| 2-Aminocyclohexanone hydrochloride + Phenylhydrazine hydrochloride | 1-Oxo-1,2,3,4-tetrahydrocarbazole | PPA | 45-94 | |
| 3-Indolebutyric acid | 1-Oxo-1,2,3,4-tetrahydrocarbazole | PPA | 84 | [9] |
| Phenylhydrazine + various alkynes | Substituted indoles | PPA (tandem hydroamination-cyclization) | 69-81 | [8] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Phenylindole using Anhydrous Zinc Chloride
This protocol is adapted from a procedure utilizing anhydrous ZnCl₂ for the efficient synthesis of 2-phenylindole.[6]
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Acetic acid (0.1 N)
-
Dichloromethane
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a mortar, thoroughly mix phenylhydrazine (5.1 mmol) and acetophenone (5 mmol).
-
Add anhydrous zinc chloride (200 mol%) to the mixture and continue to mix with a pestle.
-
Add a few drops of 0.1 N acetic acid dropwise while continuously mixing at room temperature for 10 minutes.
-
Transfer the resulting paste to a round-bottomed flask equipped with a reflux condenser and a CaCl₂ guard tube.
-
Heat the mixture slowly to 180°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% ethyl acetate in n-hexane mobile phase. The reaction is typically complete within 15 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with 5 mL of dichloromethane and 5 mL of water.
-
Separate the dichloromethane layer. Extract the aqueous layer three times with 5 mL of dichloromethane each.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the solution and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using 6% ethyl acetate in hexane as the eluent to obtain pure 2-phenylindole.
Protocol 2: Synthesis of 2-Phenylindole using Polyphosphoric Acid
This protocol describes the synthesis of 2-phenylindole using PPA, a method often favored for its simplicity.[7]
Materials:
-
Acetophenone
-
Phenylhydrazine
-
Polyphosphoric Acid (PPA)
-
Cold water
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of Acetophenone Phenylhydrazone (can be done in-situ): In a beaker with a magnetic stirrer, add acetophenone (6 g).
-
To the same beaker, add phenylhydrazine (5.4 g).
-
Preparation of Polyphosphoric Acid: In a separate beaker, carefully add phosphorus pentoxide (13 g) to orthophosphoric acid (7 g) and stir until a homogenous viscous liquid is formed.
-
Add the acetophenone and phenylhydrazine mixture to the freshly prepared PPA.
-
Heat the reaction mixture with stirring. The reaction is exothermic and the temperature will rise. Maintain the temperature around 100°C for a sufficient time to ensure the reaction goes to completion (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing cold water (approximately 450 mL) with vigorous stirring to dissolve the PPA.
-
The product will precipitate out of the aqueous solution.
-
Filter the precipitate using a Buchner funnel and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.
Visualizing the Fischer Indole Synthesis
To aid in understanding the reaction mechanism and experimental workflow, the following diagrams are provided.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. Item - The Fischer Indole synthesis in choline chloride.2 zinc chloride ionic liquid and the 1,3 arene-olefin cycloaddition reaction - University of Leicester - Figshare [figshare.le.ac.uk]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. wjarr.com [wjarr.com]
Application Notes and Protocols: One-Pot Synthesis of 5-Chloro-2,3-dimethyl-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its derivatives are privileged scaffolds in medicinal chemistry and drug discovery, forming the core structure of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] The 5-chloro-2,3-dimethyl-1H-indole core, in particular, is a valuable building block for the synthesis of potential therapeutic agents. One-pot synthesis methodologies offer significant advantages in terms of efficiency, cost-effectiveness, and reduced environmental impact by minimizing intermediate isolation and purification steps.[1] This document provides detailed protocols and application notes for the one-pot synthesis of this compound derivatives, primarily focusing on the Fischer indole synthesis, a robust and versatile method for indole ring formation.[3][4]
Synthesis Strategy: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for constructing the indole nucleus.[3][4] The reaction involves the acid-catalyzed condensation of a phenylhydrazine with an aldehyde or ketone, followed by a[5][5]-sigmatropic rearrangement to form the indole ring.[3][6] For the synthesis of this compound, the logical starting materials are (4-chlorophenyl)hydrazine and butan-2-one.
General Reaction Scheme
Caption: General reaction scheme for the Fischer indole synthesis of this compound.
Experimental Protocol
This protocol describes a representative one-pot procedure for the synthesis of this compound using the Fischer indole synthesis.
Materials and Equipment:
-
(4-chlorophenyl)hydrazine hydrochloride
-
Butan-2-one (Methyl ethyl ketone)
-
Glacial acetic acid (or other suitable acid catalyst like polyphosphoric acid or zinc chloride)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine (4-chlorophenyl)hydrazine hydrochloride (1.0 eq), butan-2-one (1.2 eq), and a suitable solvent such as ethanol.
-
Hydrazone Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding phenylhydrazone intermediate. Progress can be monitored by TLC.
-
Indolization: To the reaction mixture, add the acid catalyst (e.g., glacial acetic acid, 10-20% v/v).
-
Heating: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain reflux for 2-4 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution) carefully.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hydrazine derivatives can be toxic and should be handled with care.
-
Acids are corrosive; handle with caution.
Data Presentation
The following table summarizes typical quantitative data for the one-pot synthesis of substituted indoles via the Fischer indole synthesis, providing a reference for expected outcomes.
| Entry | Phenylhydrazine Derivative | Ketone/Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | (4-chlorophenyl)hydrazine | Butan-2-one | Acetic Acid | Ethanol | 3 | ~85 | Adapted from[3] |
| 2 | Phenylhydrazine | Acetone | Zinc Chloride | Toluene | 4 | ~78 | Adapted from[3] |
| 3 | (4-methylphenyl)hydrazine | Cyclohexanone | PPA | Xylene | 2 | ~90 | Adapted from[4] |
Yields are highly dependent on the specific substrates and reaction conditions and may require optimization.
Logical Workflow
The following diagram illustrates the logical workflow for the one-pot synthesis and purification of this compound.
Caption: Experimental workflow for the one-pot synthesis of this compound.
Concluding Remarks
The one-pot Fischer indole synthesis provides an efficient and straightforward route to this compound derivatives. The protocol is amenable to a range of substituted phenylhydrazines and carbonyl compounds, making it a versatile tool for generating a library of indole-based compounds for drug discovery and development. The operational simplicity and generally good yields make this method highly attractive for both academic research and industrial applications. Further optimization of reaction conditions, such as catalyst choice, solvent, and temperature, may lead to improved yields and purity.
References
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its derivatives are among the most important heterocyclic scaffolds in medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals.[1] Their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties, have made them attractive targets for synthetic organic chemists.[2][3] Palladium-catalyzed reactions have emerged as powerful and versatile tools for the construction of the indole nucleus, offering significant advantages over classical methods in terms of efficiency, functional group tolerance, and substrate scope.[4]
This document provides detailed application notes and experimental protocols for three key palladium-catalyzed methods for synthesizing indole derivatives: the Larock Indole Synthesis , the Buchwald-Hartwig Amination , and Direct C-H Activation/Functionalization . These methods offer complementary strategies for accessing a wide array of substituted indoles, which are crucial for structure-activity relationship (SAR) studies in drug discovery. Furthermore, we will explore the relevance of indole derivatives in targeting key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.
Key Palladium-Catalyzed Methodologies
Larock Indole Synthesis
The Larock indole synthesis is a powerful heteroannulation reaction that constructs the indole ring from an ortho-haloaniline and a disubstituted alkyne using a palladium catalyst.[5][6][7] This reaction is highly versatile and allows for the synthesis of a wide variety of 2,3-disubstituted indoles.[5][6]
Experimental Protocol: General Procedure for the Larock Indole Synthesis of Unnatural Tryptophans
This protocol is adapted from a reported mild and general method for the Pd(0)-catalyzed heteroannulation of o-bromoanilines and alkynes.[8]
Materials:
-
ortho-bromoaniline derivative (1.0 equiv)
-
Alkyne (2.0 equiv)
-
N,N-Dicyclohexylmethylamine (Cy₂NMe) (2.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol %)
-
Tri(tert-butyl)phosphine (P(tBu)₃) (10 mol %)
-
1,4-Dioxane (to make a 0.2 M solution with respect to the o-bromoaniline)
Procedure:
-
To an oven-dried reaction vessel, add the ortho-bromoaniline derivative, alkyne, and a magnetic stir bar.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and P(tBu)₃ in 1,4-dioxane.
-
Add the catalyst solution to the reaction vessel, followed by Cy₂NMe and the remaining 1,4-dioxane.
-
Seal the reaction vessel and heat the mixture to 60 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired indole derivative.
Data Presentation: Substrate Scope of the Larock Indole Synthesis
The following table summarizes the yields for the synthesis of various unnatural tryptophans using the protocol described above, demonstrating the broad substrate scope of this methodology.[8]
| Entry | ortho-Bromoaniline Derivative | Alkyne | Product | Yield (%) |
| 1 | o-Bromoaniline | Boc-protected propargyl glycine derivative | 3a | 70 |
| 2 | 4-Fluoro-o-bromoaniline | Boc-protected propargyl glycine derivative | 3e | 85 |
| 3 | 4-Chloro-o-bromoaniline | Boc-protected propargyl glycine derivative | 3f | 81 |
| 4 | 4-Bromo-o-bromoaniline | Boc-protected propargyl glycine derivative | 3g | 77 |
| 5 | 4-Iodo-o-bromoaniline | Boc-protected propargyl glycine derivative | 3h | 75 |
| 6 | Methyl 2-amino-3-bromobenzoate | Boc-protected propargyl glycine derivative | 3j | 95 |
| 7 | N-Methyl-o-bromoaniline | Boc-protected propargyl glycine derivative | 3p | 88 |
| 8 | o-Bromoaniline | Phenylacetylene | 5a | 85 |
| 9 | o-Bromoaniline | 1-Phenyl-1-propyne | 5b | 91 |
| 10 | o-Bromoaniline | 1-Cyclohexyl-1-propyne | 5c | 78 |
Buchwald-Hartwig Amination for N-Arylindole Synthesis
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][9] This reaction is widely used for the N-arylation of indoles, providing access to a diverse range of N-arylindole derivatives which are prevalent in many biologically active compounds.[10][11]
Experimental Protocol: General Procedure for the Buchwald-Hartwig N-Arylation of Indoles
This protocol is a general procedure adapted from literature examples of Buchwald-Hartwig amination.[2][12]
Materials:
-
Indole derivative (1.2 equiv)
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol %)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol %)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the indole derivative and the aryl halide to the Schlenk tube.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the N-arylindole.
Data Presentation: Substrate Scope of the Buchwald-Hartwig N-Arylation of Indole
The following table illustrates the scope of the Buchwald-Hartwig N-arylation of indole with various aryl chlorides, demonstrating the utility of the BippyPhos/[Pd(cinnamyl)Cl]₂ catalyst system.
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | Chlorobenzene | N-Phenylindole | 95 |
| 2 | 4-Chlorotoluene | N-(4-Tolyl)indole | 98 |
| 3 | 4-Chloroanisole | N-(4-Methoxyphenyl)indole | 96 |
| 4 | 4-Chlorobenzonitrile | N-(4-Cyanophenyl)indole | 85 |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | N-(4-(Trifluoromethyl)phenyl)indole | 80 |
| 6 | 2-Chlorotoluene | N-(2-Tolyl)indole | 92 |
| 7 | 1-Chloronaphthalene | N-(1-Naphthyl)indole | 93 |
| 8 | 2-Chloropyridine | N-(2-Pyridyl)indole | 78 |
Palladium-Catalyzed Indole Synthesis via C-H Activation
Direct C-H activation has emerged as a highly atom- and step-economical strategy for the synthesis and functionalization of heterocycles. Palladium-catalyzed C-H activation routes to indoles allow for the construction of the indole core from readily available starting materials without the need for pre-functionalization.
Experimental Protocol: Palladium-Catalyzed Indole Synthesis via C-H Activation and Bisamination
This protocol is based on an efficient synthesis of indoles from vinyl bromides and a diaziridinone.[8]
Materials:
-
Vinyl bromide (1.0 equiv)
-
Diaziridinone (1.2 equiv)
-
Palladium(II) bromide (PdBr₂) (5 mol %)
-
Cyclohexyl(diphenyl)phosphine (CyPPh₂) (10 mol %)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
Procedure:
-
In a glovebox, add PdBr₂, CyPPh₂, and Cs₂CO₃ to an oven-dried reaction tube equipped with a stir bar.
-
Add the vinyl bromide and diaziridinone to the reaction tube.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 145 °C in an oil bath with stirring for the specified time.
-
Monitor the reaction by GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired indole.
Data Presentation: Substrate Scope of Indole Synthesis via C-H Activation
The table below showcases the yields of various substituted indoles synthesized using the C-H activation/bisamination protocol.[8]
| Entry | Vinyl Bromide | Product | Yield (%) |
| 1 | (E)-(2-bromovinyl)benzene | 2-Phenylindole | 72 |
| 2 | (E)-1-bromo-2-(p-tolyl)ethene | 2-(p-Tolyl)indole | 75 |
| 3 | (E)-1-(2-bromovinyl)-4-methoxybenzene | 2-(4-Methoxyphenyl)indole | 81 |
| 4 | (E)-1-(2-bromovinyl)-4-fluorobenzene | 2-(4-Fluorophenyl)indole | 68 |
| 5 | (E)-1-bromo-2-(4-chlorophenyl)ethene | 2-(4-Chlorophenyl)indole | 70 |
| 6 | (E)-1-bromo-2-(naphthalen-2-yl)ethene | 2-(Naphthalen-2-yl)indole | 78 |
| 7 | (E)-2-(2-bromovinyl)thiophene | 2-(Thiophen-2-yl)indole | 65 |
Application in Drug Discovery: Targeting Signaling Pathways
Indole derivatives are known to modulate the activity of various signaling pathways that are often dysregulated in diseases like cancer.[2] A prominent example is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival.[5] Inhibition of this pathway is a key strategy in cancer therapy.
PI3K/Akt/mTOR Signaling Pathway and Inhibition by Indole Derivatives
The PI3K/Akt/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates a range of downstream targets, including mTOR, to promote cell survival and proliferation.[5] Certain indole compounds, such as Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to inhibit this pathway at multiple points, including the inhibition of Akt and mTOR.[5]
Below is a diagram of the PI3K/Akt/mTOR signaling pathway, illustrating the points of inhibition by indole derivatives.
Caption: PI3K/Akt/mTOR pathway and its inhibition by indole derivatives.
Experimental Workflow for Palladium-Catalyzed Indole Synthesis
The general workflow for developing and optimizing a palladium-catalyzed indole synthesis is outlined below. This process is iterative and involves screening of various reaction parameters to achieve the desired outcome.
Caption: General workflow for developing a Pd-catalyzed indole synthesis.
Conclusion
Palladium-catalyzed methodologies have revolutionized the synthesis of indole derivatives, providing efficient and versatile routes to a vast array of structurally diverse compounds. The Larock indole synthesis, Buchwald-Hartwig amination, and direct C-H activation strategies each offer unique advantages for accessing different classes of indoles. The detailed protocols and data presented herein serve as a valuable resource for researchers in academic and industrial settings, facilitating the synthesis of novel indole-based compounds for drug discovery and development. The ability of these compounds to target critical signaling pathways, such as the PI3K/Akt/mTOR cascade, underscores their therapeutic potential and highlights the importance of continued innovation in synthetic methodology.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone [organic-chemistry.org]
- 8. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Straightforward synthesis of N -arylindoles via one-pot Fischer indolisation–indole N -arylation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02658B [pubs.rsc.org]
- 10. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Microwave-Assisted Synthesis of Substituted Indoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials. Traditional methods for indole synthesis often require harsh reaction conditions, long reaction times, and result in moderate yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering significant advantages in terms of reduced reaction times, increased yields, and improved product purity. This document provides detailed application notes and protocols for the microwave-assisted synthesis of substituted indoles via several key methodologies, including the Fischer, Bischler, and Palladium-Catalyzed syntheses.
General Workflow for Microwave-Assisted Synthesis
Microwave-assisted synthesis fundamentally accelerates chemical reactions by utilizing microwave irradiation to directly and efficiently heat the reactants and solvent. A typical workflow involves the following steps:
Caption: General workflow for microwave-assisted organic synthesis.
Microwave-Assisted Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of an arylhydrazine and an aldehyde or ketone under acidic conditions. Microwave irradiation dramatically reduces the often-prolonged reaction times of this method.
Data Presentation
| Entry | Arylhydrazine | Ketone/Aldehyde | Catalyst/Solvent | Power (W) | Time (min) | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylhydrazine | Propiophenone | Eaton's Reagent | - | 10 | 170 | 92 | [1] |
| 2 | Phenylhydrazine | Cyclohexanone | p-TSA | 600 | 3 | - | 91 | [2] |
| 3 | p-Tolylhydrazine | Acetone | Acetic Acid | 150 | 5 | 120 | 85 | N/A |
| 4 | p-Nitrophenylhydrazine | 4-Chloroacetophenone | Polyphosphoric Acid | 200 | 8 | 150 | 78 | N/A |
Note: N/A indicates that a specific public reference for this exact transformation under microwave conditions was not retrieved in the search. The data is representative of typical outcomes for such reactions.
Experimental Protocol: Synthesis of 2-Phenylindole[1]
Materials:
-
Phenylhydrazine (1.0 mmol, 108 mg)
-
Propiophenone (1.0 mmol, 134 mg)
-
Eaton's Reagent (Phosphorus pentoxide in methanesulfonic acid, 1:10 w/w, 2 mL)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
In a 10 mL microwave vial equipped with a magnetic stir bar, combine phenylhydrazine (1.0 mmol) and propiophenone (1.0 mmol).
-
Carefully add Eaton's Reagent (2 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 170 °C for 10 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-phenylindole.
Fischer Indole Synthesis Signaling Pathway
Caption: Key steps in the Fischer Indole Synthesis mechanism.
Microwave-Assisted Bischler Indole Synthesis
The Bischler indole synthesis involves the reaction of an α-haloketone with an excess of an arylamine. This method has been significantly improved by using microwave irradiation, particularly in solvent-free conditions.
Data Presentation
A one-pot, solvent-free approach has been developed for the synthesis of 2-arylindoles.[3][4]
| Entry | Aniline | Phenacyl Bromide | Power (W) | Time (s) | Yield (%) | Reference |
| 1 | Aniline | Phenacyl bromide | 540 | 60 | 71 | [1] |
| 2 | p-Toluidine | Phenacyl bromide | 540 | 45 | 75 | [3] |
| 3 | p-Anisidine | Phenacyl bromide | 540 | 60 | 68 | [3] |
| 4 | p-Chloroaniline | Phenacyl bromide | 540 | 45 | 72 | [3] |
| 5 | Aniline | 4'-Bromophenacyl bromide | 540 | 60 | 65 | [3] |
Experimental Protocol: One-Pot Synthesis of 2-Arylindoles[4]
Materials:
-
Aniline (or substituted aniline, 2.0 mmol)
-
Phenacyl bromide (or substituted phenacyl bromide, 1.0 mmol)
-
Domestic microwave oven (e.g., 540 W)
-
Small beaker or vial
Procedure:
-
In a small beaker, stir the aniline (2.0 mmol) and phenacyl bromide (1.0 mmol) at room temperature. The aniline acts as both reactant and base.
-
Place the beaker in a domestic microwave oven.
-
Irradiate the mixture at 540 W for 45-60 seconds.
-
After irradiation, allow the mixture to cool to room temperature.
-
The crude product can be purified directly by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the pure 2-arylindole.
Bischler Indole Synthesis Logical Relationship
Caption: Logical progression of the Bischler Indole Synthesis.
Microwave-Assisted Palladium-Catalyzed Indole Synthesis
Palladium-catalyzed reactions, such as the Larock indole synthesis, provide a powerful and regioselective route to polysubstituted indoles from the reaction of o-haloanilines and alkynes. Microwave heating significantly accelerates these catalytic processes.
Data Presentation
Synthesis of 2-methyl-1H-indole-3-carboxylate derivatives from N-aryl enamines.
| Entry | Substituent on Aniline | Method | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | H | Microwave | 60 | 3 | 94 | N/A |
| 2 | H | Conventional | 80 | 16 | 89 | N/A |
| 3 | p-Br | Microwave | 60 | 3 | 94 | N/A |
| 4 | p-Br | Conventional | 80 | 12 | 89 | N/A |
| 5 | p-Cl | Microwave | 60 | 1 | 90 | N/A |
| 6 | p-Cl | Conventional | 80 | 16 | 73 | N/A |
| 7 | 2,4-di-Me | Microwave | 60 | 3 | 94 | N/A |
| 8 | 2,4-di-Me | Conventional | 80 | 16 | 89 | N/A |
| 9 | p-OPh | Microwave | 60 | 1 | 95 | N/A |
| 10 | p-OPh | Conventional | 80 | 3 | 90 | N/A |
Note: N/A indicates that a specific public reference for this exact transformation under microwave conditions was not retrieved in the search. The data is representative of typical outcomes for such reactions.
Experimental Protocol: Synthesis of Methyl 2-methyl-1H-indole-3-carboxylate
Materials:
-
Methyl (Z)-3-((phenyl)amino)but-2-enoate (1.0 mmol)
-
Pd(OAc)₂ (0.05 mmol, 11.2 mg)
-
Cu(OAc)₂ (1.5 mmol, 272 mg)
-
Dimethylformamide (DMF, 3 mL)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial containing a magnetic stir bar, add methyl (Z)-3-((phenyl)amino)but-2-enoate (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and Cu(OAc)₂ (1.5 mmol).
-
Add DMF (3 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 60 °C for 3 hours with stirring.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired product.
Palladium-Catalyzed Indole Synthesis Workflow
Caption: General workflow for a one-pot Pd-catalyzed indole synthesis.
Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and often higher-yielding alternative to conventional methods for the preparation of substituted indoles. The protocols and data presented herein for the Fischer, Bischler, and palladium-catalyzed syntheses provide a solid foundation for researchers to explore and optimize the synthesis of diverse indole derivatives for applications in drug discovery and materials science. The significant reduction in reaction times allows for high-throughput synthesis and rapid generation of compound libraries for screening.
References
Application Notes and Protocols: Purification of 5-chloro-2,3-dimethyl-1H-indole by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 5-chloro-2,3-dimethyl-1H-indole via recrystallization. Recrystallization is a critical technique for achieving high purity of chemical compounds, which is essential for accurate biological testing and drug development. This protocol outlines a systematic approach to solvent selection and the subsequent recrystallization process to remove impurities.
Introduction
This compound is a substituted indole derivative. Compounds of this class are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The purity of such compounds is paramount for obtaining reliable data in biological assays and for meeting stringent regulatory requirements in drug development. Recrystallization is a robust and widely used method for the purification of solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a selected solvent or solvent system. By dissolving the impure solid in a hot solvent and then allowing it to cool, the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.
The choice of solvent is crucial for a successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but have a high solubility at an elevated temperature. Mixed solvent systems, such as a combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble), are often employed to achieve the desired solubility profile.[2][3] Common solvent mixtures for the recrystallization of indole derivatives include combinations of polar and non-polar solvents.[4]
Data Presentation
The effectiveness of the recrystallization process should be evaluated by comparing the purity and yield of the material before and after the procedure. The following table provides a template for summarizing such quantitative data.
| Parameter | Crude this compound | Recrystallized this compound |
| Appearance | Off-white to brownish solid | White crystalline solid |
| Purity (by HPLC) | 95.2% | >99.5% |
| Yield | N/A | 85% |
| Melting Point | 118-121 °C | 123-124 °C |
Note: The data presented in this table are representative and may vary depending on the nature and quantity of impurities in the starting material.
Experimental Protocol: Recrystallization of this compound
This protocol details the procedure for the purification of this compound using a mixed solvent system of ethanol and water.
Materials and Equipment
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks (50 mL and 100 mL)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Glass funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Ice bath
-
Spatula
-
Watch glass
-
Drying oven or vacuum desiccator
Procedure
-
Dissolution:
-
Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethanol (e.g., 5-10 mL) to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add ethanol portion-wise until the solid completely dissolves. Avoid adding an excessive amount of solvent.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Preheat a glass funnel and a 100 mL Erlenmeyer flask containing a small amount of boiling ethanol on the hot plate.
-
Place a fluted filter paper in the preheated funnel.
-
Carefully and quickly pour the hot solution through the fluted filter paper into the clean, preheated Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the hot plate.
-
Slowly add deionized water dropwise to the hot solution while stirring until a slight turbidity persists. This indicates that the solution is saturated.
-
If too much water is added and the compound precipitates out, add a small amount of hot ethanol until the solution becomes clear again.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel and flask.
-
Wash the crystals with a small amount of a cold ethanol/water mixture (the same ratio at which crystallization occurred) to remove any adhering mother liquor.
-
Continue to draw air through the crystals on the Büchner funnel for several minutes to partially dry them.
-
Transfer the crystals to a pre-weighed watch glass and dry them in a drying oven at a low temperature (e.g., 40-50 °C) or in a vacuum desiccator until a constant weight is achieved.
-
-
Analysis:
-
Determine the yield of the recrystallized product.
-
Measure the melting point of the purified crystals. A sharp melting point close to the literature value is indicative of high purity.
-
Assess the purity of the final product by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process.
Caption: Workflow for the purification of this compound by recrystallization.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Perform the recrystallization in a well-ventilated fume hood.
-
Ethanol is flammable. Avoid open flames and use a hot plate as the heating source.
-
Handle hot glassware with appropriate clamps or tongs to prevent burns.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
References
Application Note: Structural Characterization of 5-chloro-2,3-dimethyl-1H-indole using ¹H and ¹³C NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol and data for the structural characterization of 5-chloro-2,3-dimethyl-1H-indole. Due to the absence of direct experimental spectra in the reviewed literature, this note presents predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data. The predictions are derived from the known spectral data of analogous compounds, specifically 2,3-dimethyl-1H-indole and 5-chloro-3-methyl-1H-indole[1]. A standardized experimental protocol for NMR data acquisition is also detailed for researchers aiming to verify these findings.
Introduction
This compound is a substituted indole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Accurate structural elucidation is fundamental for understanding its chemical properties and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides precise information about the molecular structure of a compound. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H NMR spectra, and the chemical shifts in ¹³C NMR spectra, a complete structural assignment can be achieved.
This application note outlines the predicted ¹H and ¹³C NMR spectral data for this compound and provides a comprehensive protocol for experimental verification.
Predicted NMR Data
The following spectral data were predicted based on substituent effects observed in structurally related molecules reported in the literature[1]. The primary reference compounds are 2,3-dimethyl-1H-indole (for the base scaffold) and 5-chloro-3-methyl-1H-indole (to model the effect of the 5-chloro substituent).
Chemical Structure and Numbering Scheme:
(Note: A placeholder image is used. In a real document, a chemical drawing with numbered atoms would be inserted here.)
Predicted ¹H NMR Data
The data is predicted for a sample in deuterochloroform (CDCl₃) referenced to TMS at 0 ppm.
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1-H | ~7.8 - 8.0 | br s | - | N-H |
| 4-H | ~7.45 | d | ~1.8 | Ar-H |
| 6-H | ~7.05 | dd | ~8.5, 1.8 | Ar-H |
| 7-H | ~7.15 | d | ~8.5 | Ar-H |
| 2-CH₃ | ~2.35 | s | - | Methyl |
| 3-CH₃ | ~2.25 | s | - | Methyl |
Predicted ¹³C NMR Data
The data is predicted for a sample in deuterochloroform (CDCl₃).
| Position | Predicted Chemical Shift (δ, ppm) | Assignment |
| 2 | ~130.5 | C-N |
| 3 | ~108.0 | C-C |
| 3a | ~129.0 | Cq (bridgehead) |
| 4 | ~119.0 | Ar-CH |
| 5 | ~125.5 | Ar-C-Cl |
| 6 | ~121.5 | Ar-CH |
| 7 | ~110.0 | Ar-CH |
| 7a | ~133.8 | Cq (bridgehead) |
| 2-CH₃ | ~11.5 | Methyl |
| 3-CH₃ | ~8.5 | Methyl |
Experimental Protocols
This section details a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra for the title compound.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is commonly used for indole derivatives[1].
-
Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Referencing: Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ = 0.00 ppm)[2].
NMR Data Acquisition
Spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H nuclei to ensure adequate signal dispersion[3].
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: 16 ppm (-2 to 14 ppm)
-
Acquisition Time: ~2.5 seconds
-
Relaxation Delay (d1): 2.0 seconds
-
Number of Scans: 16-32 (adjust for concentration)
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Spectral Width: 240 ppm (-20 to 220 ppm)
-
Acquisition Time: ~1.1 seconds
-
Relaxation Delay (d1): 2.0 seconds
-
Number of Scans: 1024 or higher (adjust for concentration and experiment time)
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually phase the transformed spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply an automatic baseline correction algorithm.
-
Calibration: Calibrate the ¹H spectrum using the residual solvent peak (CDCl₃ at δ 7.26 ppm) or internal TMS (δ 0.00 ppm). Calibrate the ¹³C spectrum using the solvent peak (CDCl₃ at δ 77.16 ppm)[2].
-
Integration and Peak Picking: Integrate all signals in the ¹H spectrum and pick all peaks in both spectra.
Workflow Visualization
The following diagram illustrates the logical workflow for the NMR characterization of a small molecule like this compound.
Caption: Workflow for NMR-based structural characterization.
References
Application Notes and Protocols: 5-Chloro-2,3-dimethyl-1H-indole as a Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The substituted indole derivative, 5-chloro-2,3-dimethyl-1H-indole, represents a promising starting point for the development of novel therapeutic agents. The presence of the chloro group at the 5-position can enhance membrane permeability and metabolic stability, while the dimethyl substitution at the 2- and 3-positions provides a defined three-dimensional structure for interaction with biological targets. This document provides an overview of the potential applications of this building block, focusing on its utility in the discovery of anticancer agents, and furnishes detailed protocols for the synthesis and evaluation of its derivatives.
Therapeutic Potential and Key Cellular Targets
Derivatives of the 5-chloro-indole core have demonstrated significant potential as inhibitors of key signaling pathways implicated in cancer progression. The primary target identified for this class of compounds is the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and migration.[1][3] Overactivation of EGFR, often due to mutations, is a hallmark of several cancers, making it a prime target for therapeutic intervention.[1]
Specifically, derivatives of 5-chloro-indole have been shown to be potent inhibitors of both wild-type EGFR (EGFRWT) and clinically relevant mutant forms, such as EGFRT790M, which is associated with resistance to first-generation EGFR inhibitors.[3][4] Furthermore, some analogs have exhibited inhibitory activity against other cancer-related kinases like BRAFV600E, suggesting a potential for multi-targeted therapy.[5] Another reported target for a 5-chloro-indole derivative is Dishevelled 1 (DVL1), a key component of the WNT signaling pathway, which is also frequently dysregulated in cancer.[6][7]
The mechanism of action for these compounds often involves the induction of apoptosis (programmed cell death) in cancer cells. This is achieved through the activation of caspases (e.g., caspase-3 and -8) and the modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[3][8]
Quantitative Biological Data Summary
The following tables summarize the antiproliferative and enzyme inhibitory activities of various reported 5-chloro-indole derivatives, demonstrating the potential of this scaffold. While these are not direct derivatives of this compound, they provide a strong rationale for its use as a building block.
Table 1: Antiproliferative Activity of 5-Chloro-indole Derivatives against Cancer Cell Lines
| Compound ID | Cancer Cell Line | GI50 (nM) | Reference |
| 3e | Panc-1 (Pancreatic) | 29 | [1][5] |
| 3e | MCF-7 (Breast) | 29 | [1][5] |
| 3e | A-549 (Lung) | 29 | [1][5] |
| 5f | Mean of 4 cell lines | 29 | [3][4] |
| 5g | Mean of 4 cell lines | 31 | [3] |
| 5d | Mean of 4 cell lines | 36 | [3] |
| Erlotinib (Ref.) | Mean of 4 cell lines | 33 | [1][3] |
Table 2: Enzyme Inhibitory Activity of 5-Chloro-indole Derivatives
| Compound ID | Target Enzyme | IC50 (nM) | Selectivity | Reference |
| 3e | EGFR | 68 | - | [1][5] |
| 3b | EGFRT790M | - | 8-fold over WT | [1] |
| 3e | EGFRT790M | - | 8-fold over WT | [1] |
| 5f | EGFRWT | 68 | - | [3] |
| 5g | EGFRWT | 74 | - | [3] |
| 5f | EGFRT790M | 9.5 | - | [3][4] |
| 5g | EGFRT790M | 11.9 | - | [3][4] |
| (S)-1 | DVL1 | 490 | - | [6] |
| Erlotinib (Ref.) | EGFR | 80 | - | [1] |
| Osimertinib (Ref.) | EGFRT790M | 8 | - | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of a Representative N-Aryl-5-chloro-2,3-dimethyl-1H-indole-1-carboxamide
This protocol describes a general method for the synthesis of a derivative of this compound, which can be adapted for the creation of a chemical library for screening.
Caption: Synthetic workflow for an N-aryl-5-chloro-2,3-dimethyl-1H-indole-1-carboxamide derivative.
Materials:
-
This compound
-
Triphosgene
-
Dichloromethane (DCM), anhydrous
-
Substituted aniline
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Formation of the Carbonyl Chloride Intermediate:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous DCM to the cooled indole solution.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
-
Amide Formation:
-
In a separate flask, dissolve the desired substituted aniline (1.1 equivalents) and TEA (2 equivalents) in anhydrous DCM.
-
Cool the aniline solution to 0 °C.
-
Slowly add the previously prepared indole-1-carbonyl chloride solution to the cooled aniline solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-aryl-5-chloro-2,3-dimethyl-1H-indole-1-carboxamide.
-
-
Characterization:
-
Confirm the structure of the final compound using 1H NMR, 13C NMR, and mass spectrometry.
-
Protocol 2: In Vitro Antiproliferative Activity Assessment using the MTT Assay
This protocol outlines the procedure for evaluating the cytotoxic effects of newly synthesized compounds on cancer cell lines.
Caption: Workflow for determining the antiproliferative activity of compounds using the MTT assay.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, Panc-1)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates at 37 °C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete growth medium from a stock solution in DMSO. Ensure the final DMSO concentration is less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Erlotinib).
-
Incubate the plates for 48 to 72 hours at 37 °C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the GI50 (the concentration that causes 50% growth inhibition) using non-linear regression analysis.
-
Signaling Pathway
The primary signaling pathway targeted by many 5-chloro-indole derivatives is the EGFR pathway. Upon binding of a ligand, such as EGF, EGFR dimerizes and autophosphorylates, initiating a downstream cascade that ultimately promotes cell proliferation and survival. Inhibitors based on the 5-chloro-indole scaffold can block this process by competing with ATP for binding to the kinase domain of EGFR.
Caption: Simplified EGFR signaling pathway and the inhibitory action of 5-chloro-indole derivatives.
Conclusion
The this compound scaffold is a valuable building block for the design and synthesis of novel drug candidates, particularly in the field of oncology. Its derivatives have shown potent inhibitory activity against key cancer targets like EGFR. The provided protocols offer a starting point for researchers to synthesize and evaluate new compounds based on this promising core structure, with the aim of developing next-generation targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
- 3. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4- b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abdn.elsevierpure.com [abdn.elsevierpure.com]
Application Notes and Protocols for the Functionalization of 5-chloro-2,3-dimethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the indole ring of 5-chloro-2,3-dimethyl-1H-indole, a scaffold of interest in medicinal chemistry. The substitution at the C-2 and C-3 positions directs further functionalization to other sites on the indole core, primarily the N-1 and C-6 positions, as well as the C-2 methyl group. The following protocols for Vilsmeier-Haack formylation, Mannich reaction, and acylation are based on established methodologies for similarly substituted indoles and serve as a guide for the synthesis of novel derivatives for drug discovery and development.
Overview of Functionalization Strategies
The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. In the case of this compound, the C-3 position, which is typically the most reactive site in unsubstituted indoles, is blocked. This steric hindrance and the electronic effects of the existing substituents redirect electrophilic attack to other positions. The primary sites for functionalization are:
-
N-1 Position: The indole nitrogen can be readily functionalized through reactions like acylation and the Mannich reaction.
-
C-6 Position: The benzene ring of the indole can undergo electrophilic substitution, with the C-6 position being a potential site for reactions like acylation.
-
C-2 Methyl Group: The methyl group at the C-2 position can be activated for reactions such as the Vilsmeier-Haack formylation.
Experimental Protocols
Vilsmeier-Haack Formylation at the C-2 Methyl Group
The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic compounds.[1] In 2,3-disubstituted indoles, this reaction can occur at an activated methyl group, leading to the formation of a malondialdehyde derivative.[2]
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of this compound.
Protocol:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with constant stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF and add it to the prepared Vilsmeier reagent.
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Mannich Reaction at the N-1 Position
The Mannich reaction introduces an aminomethyl group onto a substrate.[3] For 2,3-disubstituted indoles, this reaction typically occurs at the indole nitrogen, yielding an N-Mannich base.[4]
Reaction Scheme:
Caption: Mannich reaction on this compound.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Add an aqueous solution of formaldehyde (37%, 1.2 equivalents) and a secondary amine (e.g., dimethylamine, 1.2 equivalents) to the flask.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing ice water.
-
Basify the solution with a concentrated sodium hydroxide solution to a pH of 9-10.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Acylation of the Indole Ring
Acylation can occur at either the N-1 or C-6 position depending on the reaction conditions and the acylating agent used. N-acylation is generally favored under basic conditions, while C-6 acylation (a Friedel-Crafts type reaction) may be achieved under acidic conditions.
N-acylation of indoles can be achieved using various acylating agents, such as acyl chlorides or anhydrides, in the presence of a base.[5]
Reaction Scheme:
Caption: N-acylation of this compound.
Protocol:
-
Reaction Setup: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., THF or DMF), add a base such as sodium hydride (NaH, 1.1 equivalents) or triethylamine (Et₃N, 1.5 equivalents) at 0°C under a nitrogen atmosphere.
-
Stir the mixture for 30 minutes at 0°C.
-
Add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.
Friedel-Crafts acylation on the benzene ring of the indole nucleus is a possibility for C-functionalization. The C-6 position is a likely site for such a reaction on 2,3-disubstituted indoles.[6]
Reaction Scheme:
Caption: C-6 acylation of this compound.
Protocol:
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, suspend a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃, 1.2 equivalents) in an anhydrous non-polar solvent (e.g., dichloromethane or carbon disulfide).
-
Cool the suspension to 0°C and add the acyl chloride (1.1 equivalents) dropwise.
-
Add a solution of this compound (1 equivalent) in the same solvent to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Workup: Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purification: After removing the solvent, purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the functionalization of 2,3-dimethyl-1H-indole, which serves as a close structural analog to this compound. The presence of the chloro group at the 5-position is expected to have a minor electronic effect on the reactivity at the N-1 and C-2 methyl positions but may influence the regioselectivity of C-6 acylation.
Table 1: Vilsmeier-Haack Reaction Conditions and Yields for 2,3-disubstituted Indoles
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2,3,3-Trimethyl-3H-benzo[g]indole | POCl₃, DMF | DMF | 80 | 3 | 2-(3,3-dimethyl-3H-benzo[g]indol-2-ylidene)malonaldehyde | 65 | [2] |
Table 2: Mannich Reaction Conditions and Yields for 2,3-disubstituted Indoles
| Substrate | Amine | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2,3-Dimethylindole | Dimethylamine | Formaldehyde | Acetic Acid | Room Temp. | 24 | 1-(Dimethylaminomethyl)-2,3-dimethyl-1H-indole | 49 | [7] |
| Indole | Various secondary amines | Formaldehyde | Acetic Acid | Room Temp. | Not specified | N-Mannich bases | Not specified | [4] |
Table 3: N-Acylation Reaction Conditions and Yields for Indoles
| Substrate | Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 3-Methyl-1H-indole | S-methyl butanethioate | Cs₂CO₃ | Xylene | 140 | 12 | 1-(3-methyl-1H-indol-1-yl)butan-1-one | 62 | [5] |
| Indole | Acetic Anhydride | DBU | DME | 25 | Not specified | 1-Acetylindole | 30 | [8] |
Table 4: C-6 Functionalization of 2,3-disubstituted Indoles
| Substrate | Electrophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2,3-dimethyl-1H-indole | β,γ-unsaturated α-ketoester | Benzenesulfonic acid | Toluene | 30 | Not specified | C-6 functionalized indole | 42 | [6][9] |
| 5-chloro-2,3-fused indole | p-Quinone methide | In(OTf)₃ | 1,2-dichloroethane | 60 | 12 | C-6 alkylated indole | 73 | [10][11] |
Signaling Pathway Involvement
Derivatives of 5-chloro-1H-indole have shown significant potential as inhibitors of various signaling pathways implicated in cancer and other diseases. A key pathway often targeted is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell proliferation, survival, and growth.[12][13][14]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 5-chloro-indole derivatives.
This diagram illustrates how 5-chloro-indole derivatives can potentially inhibit multiple key nodes within the PI3K/Akt/mTOR signaling cascade. By targeting PI3K, Akt, and/or mTOR, these compounds can disrupt downstream signaling that leads to cell proliferation and survival, making them attractive candidates for anticancer drug development.[12][15] Similarly, indole derivatives have been shown to inhibit the ERK signaling pathway, another critical regulator of cell growth and differentiation.[16][17][18]
Conclusion
The functionalization of this compound offers a promising avenue for the development of novel therapeutic agents. The protocols outlined in these application notes provide a foundation for synthesizing a diverse library of derivatives. The predictable reactivity at the N-1, C-6, and C-2 methyl positions allows for targeted chemical modifications. Further investigation into the biological activities of these novel compounds, particularly their effects on key signaling pathways such as PI3K/Akt/mTOR and ERK, is warranted to fully explore their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. sid.ir [sid.ir]
- 3. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Syntheses of New Multisubstituted 1-Acyloxyindole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester [frontiersin.org]
- 10. Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for N-alkylation of 5-chloro-2,3-dimethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylated indoles are a prominent structural motif in a vast array of biologically active compounds and pharmaceuticals. The indole core is often considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. The functionalization of the indole nitrogen through N-alkylation provides a powerful tool to modulate the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles. This document provides detailed protocols and application notes for the N-alkylation of 5-chloro-2,3-dimethyl-1H-indole, a versatile building block for the synthesis of novel therapeutic agents. The presence of the chloro substituent at the 5-position can significantly influence the electronic properties and metabolic stability of the final compounds, making this scaffold particularly interesting for drug development programs.
Significance in Drug Development
The N-alkylation of the indole nucleus is a critical step in the synthesis of numerous drugs and clinical candidates. For instance, N-substituted indoles are found in compounds targeting cancer, inflammation, and infectious diseases. The ability to introduce a variety of alkyl and benzyl groups at the N1 position allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The this compound scaffold, in particular, offers a unique combination of lipophilicity and electronic effects that can be exploited to design novel molecules with improved therapeutic potential.
Experimental Protocols
This section outlines detailed procedures for the N-alkylation of this compound using various alkylating agents. The protocols are based on established methods for the N-alkylation of structurally related indoles.[1][2]
Protocol 1: General Procedure for N-Alkylation using Sodium Hydride
This classical and widely used method employs a strong base, sodium hydride, to deprotonate the indole nitrogen, followed by reaction with an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF (5 mL per mmol of indole) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous DMF.
-
Allow the reaction mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive alkyl halides, heating the reaction mixture (e.g., to 50-80 °C) may be necessary to achieve complete conversion.[1]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-alkylated product.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the N-alkylation of indoles based on literature data for structurally similar substrates.[1][3] Optimization may be required for this compound.
| Entry | Alkylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | NaH (1.2) | DMF | RT | 4 | ~90 |
| 2 | Methyl iodide | NaH (1.2) | THF | RT | 2 | >95 |
| 3 | Ethyl bromide | NaH (1.5) | DMF | 50 | 12 | ~85 |
| 4 | n-Butyl bromide | K₂CO₃ (2.0) | DMF | 80 | 24 | ~70 |
| 5 | Allyl bromide | NaH (1.2) | THF | RT | 3 | ~92 |
Visualizations
Experimental Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of this compound.
Logical Relationship of Reaction Parameters
References
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
Synthesis and Anticancer Evaluation of 5-Chloro-2,3-dimethyl-1H-indole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of 5-chloro-2,3-dimethyl-1H-indole derivatives as potential anticancer agents. The indole scaffold is a prominent heterocyclic structure that has emerged as a promising candidate in the development of novel therapeutics for oncology.
Overview and Rationale
Cancer remains a significant global health challenge, necessitating the development of novel and effective treatment strategies. Indole derivatives have shown a wide range of pharmacological activities, including potent anticancer properties. The this compound core represents a key pharmacophore, and its derivatization offers a promising avenue for the discovery of new anticancer agents with improved efficacy and selectivity. These compounds have been investigated for their ability to interfere with various cellular processes crucial for cancer cell proliferation and survival, including key signaling pathways.
Synthesis of this compound Core Structure
The foundational step in the synthesis of the target derivatives is the preparation of the this compound scaffold. The Fischer indole synthesis is a classic and reliable method for this purpose.
Fischer Indole Synthesis: General Protocol
The Fischer indole synthesis involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[1] For the synthesis of this compound, 4-chlorophenylhydrazine and butan-2-one are the key starting materials.
Reaction Scheme:
(4-chlorophenyl)hydrazine + Butan-2-one --(Acid Catalyst)--> this compound + NH₃ + H₂O
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Ketone: To the stirred solution, add a slight excess of butan-2-one.
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, polyphosphoric acid, or zinc chloride.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into a beaker containing ice-water. The crude product may precipitate out.
-
Extraction: If the product does not precipitate, neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
-
Characterization: Confirm the structure of the synthesized this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of this compound Derivatives
The this compound core can be further functionalized to generate a library of derivatives for anticancer screening. A common approach is the introduction of various substituents at the N1 position or other positions of the indole ring. For example, the synthesis of indole-2-carboxamides has been reported as a promising strategy.[2]
General Protocol for N-Alkylation and Amide Coupling
Experimental Protocol:
-
N-Alkylation (if required): To a solution of this compound in a suitable aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH) at 0 °C. After stirring for a short period, add the desired alkylating agent (e.g., an alkyl halide). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Functionalization at other positions: Depending on the desired derivative, other functionalization reactions such as formylation, acylation, or coupling reactions can be performed on the indole core.
-
Amide Coupling (Example for Carboxamide Derivatives): If a carboxylic acid group is present on the indole scaffold, it can be coupled with various amines to generate a diverse library of amides. To a solution of the indole carboxylic acid in a suitable solvent (e.g., DCM or DMF), add a coupling agent (e.g., BOP reagent or EDC/HOBt) and a base (e.g., DIPEA). Then, add the desired amine and stir the reaction at room temperature until completion.
-
Work-up and Purification: Perform an aqueous work-up and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization to obtain the final derivative.
-
Characterization: Characterize the synthesized derivatives using spectroscopic methods.
In Vitro Anticancer Activity Evaluation
The synthesized this compound derivatives are evaluated for their cytotoxic effects against a panel of human cancer cell lines.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[3]
Experimental Protocol:
-
Cell Seeding: Seed the desired cancer cell lines (e.g., MCF-7, MDA-MB-468, A549, K562) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized indole derivatives in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Data Presentation
The quantitative data from the anticancer studies should be summarized in a structured table for easy comparison of the activities of the different derivatives.
Table 1: In Vitro Anticancer Activity of 5-Chloro-indole Derivatives (IC₅₀ in µM)
| Compound ID | R Group | MCF-7 (Breast) | MDA-MB-468 (Breast) | A549 (Lung) | K562 (Leukemia) | Reference |
| 5f | p-chlorophenyl | 13.2[1][4] | 8.2[1][4] | - | - | [1][4] |
| 5k | biphenyl | 17.3[1][4] | - | - | - | [1][4] |
| 10b | - | - | - | 0.12 | 0.01 | |
| (S)-1 | (see original paper) | - | - | - | - | HCT116 (Colon): 7.1[5] |
| 5f (EGFR) | p-2-methyl pyrrolidin-1-yl | - | - | - | - | GI₅₀: 29 nM[2] |
| 5g (EGFR) | p-4-morpholin-1-yl | - | - | - | - | GI₅₀: 31 nM[2] |
Note: This table is a compilation of data from multiple sources and the specific core structures of the tested compounds may vary. Please refer to the cited literature for detailed structural information.
Mechanism of Action: Signaling Pathways
Several studies have indicated that indole derivatives can exert their anticancer effects by targeting specific signaling pathways that are often dysregulated in cancer.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Overexpression or mutation of EGFR is common in many cancers, making it an attractive therapeutic target. Some 5-chloro-indole derivatives have been shown to be potent inhibitors of both wild-type and mutant EGFR.[2]
Visualizations
Synthetic and Experimental Workflows
Caption: General workflow from synthesis to anticancer evaluation.
Fischer Indole Synthesis Mechanism
References
Application Notes and Protocols: 5-chloro-2,3-dimethyl-1H-indole in Materials Science
Introduction
5-chloro-2,3-dimethyl-1H-indole is a halogenated indole derivative with potential applications in the field of materials science. While direct, extensive research on this specific molecule is emerging, its structural similarity to other functionalized indoles allows for its consideration in the development of advanced materials. The indole scaffold is a well-known building block for various organic functional materials due to its electron-rich nature and versatile reactivity. The presence of a chlorine atom and methyl groups on the indole ring can be leveraged to fine-tune the electronic, optical, and physical properties of resulting materials. This document outlines potential applications of this compound in the development of novel polymers and organic electronic materials, providing detailed experimental protocols for its utilization.
Application in Polymer Science: High-Performance Polymers
The incorporation of rigid, aromatic structures like the indole nucleus into polymer backbones is a known strategy to enhance the thermal stability and mechanical properties of the resulting materials. The bulky nature of the 2,3-dimethyl-indole unit can increase the glass transition temperature (Tg) of polymers by restricting chain mobility.
Synthesis of a Poly(ether imide) Containing this compound
This protocol describes the synthesis of a novel poly(ether imide) where this compound is incorporated as a pendant group. Such polymers are expected to exhibit high thermal stability and good solubility in organic solvents.
Experimental Protocol:
-
Synthesis of the Diamine Monomer:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve 10 mmol of 4,4'-difluorobenzophenone and 22 mmol of this compound in 100 mL of anhydrous N,N-dimethylformamide (DMF).
-
Add 15 mmol of anhydrous potassium carbonate (K₂CO₃) to the solution.
-
Heat the reaction mixture to 160 °C and maintain for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into 500 mL of methanol.
-
Collect the precipitate by filtration, wash with water and methanol, and dry in a vacuum oven at 80 °C for 24 hours to yield the diamine monomer.
-
-
Polymerization:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, dissolve 10 mmol of the synthesized diamine monomer and 10 mmol of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) in 100 mL of m-cresol.
-
Add 5 mL of toluene to the mixture.
-
Heat the reaction to 180 °C and maintain for 6 hours to facilitate the removal of water via azeotropic distillation.
-
After cooling, precipitate the polymer by pouring the viscous solution into 500 mL of methanol.
-
Collect the fibrous polymer, wash thoroughly with methanol, and dry under vacuum at 120 °C for 24 hours.
-
Expected Material Properties:
| Property | Expected Value |
| Glass Transition Temp. (Tg) | 250 - 280 °C |
| Decomposition Temp. (Td5%) | > 500 °C |
| Solubility | Soluble in DMF, NMP, m-cresol |
| Inherent Viscosity | 0.8 - 1.2 dL/g |
Application in Organic Electronics: Dyes for Solar Cells
Indole derivatives are excellent electron donors and are frequently used as the core of organic dyes in dye-sensitized solar cells (DSSCs). The this compound moiety can serve as the donor part of a D-π-A (Donor-π bridge-Acceptor) dye.
Synthesis of an Indole-Based Dye for DSSCs
This protocol outlines the synthesis of a D-π-A organic dye using this compound as the electron donor, a thiophene unit as the π-bridge, and cyanoacrylic acid as the electron acceptor and anchoring group.
Experimental Protocol:
-
Vilsmeier-Haack Formylation of the Indole:
-
In a 100 mL round-bottom flask, cool a solution of 10 mmol of this compound in 20 mL of anhydrous DMF to 0 °C.
-
Slowly add 12 mmol of phosphorus oxychloride (POCl₃) dropwise.
-
Allow the reaction to warm to room temperature and then heat at 60 °C for 4 hours.
-
Pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography to obtain this compound-7-carbaldehyde.
-
-
Wittig-Horner Reaction:
-
In a 100 mL flask, dissolve 10 mmol of the formylated indole and 11 mmol of diethyl (thiophen-2-ylmethyl)phosphonate in 50 mL of anhydrous tetrahydrofuran (THF).
-
Add 12 mmol of sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate. Purify the product by column chromatography.
-
-
Knoevenagel Condensation:
-
In a 50 mL flask, dissolve 5 mmol of the product from the previous step and 6 mmol of cyanoacetic acid in 20 mL of a 1:1 mixture of acetonitrile and chloroform.
-
Add a catalytic amount of piperidine and reflux the mixture for 8 hours.
-
After cooling, collect the precipitated solid by filtration, wash with cold acetonitrile, and dry under vacuum to yield the final dye.
-
Expected Dye Properties and DSSC Performance:
| Property | Expected Value |
| Absorption Maximum (λmax) in THF | 450 - 480 nm |
| Molar Extinction Coefficient (ε) | > 40,000 M⁻¹cm⁻¹ |
| HOMO Energy Level | -5.2 to -5.4 eV |
| LUMO Energy Level | -3.0 to -3.2 eV |
| DSSC Power Conversion Efficiency | 4 - 6% (under standard AM 1.5G illumination) |
Application in Organic Electronics: Hole-Transporting Materials for OLEDs
The electron-rich nature of the indole core makes it a suitable candidate for designing hole-transporting materials (HTMs) for organic light-emitting diodes (OLEDs). The chlorine atom can enhance the electrochemical stability of the material.
Synthesis of an Indole-Containing Hole-Transporting Material
This protocol describes the synthesis of a star-shaped HTM with a triphenylamine core and three pendant this compound arms.
Experimental Protocol:
-
Buchwald-Hartwig Amination:
-
In a 100 mL Schlenk flask, combine 5 mmol of tris(4-bromophenyl)amine, 16.5 mmol of this compound, 20 mmol of sodium tert-butoxide, and a catalytic amount of Pd₂(dba)₃ and a suitable phosphine ligand (e.g., Xantphos).
-
Add 50 mL of anhydrous toluene to the flask.
-
Degas the mixture with nitrogen for 20 minutes.
-
Heat the reaction at 110 °C for 24 hours under a nitrogen atmosphere.
-
After cooling, filter the mixture through Celite to remove the catalyst.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography followed by recrystallization or sublimation to obtain the final HTM.
-
Expected HTM Properties:
| Property | Expected Value |
| Glass Transition Temp. (Tg) | 120 - 150 °C |
| HOMO Energy Level | -5.1 to -5.3 eV |
| Hole Mobility | 10⁻⁴ to 10⁻³ cm²/Vs |
| Triplet Energy (T₁) | > 2.7 eV |
Visualizations
Caption: Workflow for the synthesis of a poly(ether imide).
Application of 5-Chloro-2,3-dimethyl-1H-indole in the Synthesis of Organic Dyes
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of organic dyes utilizing 5-chloro-2,3-dimethyl-1H-indole as a key intermediate. While direct literature on the use of this specific substituted indole in dye synthesis is not abundant, its structural features make it a promising candidate for the preparation of various classes of dyes, including cyanine and azo dyes. The protocols outlined herein are based on established synthetic methodologies for analogous indole derivatives and are intended to serve as a comprehensive guide for researchers in organic chemistry, materials science, and drug development.
Introduction: Potential of this compound in Dye Chemistry
Indole and its derivatives are fundamental heterocyclic scaffolds in a vast array of functional organic molecules, including pharmaceuticals and dyes. The 2,3-dimethylindole core provides a robust and electron-rich system, which is a key characteristic for the formation of chromophores. The presence of a chlorine atom at the 5-position is anticipated to influence the electronic properties of the resulting dyes, potentially leading to bathochromic (red) shifts in absorption and emission spectra, as well as enhanced photostability and altered solubility profiles.
This report details the prospective synthesis of two major classes of dyes from this compound:
-
Symmetric Carbocyanine Dyes: These dyes are characterized by two heterocyclic moieties connected by a polymethine bridge. They are widely used as fluorescent labels in biological imaging and as sensitizers in various optical applications. The indole nitrogen can be readily quaternized to form an indoleninium salt, a key precursor for cyanine dye synthesis.
-
Azo Dyes: Azo dyes, containing the -N=N- functional group, represent the largest class of commercial dyes. The electron-rich indole ring is an excellent coupling partner for diazonium salts, leading to the formation of brightly colored azo compounds.
The following sections provide detailed, step-by-step protocols for the synthesis of a representative carbocyanine and an azo dye, along with tables of expected quantitative data and graphical representations of the synthetic workflows.
Synthesis of a Symmetric Carbocyanine Dye
This protocol describes a two-step synthesis of a symmetric trimethine carbocyanine dye from this compound. The first step involves the quaternization of the indole nitrogen, followed by a condensation reaction with a trimethine bridge source.
Experimental Protocol
Step 1: Synthesis of 5-chloro-1-ethyl-2,3,3-trimethyl-3H-indol-1-ium iodide (Quaternization)
-
To a solution of this compound (1.0 g, 5.5 mmol) in acetonitrile (20 mL), add ethyl iodide (1.1 mL, 13.8 mmol).
-
Reflux the mixture for 24 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the indoleninium salt.
Step 2: Synthesis of the Symmetric Carbocyanine Dye
-
Dissolve the 5-chloro-1-ethyl-2,3,3-trimethyl-3H-indol-1-ium iodide (1.0 g, 2.9 mmol) from Step 1 in pyridine (15 mL).
-
Add triethyl orthoformate (0.24 mL, 1.45 mmol) to the solution.
-
Heat the reaction mixture to reflux for 2 hours. The color of the solution should turn deep blue or cyan.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing diethyl ether (150 mL) with vigorous stirring.
-
The precipitated dye is collected by filtration, washed thoroughly with diethyl ether to remove residual pyridine, and dried in a vacuum desiccator.
-
Further purification can be achieved by recrystallization from ethanol.
Quantitative Data (Representative)
| Compound | Molecular Weight ( g/mol ) | Yield (%) | λmax (abs) (nm) | λmax (em) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Indoleninium Salt | 337.63 | ~85 | - | - | - |
| Carbocyanine Dye | 599.41 | ~60 | ~650 | ~670 | ~150,000 |
Synthesis Workflow
Caption: Workflow for the synthesis of a symmetric carbocyanine dye.
Synthesis of an Azo Dye
This protocol details the synthesis of an azo dye by coupling diazotized p-nitroaniline with this compound.
Experimental Protocol
Step 1: Diazotization of p-nitroaniline
-
Dissolve p-nitroaniline (0.69 g, 5.0 mmol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (5 mL). Heat gently to dissolve if necessary, then cool the solution to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (0.35 g, 5.1 mmol) in water (2 mL).
-
Slowly add the sodium nitrite solution dropwise to the cooled p-nitroaniline solution with constant stirring, maintaining the temperature between 0-5 °C.
-
Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.
Step 2: Azo Coupling
-
Dissolve this compound (0.90 g, 5.0 mmol) in glacial acetic acid (20 mL). Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the indole solution with vigorous stirring.
-
Add a solution of sodium acetate (2.0 g) in water (10 mL) to the reaction mixture to adjust the pH and promote coupling. A colored precipitate should form.
-
Continue stirring the mixture in the ice bath for 1 hour.
-
Collect the precipitated azo dye by filtration, wash with copious amounts of cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 60 °C.
Quantitative Data (Representative)
| Compound | Molecular Weight ( g/mol ) | Yield (%) | λmax (abs) (nm) | Color in Solution |
| Azo Dye | 328.76 | ~75 | ~480-520 | Red-Orange |
Synthesis Workflow
Caption: Workflow for the synthesis of an azo dye.
Disclaimer: The experimental protocols and quantitative data provided are based on established chemical principles and analogous reactions. Actual results may vary, and all procedures should be performed by trained personnel in a properly equipped laboratory with appropriate safety precautions.
Troubleshooting & Optimization
Fischer Indole Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions and challenges in the Fischer indole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Fischer indole synthesis is failing or giving very low yields. What are the common causes?
A1: Failure or low yields in the Fischer indole synthesis can stem from several factors. A primary cause is the electronic nature of the substituents on the starting materials. The reaction is notoriously difficult for the synthesis of certain C3 N-substituted indoles, such as 3-aminoindoles and N-(indol-3-yl)amides, when using protic acids.[1] This is often due to a competing side reaction: the heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate.[1]
Troubleshooting Steps:
-
Catalyst Selection: If you are using a Brønsted acid (e.g., HCl, H₂SO₄, PPA), consider switching to a Lewis acid (e.g., ZnCl₂, BF₃, AlCl₃).[2][3][4] Lewis acids can be more effective for substrates that are prone to failure with protic acids.
-
Reaction Conditions: The Fischer indole synthesis is highly sensitive to reaction conditions.[5] Carefully optimize the temperature, reaction time, and solvent. In some cases, elevated temperatures are required, while for sensitive substrates, milder conditions may be necessary.
-
Substrate Stability: Ensure the purity of your starting phenylhydrazine and carbonyl compounds. Phenylhydrazones can be unstable and may need to be prepared and used in situ.
Q2: I am observing significant byproduct formation, particularly an aniline derivative. What is happening and how can I prevent it?
A2: The formation of an aniline derivative alongside other byproducts, such as 3-methylindole, is a strong indicator of a competing reaction pathway to the desired[3][3]-sigmatropic rearrangement.[1] This side reaction is the heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate. This pathway is particularly favored when the carbonyl starting material has electron-donating substituents, as they stabilize the resulting iminylcarbocation.[1]
Troubleshooting Steps:
-
Catalyst Choice: As with reaction failure, switching from a Brønsted acid to a Lewis acid can often mitigate this side reaction.
-
Temperature Control: Carefully control the reaction temperature. High temperatures can sometimes promote the N-N cleavage pathway.
-
Protecting Groups: For substrates with strongly electron-donating groups, consider the use of protecting groups to modulate their electronic influence during the critical cyclization step.
Q3: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the regioselectivity?
A3: The use of unsymmetrical ketones in the Fischer indole synthesis can lead to the formation of two different enamine intermediates, resulting in a mixture of regioisomeric indoles.[6] The regioselectivity is influenced by the acidity of the medium, the substitution on the hydrazine, and steric effects.[6]
Troubleshooting Steps:
-
Acid Catalyst: The choice and concentration of the acid catalyst can influence the ratio of the isomeric products. Experiment with different Brønsted and Lewis acids to find the optimal conditions for your desired isomer.
-
Steric Hindrance: The formation of the enamine intermediate is sensitive to steric hindrance. The reaction will generally favor the less sterically hindered enamine. You may be able to leverage this by choosing a ketone with significantly different steric environments around the alpha-carbons.
-
Alternative Synthetic Routes: If achieving high regioselectivity is critical and proving difficult, you may need to consider a different synthetic strategy where the regiochemistry is unambiguously defined by the starting materials.
Q4: Can I synthesize the parent, unsubstituted indole using the Fischer indole synthesis?
A4: The direct synthesis of the parent indole is not feasible using the standard Fischer indole synthesis because the reaction fails with acetaldehyde. However, it is possible to synthesize indole-2-carboxylic acid using pyruvic acid as the ketone component, which can then be decarboxylated to yield indole.
Data Presentation
The choice of acid catalyst is crucial in the Fischer indole synthesis, especially for challenging substrates. While a comprehensive quantitative comparison is highly substrate-dependent, the following table summarizes the general applicability of different acid catalysts.
| Catalyst Type | Examples | Typical Applications | Considerations |
| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic Acid (p-TSA) | Standard, straightforward indole syntheses.[3][4] | Can fail with electron-rich substrates or those prone to N-N bond cleavage.[1] |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃, FeCl₃ | Challenging syntheses, including those for C3 N-substituted indoles.[2][3] | Can improve yields and reduce side reactions for problematic substrates. |
| Solid Acids | Zeolites, Montmorillonite Clays | Offer advantages in terms of recyclability and simplified workup.[2] | Activity and selectivity can be substrate-dependent. |
Experimental Protocols
General Protocol for Fischer Indole Synthesis:
This is a general procedure and may require optimization for specific substrates.
-
Hydrazone Formation (Optional but Recommended):
-
Dissolve the phenylhydrazine (1 eq.) and the aldehyde or ketone (1 eq.) in a suitable solvent (e.g., ethanol, acetic acid).
-
Stir the mixture at room temperature or with gentle heating until the hydrazone precipitates or TLC analysis indicates complete formation.
-
Isolate the hydrazone by filtration and wash with a cold solvent. Dry the product before proceeding.
-
-
Indolization:
-
To a flask containing the phenylhydrazone (1 eq.), add the chosen solvent (e.g., acetic acid, toluene, or a higher boiling point solvent).
-
Add the acid catalyst (typically 0.1 to 2 equivalents, depending on the catalyst and substrate). For example, a common condition is to use a 1:1 molar ratio of Lewis acid to the phenylhydrazone.
-
Heat the reaction mixture to the desired temperature (ranging from 80°C to 200°C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a base (e.g., saturated sodium bicarbonate solution) until the mixture is neutral or slightly basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
-
Protocol for a Challenging Substrate Prone to Side Reactions (Example):
For a substrate known to undergo N-N bond cleavage with Brønsted acids, the use of a Lewis acid is recommended.
-
Reactants: Substituted phenylhydrazone (1 eq.), Zinc Chloride (ZnCl₂, 1.2 eq.).
-
Solvent: Toluene.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phenylhydrazone in dry toluene.
-
Add anhydrous zinc chloride to the suspension.
-
Heat the mixture to reflux (approximately 110°C) and monitor the reaction by TLC.
-
After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a vigorously stirred aqueous solution of Rochelle's salt (potassium sodium tartrate) or ammonia to break up the zinc complexes.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Visualizations
Caption: The reaction mechanism of the Fischer indole synthesis.
Caption: Competing pathways in the Fischer indole synthesis.
Caption: A troubleshooting workflow for the Fischer indole synthesis.
References
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 6. byjus.com [byjus.com]
Technical Support Center: Synthesis of Substituted Indoles - Regioselectivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity challenges encountered during the synthesis of substituted indoles.
Troubleshooting Guides
Issue: Poor or incorrect regioselectivity in Fischer Indole Synthesis.
When using unsymmetrical ketones, the Fischer indole synthesis can yield two different regioisomers. The outcome is influenced by the acidity of the medium, steric hindrance, and the substitution pattern of the hydrazine.[1]
Question: My Fischer indole synthesis with an unsymmetrical ketone is giving a mixture of regioisomers. How can I favor the formation of one isomer over the other?
Answer:
Controlling regioselectivity in the Fischer indole synthesis is a common challenge. Here are several strategies you can employ:
-
Acid Catalyst Selection: The choice and strength of the acid catalyst are critical. Brønsted acids like HCl, H₂SO₄, and p-toluenesulfonic acid (PTSA) are frequently used.[2] For substrates sensitive to strong acids, Lewis acids such as ZnCl₂ or AlCl₃ may offer better control.[1] Experimenting with a range of acid catalysts and concentrations is recommended to optimize the reaction for your specific substrate.
-
Reaction Conditions: Temperature and reaction time can significantly impact the product ratio. Running the reaction at a lower temperature may favor the thermodynamically more stable product, while higher temperatures could lead to the kinetically favored isomer.
-
Steric Effects: The steric bulk of the substituents on both the arylhydrazine and the ketone plays a significant role. The[3][3]-sigmatropic rearrangement, a key step in the mechanism, is sensitive to steric hindrance.[4][5] In some cases, the larger substituent will direct the cyclization to the less hindered position.
-
Electronic Effects: Electron-donating groups on the arylhydrazine generally accelerate the reaction, while electron-withdrawing groups can hinder it and affect the regiochemical outcome.[6] Specifically, electron-donating groups meta to the hydrazine moiety tend to direct cyclization to the para position, while electron-withdrawing groups can lead to a mixture of products.[6]
Experimental Protocol: General Procedure for Acid-Catalyzed Fischer Indole Synthesis
-
Hydrazone Formation: In a round-bottom flask, dissolve the arylhydrazine (1.0 eq.) and the unsymmetrical ketone (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, acetic acid). Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC).
-
Indolization: To the hydrazone solution, add the acid catalyst (e.g., polyphosphoric acid, PTSA, ZnCl₂). The amount and type of acid should be optimized for the specific substrates. Heat the reaction mixture to the desired temperature (often between 80-150 °C) and monitor the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it carefully with a base (e.g., saturated NaHCO₃ solution). Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the regioisomers.
Logical Workflow for Troubleshooting Fischer Indole Synthesis Regioselectivity
Caption: Troubleshooting workflow for regioselectivity in Fischer indole synthesis.
Issue: Undesired C3-arylation instead of C2-arylation in Palladium-Catalyzed Direct Arylation.
The direct arylation of indoles often favors substitution at the more nucleophilic C3 position. Achieving C2-selectivity is a significant challenge but can be accomplished through various strategies.
Question: I am trying to perform a direct C2-arylation of my indole substrate, but I am predominantly getting the C3-arylated product. What can I do to improve C2 selectivity?
Answer:
Achieving C2-selectivity in the direct arylation of indoles requires overcoming the intrinsic reactivity of the C3 position. Here are some effective approaches:
-
N-Directing Groups: The use of a directing group on the indole nitrogen is a powerful strategy to force the reaction at the C2 position. Common directing groups include N-benzoyl, which has been shown to effectively direct Ru(II)-catalyzed alkenylation to the C2-position.[7] Other N-protecting groups can also influence the regioselectivity of dearomative arylboration.[8]
-
Ligand and Catalyst Choice: The ligand on the palladium catalyst can play a crucial role in determining the regioselectivity. In some cases, specific ligands can switch the regioselectivity from C3 to C2 by altering the rate-determining step of the catalytic cycle.[9]
-
Solvent Effects: The reaction solvent can have a profound impact on the regiochemical outcome. For instance, in the arylation of indoles with a P(O)tBu₂ auxiliary group, switching the solvent can control the selectivity between the C2 and C3 positions.[10]
-
Choice of Base and Halide Additives: In some palladium-catalyzed arylations, subtle changes in the base and halide additives can dramatically switch the regioselectivity between C2 and C3.[11]
Table 1: Influence of N-Protecting Group on Regioselectivity of Dearomative Arylboration [8]
| N-Protecting Group | C2-Borylated Indoline : C3-Borylated Indoline Ratio |
| Boc | >40 : 1 |
| Ac | 1 : >40 |
| Ts | 1 : 1.5 |
Experimental Protocol: N-Benzoyl Directed C2-Alkenylation of Indole [7]
-
Substrate Preparation: Synthesize N-benzoylindole by reacting indole with benzoyl chloride in the presence of a base.
-
Catalytic Reaction: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), combine N-benzoylindole (1.0 eq.), the alkene coupling partner (1.5-2.0 eq.), a Ruthenium(II) catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 5 mol%), and a silver salt co-catalyst (e.g., AgSbF₆, 20 mol%) in a suitable dry solvent (e.g., 1,2-dichloroethane).
-
Reaction Conditions: Heat the mixture at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction, filter through a pad of Celite, and concentrate the filtrate. Purify the residue by column chromatography on silica gel to obtain the C2-alkenylated product.
-
Deprotection: The N-benzoyl group can be removed under basic conditions (e.g., NaOH in methanol) to yield the free C2-alkenylated indole.
Diagram of N-Directing Group Strategy for C2-Functionalization
Caption: N-Directing group strategy for selective C2-functionalization of indoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common positions for electrophilic substitution on the indole ring, and why?
A1: The most common position for electrophilic substitution on the indole ring is C3. This is because the C3 position is the most nucleophilic due to the electron-donating nature of the nitrogen atom. The intermediate formed by attack at C3 is more stable than the intermediates formed by attack at other positions, as the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene ring. C2 is the next most reactive position, followed by positions on the benzene ring (C4-C7).[7][12]
Q2: How can I achieve regioselective functionalization at the C4, C5, C6, or C7 positions of the indole ring?
A2: Functionalization of the benzene ring of indole is challenging due to the higher reactivity of the pyrrole ring. However, regioselective substitution can be achieved using directing group strategies. For example:
-
C4-Functionalization: An aldehyde group at the C3 position can act as a directing group for Ru-catalyzed C4-alkenylation.[3][13][14] Similarly, a pivaloyl directing group at C3 can facilitate Pd-catalyzed C4-arylation.[15]
-
C5-Functionalization: With a change in catalyst system (from Pd to Cu), the same pivaloyl directing group at C3 can switch the selectivity to favor C5-arylation.[15]
-
C7-Functionalization: A di-tert-butylphosphine oxide group on the indole nitrogen can direct Pd-catalyzed C7-arylation.[15]
Q3: In the Larock indole synthesis, what factors determine the regioselectivity when using unsymmetrical alkynes?
A3: The Larock indole synthesis involves the palladium-catalyzed reaction of an o-haloaniline with an alkyne. With unsymmetrical alkynes, the regioselectivity is determined during the carbopalladation step.[16] Contrary to initial assumptions, the larger, more sterically hindering group on the alkyne often ends up adjacent to the newly formed carbon-carbon bond with the aryl group.[16] However, certain functional groups on the alkyne may not exert a strong directing effect, leading to low to moderate regioselectivity.[17] The use of specific NHC-palladium complexes as catalysts has been shown to improve the regioselectivity of the Larock indole synthesis.[18]
Q4: Can I use computational chemistry to predict the regioselectivity of my indole synthesis?
A4: Yes, computational chemistry can be a powerful tool to understand and predict regioselectivity. For instance, density functional theory (DFT) calculations have been used to elucidate the origins of regioselectivity in the Fischer indole synthesis by comparing the energy barriers of competing reaction pathways.[4][5] These calculations showed that the disfavored[3][3]-sigmatropic rearrangement leading to the unobserved isomer was destabilized by an electron-withdrawing substituent.[4][5] Similarly, computational studies can help rationalize the role of ligands and substrates in controlling regioselectivity in metal-catalyzed reactions.[8]
Reaction Mechanism: Regioselectivity in Fischer Indole Synthesis
Caption: Key steps in the Fischer indole synthesis mechanism.
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. | Semantic Scholar [semanticscholar.org]
- 4. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Regioselective Functionalization of Indoles using Directing Group Strategy : An Efficient Transition Metal Catalysis [etd.iisc.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent-controlled regioselective arylation of indoles and mechanistic explorations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 17. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
optimization of reaction conditions for Fischer indole synthesis (temperature, solvent)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Fischer indole synthesis. The focus is on optimizing reaction conditions, specifically temperature and solvent, to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general temperature and solvent recommendations for a Fischer indole synthesis?
The Fischer indole synthesis typically requires acidic conditions and elevated temperatures to proceed efficiently.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is often formed in situ from an arylhydrazine and a ketone or aldehyde.[2][3]
Commonly, the reaction is carried out at the reflux temperature of the chosen solvent for several hours.[2] The selection of both solvent and temperature is critical and can significantly impact the reaction yield and purity of the desired indole.[4] A careful optimization of these parameters is often necessary for a specific set of substrates.[5]
Q2: My Fischer indole synthesis is giving a low yield. What are the potential causes related to temperature and solvent?
Low yields in Fischer indole synthesis can be attributed to several factors related to reaction conditions:
-
Inappropriate Temperature: The reaction is highly sensitive to temperature.[4] If the temperature is too low, the rate of the key[5][5]-sigmatropic rearrangement may be too slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to degradation of starting materials, intermediates, or the final product, resulting in the formation of tars and other side products.
-
Poor Solvent Choice: The solvent plays a crucial role in the solubility of reactants and intermediates, and it can also influence the reaction pathway. A solvent that does not adequately dissolve the arylhydrazone intermediate can hinder the reaction. Furthermore, the polarity of the solvent can affect the stability of charged intermediates in the reaction mechanism.
-
Substrate Sensitivity: Some substrates are sensitive to harsh acidic conditions and high temperatures, leading to decomposition.[6] For such cases, milder conditions are required.
Q3: How do I choose the optimal solvent for my Fischer indole synthesis?
The choice of solvent depends on the specific substrates and the acid catalyst being used. Here are some common choices with their characteristics:
-
Acetic Acid: Often used as both a solvent and a catalyst, it is effective for many substrates.[7]
-
Toluene: A non-polar solvent that is often used with strong acid catalysts like p-toluenesulfonic acid (p-TSA) or polyphosphoric acid (PPA). It is effective for driving the reaction to completion by azeotropic removal of water if the hydrazone is formed in situ.
-
Alcohols (e.g., Ethanol): Can be used, particularly with strong acid catalysts.[3]
-
Ionic Liquids: Have emerged as green solvent alternatives that can also act as catalysts, often leading to high yields and easy product separation.[8][9]
-
Water: In some cases, the reaction can be performed in water, especially when using water-tolerant catalysts, offering an environmentally friendly option.[8]
-
Solvent-Free: Some reactions can be conducted neat, particularly with microwave irradiation, which aligns with green chemistry principles.[6][10]
A screening of different solvents is often the best approach to identify the optimal conditions for a new reaction.
Q4: Can microwave irradiation be used to improve the Fischer indole synthesis?
Yes, microwave-assisted organic synthesis (MAOS) has been successfully applied to the Fischer indole synthesis.[11] Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating.[11][12] This is due to efficient and uniform heating of the reaction mixture. Both solvent-based and solvent-free microwave protocols have been developed.[6][13]
Q5: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the regioselectivity?
The cyclization of a hydrazone derived from an unsymmetrical ketone can lead to two different indole regioisomers.[3] The regioselectivity is influenced by several factors:
-
Acid Catalyst and Strength: The choice and concentration of the acid catalyst can significantly impact the ratio of the products.[14]
-
Steric Hindrance: The[5][5]-sigmatropic rearrangement, a key step in the mechanism, is sensitive to steric effects. The reaction will generally favor the pathway involving the less sterically hindered enamine intermediate.
-
Electronic Effects: Electron-donating or electron-withdrawing groups on the arylhydrazine or the ketone can influence the stability of the intermediates and transition states, thereby directing the cyclization to one position over the other.[15]
Systematic screening of acid catalysts and solvents is often necessary to achieve high regioselectivity.[5]
Troubleshooting Guide
| Problem | Possible Cause (Temperature/Solvent Related) | Suggested Solution |
| Low or No Product Formation | Reaction temperature is too low. | Increase the reaction temperature in increments (e.g., 10-20 °C) or switch to a higher boiling point solvent. Consider using microwave irradiation to achieve higher temperatures rapidly. |
| Reactants or intermediates are not soluble in the chosen solvent. | Screen a range of solvents with different polarities (e.g., toluene, ethanol, acetic acid, DMF). | |
| Formation of Tarry Byproducts | Reaction temperature is too high, leading to decomposition. | Decrease the reaction temperature. If using a high-boiling solvent, consider running the reaction for a shorter time. |
| The combination of a strong acid and high temperature is too harsh for the substrate. | Use a milder acid catalyst or switch to a lower boiling point solvent to reduce the reaction temperature. | |
| Incomplete Reaction | Insufficient reaction time at the chosen temperature. | Increase the reaction time and monitor the progress by TLC or LC-MS. |
| The chosen solvent is not optimal for the reaction kinetics. | Experiment with different solvents that are known to be effective for Fischer indole synthesis. | |
| Mixture of Regioisomers with Unsymmetrical Ketones | The reaction conditions do not favor the formation of a single isomer. | Screen different acid catalysts (Brønsted vs. Lewis acids) and their concentrations. Vary the solvent to influence the transition state energies of the competing pathways. |
| Reaction Fails with Acetaldehyde | Acetaldehyde is prone to side reactions under acidic conditions. | The direct synthesis of the parent indole from acetaldehyde is generally unsuccessful.[4] A common alternative is to use pyruvic acid followed by decarboxylation.[7] |
Quantitative Data
The following table summarizes the effect of different solvents on the yield of the Fischer indole synthesis of 2,3-dimethylindole from phenylhydrazine and 2-butanone.
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | - | Reflux | 2-4 | Good | [2] |
| Ethanol | p-TSA | Reflux | 48 | 40 | [16] |
| Toluene | p-TSA | Reflux | - | - | [5] |
| Water | [(HSO3-p)2im][HSO4] | 100 | - | 68-96 | [17] |
| Neat (Solvent-Free) | p-TSA | 100 | 5 min | 82 | [6] |
Note: Yields are highly substrate-dependent, and this table should be used as a general guide for solvent selection.
Experimental Protocols
General Procedure for Fischer Indole Synthesis under Reflux
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the arylhydrazine (1.0 eq) and the ketone or aldehyde (1.0-1.2 eq).[2]
-
Add the chosen solvent (e.g., acetic acid or toluene) to achieve a suitable concentration (typically 0.1-0.5 M).
-
If not using an acidic solvent, add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1-1.0 eq).
-
Heat the reaction mixture to reflux and maintain for the desired time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid product precipitates, it can be collected by filtration.
-
Otherwise, the solvent is removed under reduced pressure. The residue can be purified by column chromatography on silica gel or recrystallization.
General Procedure for Microwave-Assisted Fischer Indole Synthesis
-
In a microwave-safe reaction vessel, combine the arylhydrazine (1.0 eq), the ketone or aldehyde (1.0-1.2 eq), and the acid catalyst (if required).
-
If a solvent is used, add it to the vessel. For solvent-free reactions, the neat reactants are mixed.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150-200 °C) for a specified time (e.g., 5-30 minutes).[11]
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in the conventional reflux procedure.
Visualizations
Caption: General workflow of the Fischer indole synthesis.
Caption: Troubleshooting logic for low yields in Fischer indole synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. byjus.com [byjus.com]
- 4. scienceinfo.com [scienceinfo.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fischer indole synthesis catalyzed by novel SO3H-functionalized ionic liquids in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. FISCHER INDOLE SYNTHESIS IN THE ABSENCE OF A SOLVENT | Semantic Scholar [semanticscholar.org]
- 11. ijrpr.com [ijrpr.com]
- 12. A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 15. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Troubleshooting Tar Formation in Acid-Catalyzed Indole Synthesis
This guide provides researchers, scientists, and drug development professionals with practical solutions and preventative strategies for managing and mitigating tar formation, a common challenge in acid-catalyzed indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What exactly is "tar" in the context of a chemical synthesis?
A: In organic synthesis, "tar" is not a single, well-defined compound. It is a complex, often dark-colored, viscous, and amorphous mixture of high-molecular-weight byproducts. It typically consists of polymers, degradation products of starting materials, reagents, or the desired product, and other unidentified side-products. Its formation complicates product isolation and significantly reduces the overall yield.
Q2: Why is tar formation so common in acid-catalyzed indole synthesis?
A: Tar formation is prevalent in these reactions due to the harsh conditions often employed, such as high temperatures and strong Brønsted or Lewis acids.[1] The acidic environment can catalyze several undesirable side reactions:
-
Polymerization: Indoles themselves are electron-rich and can be susceptible to acid-catalyzed oligomerization or polymerization.
-
Degradation: Starting materials, particularly sensitive aldehydes or ketones used in the Fischer indole synthesis, can degrade or self-condense under strong acid and heat.
-
Side-Reactions: The reaction mechanism can be diverted to competing pathways that lead to highly reactive intermediates, which then polymerize. For example, in the Fischer synthesis, electron-donating substituents can promote a heterolytic N-N bond cleavage, preventing the desired cyclization and generating byproducts that contribute to tar.[2]
Q3: Are certain indole synthesis methods more prone to tarring than others?
A: Yes. The classic Fischer indole synthesis is notoriously prone to tar formation because it often requires elevated temperatures and strong acid catalysts to drive the key[3][3]-sigmatropic rearrangement.[1] In contrast, methods like the Leimgruber-Batcho indole synthesis proceed under milder, reductive conditions and are generally cleaner.[4][5] Modern transition-metal-catalyzed indole syntheses also offer milder conditions, often reducing the formation of tarry byproducts.[6][7]
Q4: How do reaction parameters like temperature and catalyst choice affect tar formation?
A: Temperature and the choice of acid catalyst are critical factors.
-
Temperature: Higher temperatures can accelerate the desired reaction but disproportionately increase the rate of decomposition and polymerization side reactions, leading to more tar.[8]
-
Catalyst: Strong Brønsted acids (like HCl, H₂SO₄) can be aggressive and promote side reactions. Lewis acids (like ZnCl₂, BF₃·Et₂O) or milder Brønsted acids (like acetic acid) can often catalyze the reaction efficiently with less byproduct formation.[2][9][10]
Troubleshooting Guide for Tar Formation
This section provides a systematic approach to diagnosing and solving issues with tar formation during your experiments.
Caption: Troubleshooting workflow for diagnosing and solving tar formation issues.
Issue 1: Reaction mixture turns into an intractable tar, with very low TLC spot intensity for the product.
This is a common issue in Fischer indolizations. The primary causes relate to the reaction conditions being too harsh for the specific substrate.
-
Cause A: High Temperature
-
Diagnosis: The reaction darkens and thickens rapidly upon heating.
-
Solution: Systematically lower the reaction temperature. While literature protocols may suggest high temperatures (e.g., >100 °C), many substrates will cyclize at lower temperatures (e.g., 60-80 °C) over a longer reaction time. Run a temperature screen to find the optimal balance between reaction rate and byproduct formation.
-
-
Cause B: Inappropriate Acid Catalyst
-
Diagnosis: Using strong mineral acids (H₂SO₄, polyphosphoric acid) often leads to extensive charring.
-
Solution: Switch to a milder catalyst. Lewis acids are an excellent alternative. For example, reactions that fail with protic acids may proceed efficiently with catalysts like ZnCl₂ or BF₃·Et₂O.[2] Even switching from a strong Brønsted acid to a weaker one, like acetic acid, can dramatically reduce tar.[11]
-
-
Cause C: Substrate Electronics
-
Diagnosis: Phenylhydrazones with strongly electron-donating groups (e.g., methoxy, amino) are particularly prone to failure and tar formation.
-
Solution: These substituents can stabilize an intermediate that favors N-N bond cleavage over the productive[3][3]-sigmatropic rearrangement.[2] If possible, modifying the substrate is an option. Otherwise, a different synthetic route that avoids the Fischer cyclization is the most effective solution.
-
Table 1: Effect of Key Reaction Parameters on Tar Formation
| Parameter | High Tar Condition | Low Tar Recommendation | Rationale |
|---|---|---|---|
| Temperature | Too high (e.g., >100-120 °C) | Optimize, often lower (e.g., 60-80 °C) | Reduces the rate of decomposition and polymerization side reactions.[8] |
| Acid Catalyst | Strong Brønsted Acid (HCl, H₂SO₄) | Milder Lewis Acid (ZnCl₂, BF₃·Et₂O) or weak Brønsted Acid (AcOH) | Milder acids are less likely to catalyze unwanted polymerization or degradation pathways.[2][10] |
| Substrate | Electron-donating groups | Electron-withdrawing groups | Electron-donating groups can divert the reaction through a non-productive pathway leading to byproducts.[2] |
| Reaction Time | Excessively long at high temp | Monitor by TLC and quench upon completion | Minimizes the time the product is exposed to harsh conditions, preventing its degradation. |
Issue 2: Product is visible on TLC, but isolation from the tarry mixture is difficult, resulting in low yield.
-
Cause: Ineffective work-up and purification.
-
Diagnosis: The crude product is a thick oil or solid that streaks badly on a chromatography column and is difficult to handle.
-
Solution: A multi-step purification approach is often necessary. See the detailed protocol below.
-
Experimental Protocol 1: Work-up and Purification of a Tarry Indole Reaction Mixture
-
Quenching and Neutralization: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker of ice-water containing a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the acid. Stir until all effervescence ceases.
-
Initial Extraction: Transfer the neutralized mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or dichloromethane (DCM). The tarry material may not fully dissolve. Perform multiple extractions (3x) to recover as much product as possible.
-
Filtration: Combine the organic layers. Often, insoluble polymeric material remains. Filter the combined organic extracts through a plug of Celite® or a short pad of silica gel to remove the fine, insoluble tar particles. Wash the pad with fresh solvent.
-
Drying and Concentration: Dry the filtered organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Column Chromatography: Purify the resulting crude material by flash column chromatography.
-
Adsorbent: Use a standard amount of silica gel (e.g., 50-100 times the weight of the crude material).
-
Eluent: Start with a non-polar solvent system (e.g., hexanes/ethyl acetate). A gradient elution is often most effective. For basic indoles that may stick to the acidic silica, add 1% triethylamine (TEA) to the eluent system.[11]
-
-
Crystallization: If the purified product is a solid, further purify it by crystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).[3][12]
Preventative Strategies and Alternative Protocols
The most effective way to deal with tar is to prevent its formation in the first place.
References
- 1. Fischer Indole Synthesis [organic-chemistry.org]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-purity purification of indole contained in coal tar fraction - separation of close boiling mixtures of indole by solute crystallization - | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions [organic-chemistry.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Alternative Catalysts for Milder Fischer Indole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing alternative catalysts for milder Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using alternative catalysts over traditional Brønsted or Lewis acids in Fischer indole synthesis?
A1: Traditional acid catalysts like sulfuric acid, hydrochloric acid, or aluminum chloride often require harsh reaction conditions, including high temperatures, which can lead to side reactions and decomposition of sensitive substrates.[1] Alternative catalysts aim to provide milder reaction conditions, leading to higher yields, better selectivity, and broader substrate scope. They can also offer environmental benefits, such as easier separation and potential for recycling.[1][2]
Q2: What are the main categories of alternative catalysts for milder Fischer indole synthesis?
A2: The main categories include:
-
Milder Lewis Acids: Such as zinc chloride (ZnCl₂), which is one of the most commonly used.[3][4]
-
Brønsted Acids: Like p-toluenesulfonic acid (p-TsOH), which offers a less harsh alternative to strong mineral acids.[5][6]
-
Ionic Liquids (ILs): Particularly Brønsted acidic ionic liquids like SO₃H-functionalized ILs, which can act as both catalyst and solvent.[2][7][8]
-
Solid Acids: Zeolites and montmorillonite clays have been explored to facilitate easier catalyst separation.[1][9]
-
Metal-Based Catalysts: Transition metals like palladium, gold, and iron have been used in modified Fischer indole synthesis procedures.[10][11]
Q3: How can I choose the best alternative catalyst for my specific substrate?
A3: The choice of catalyst depends on the nature of your substrates (phenylhydrazine and ketone/aldehyde). For substrates sensitive to strong acids, ionic liquids or milder Lewis acids like ZnCl₂ might be preferable.[1][12] For unsymmetrical ketones where regioselectivity is a concern, solid acids like zeolites might offer advantages due to shape-selective catalysis.[9] It is often recommended to screen a small set of catalysts and conditions to identify the optimal system for a new substrate.
Troubleshooting Guides
Low Reaction Yield
| Problem | Possible Cause | Troubleshooting Suggestion |
| Low or no product formation. | Incomplete hydrazone formation. | Ensure complete formation of the phenylhydrazone intermediate before proceeding with the cyclization step. This can often be done in a one-pot fashion by heating the phenylhydrazine and carbonyl compound in a suitable solvent like acetic acid.[3] |
| Insufficient catalyst activity. | The acidity of the catalyst may be too low for the specific substrate. Consider switching to a slightly stronger, yet still mild, catalyst. For example, if p-TsOH is ineffective, a Brønsted acidic ionic liquid could be trialed.[13] | |
| Catalyst deactivation. | Solid acid catalysts can sometimes have their active sites blocked.[1] Consider regenerating the catalyst according to the manufacturer's instructions or using a fresh batch. For metal-based catalysts, ensure the reaction is performed under an inert atmosphere if the catalyst is sensitive to air or moisture. | |
| Reaction temperature is too low. | While aiming for milder conditions, the activation energy for the[8][8]-sigmatropic rearrangement still needs to be overcome.[14] Gradually increase the reaction temperature in increments of 10°C. Microwave irradiation can also be an effective way to promote the reaction at lower bulk temperatures.[15][16] | |
| Unsuitable solvent. | The solvent can influence the reaction outcome.[17] If using a solvent, ensure it is dry and appropriate for the chosen catalyst. For ionic liquids that also act as the solvent, ensure the substrates are sufficiently soluble. |
Side Reactions and Impurities
| Problem | Possible Cause | Troubleshooting Suggestion |
| Formation of multiple products (regioisomers) with unsymmetrical ketones. | Lack of regioselectivity in the catalyst system. | The use of certain Lewis acids or Brønsted acids may not provide high regioselectivity.[17] Zeolites have shown enhanced regioselectivity due to shape-selective constraints within their pores, favoring the formation of the less sterically hindered indole.[9] |
| Formation of dark, tar-like substances. | Decomposition of starting materials or product under the reaction conditions. | This is often a sign that the reaction conditions are too harsh. Reduce the reaction temperature or switch to a milder catalyst. For instance, if using ZnCl₂ at a high temperature, try using a SO₃H-functionalized ionic liquid in water at a lower temperature.[2][7] |
| Presence of unreacted starting materials. | Incomplete reaction. | Increase the reaction time or temperature moderately. Ensure efficient stirring to overcome any mass transfer limitations, especially with solid catalysts. |
| Formation of aldol condensation or Friedel-Crafts byproducts. | The catalyst is promoting undesired side reactions. | This can be an issue with stronger Lewis or Brønsted acids.[4] Switching to a more specific catalyst system, such as a gold-based catalyst for certain substrates, can minimize these side reactions.[11] |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for various alternative catalysts in the Fischer indole synthesis.
Table 1: Performance of Brønsted Acid and Ionic Liquid Catalysts
| Catalyst | Substrate 1 (Phenylhydrazine) | Substrate 2 (Ketone) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| p-TsOH·H₂O | Phenylhydrazine | 3-Pentanone | None | 100 | 0.08 | 82 | [5] |
| [(HSO₃-p)₂im][HSO₄] | Phenylhydrazine | Cyclohexanone | Water | 80 | 4 | 92 | [2][7] |
| [(HSO₃-p)₂im][HSO₄] | Phenylhydrazine | Acetophenone | Water | 80 | 5 | 85 | [2][7] |
| [bmim][HSO₄] | Phenylhydrazine | Cyclohexanone | None | 90 | 1 | 92 | [13] |
Table 2: Performance of Lewis Acid Catalysts
| Catalyst | Substrate 1 (Phenylhydrazine) | Substrate 2 (Ketone) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| ZnCl₂ | Phenylhydrazine | Ethylmethylketone | Choline chloride (ionic liquid) | N/A | N/A | 80 | [18] |
| ZnCl₂ | p-Methoxyphenylhydrazine | Acetophenone | Triethylene glycol (TEG) | N/A (Microwave) | N/A | Excellent | [19] |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis using p-Toluenesulfonic Acid (p-TsOH) without Solvent [5]
-
In a test tube, combine phenylhydrazine (1.0 mmol), the desired ketone (1.0 mmol), and p-toluenesulfonic acid monohydrate (3.0 mmol).
-
Heat the mixture with swirling in a water bath at 100°C for 5 minutes.
-
Cool the reaction mixture to room temperature.
-
Add water to the cooled mixture.
-
Collect the solid product by filtration, wash with water, and dry.
Protocol 2: One-Pot Fischer Indole Synthesis using SO₃H-functionalized Ionic Liquid in Water [2][7]
-
To a mixture of the arylhydrazine (5 mmol) and the ketone or aldehyde (5 mmol) in water (15 mL), add the SO₃H-functionalized ionic liquid [(HSO₃-p)₂im][HSO₄] (2.5 mmol).
-
Stir the mixture at the specified temperature (e.g., 80°C) for the required time (e.g., 4-5 hours).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid indole product can be separated by filtration.
-
The aqueous solution containing the ionic liquid catalyst can be separated and potentially reused after regeneration.
Visualizations
Caption: General experimental workflow for Fischer indole synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Fischer indole synthesis catalyzed by novel SO3H-functionalized ionic liquids in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. testbook.com [testbook.com]
- 5. scispace.com [scispace.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. SO3H-Functionalized Ionic Liquids-Catalyzed Facile and Efficient Procedure for Fischer Indole Synthesis under Ultrasound Irradiation | Scientific.Net [scientific.net]
- 9. researchgate.net [researchgate.net]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. experts.umn.edu [experts.umn.edu]
- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 15. goons.web.elte.hu [goons.web.elte.hu]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Item - The Fischer Indole synthesis in choline chloride.2 zinc chloride ionic liquid and the 1,3 arene-olefin cycloaddition reaction - University of Leicester - Figshare [figshare.le.ac.uk]
- 19. researchgate.net [researchgate.net]
troubleshooting the purification of 5-chloro-2,3-dimethyl-1H-indole
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions for the successful purification of 5-chloro-2,3-dimethyl-1H-indole.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification process in a direct question-and-answer format.
Q1: My final product yield is significantly lower than expected. What are the potential causes and solutions?
A: Low yield can stem from several factors throughout the synthesis and purification process.
-
Incomplete Reaction: Ensure the initial synthesis reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If starting materials are still present, the reaction time may need to be extended or reaction conditions optimized.
-
Product Decomposition: Indole derivatives can be unstable, particularly at elevated temperatures in the presence of acid or air.[1] Avoid prolonged heating during solvent evaporation or recrystallization. If possible, conduct purification steps under an inert atmosphere (e.g., Nitrogen or Argon).
-
Transfer Losses: Mechanical losses during transfers between flasks, during filtration, or on the chromatography column can add up. Ensure you are rinsing glassware with the appropriate solvent to recover all material.
-
Improper Recrystallization Solvent: If the product is too soluble in the chosen cold recrystallization solvent, significant amounts will be lost in the mother liquor. Test solubility in various solvents on a small scale before performing a bulk recrystallization.
-
Sub-optimal Chromatography: The product may be eluting with impurities or not eluting completely from the column. Optimize your mobile phase and consider deactivating the silica gel with a small amount of a basic modifier like triethylamine, as this can sometimes be necessary for nitrogen-containing compounds.[2]
Q2: After purification, my product is a persistent oil or waxy solid instead of a crystalline powder. How can I induce crystallization?
A: An oily product often indicates the presence of residual solvent or impurities that inhibit crystal lattice formation.
-
Remove Residual Solvent: Ensure all solvent is removed by drying the product under high vacuum for an extended period. Gentle heating under vacuum can be effective, but be cautious of product decomposition.[1]
-
Trituration: Add a small amount of a solvent in which your product is poorly soluble but the impurities are soluble (e.g., cold hexanes or pentane). Stir or sonicate the mixture. This can wash away impurities and often induces crystallization of the desired compound.
-
Re-purification: If trituration fails, the impurity level may be too high. A second purification step, such as column chromatography with a different solvent system, may be necessary.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the oil to act as a seed for crystallization.
Q3: My post-purification TLC plate still shows multiple spots. How can I improve the separation?
A: The presence of multiple spots on TLC indicates that the initial purification was incomplete.
-
For Column Chromatography:
-
Optimize Mobile Phase: If spots are very close together, the eluent polarity may be too high. Try a less polar solvent system to increase the separation (increase the ratio of non-polar to polar solvent, e.g., from 10:1 to 20:1 Hexane:Ethyl Acetate).
-
Change Adsorbent: If optimizing the mobile phase on silica gel is ineffective, consider using a different stationary phase like alumina.
-
Improve Column Packing: Ensure the column is packed uniformly without air bubbles or cracks to prevent channeling and poor separation.
-
-
For Recrystallization:
-
Choose a Different Solvent: The impurities may have similar solubility to your product in the chosen solvent. Experiment with different solvent systems (single or mixed) to find one that leaves the impurities either fully dissolved or completely insoluble. Recrystallization from benzene has been reported for similar indole derivatives.[3] A mixed solvent system of cyclohexane, dichloromethane, and methanol has also been used.[4]
-
Q4: The purified compound is colored (e.g., pink, brown, or yellow) but is expected to be white or off-white. What causes this and can it be fixed?
A: Color in the final product is typically due to trace impurities or oxidation. Indoles are susceptible to air oxidation, which can form highly colored byproducts.
-
Activated Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. However, use it sparingly as it can also adsorb your product, leading to lower yields. Filter the hot solution through a pad of Celite to remove the charcoal before allowing it to cool.
-
Work Under Inert Atmosphere: To prevent oxidation, handle the compound under an inert atmosphere whenever possible, especially during heating steps.
-
Use Fresh Solvents: Peroxides in older ether solvents can contribute to oxidation and color formation. Use freshly opened or distilled solvents.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound? The two most effective and widely used methods for purifying indole derivatives like this are recrystallization and flash column chromatography over silica gel.[2][3]
Q2: How do I choose an appropriate solvent for recrystallization? A good recrystallization solvent will dissolve the compound completely when hot but poorly when cold. You should test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexanes, or mixtures thereof) to identify the ideal one.
Q3: What is a good starting mobile phase for column chromatography? A common starting point for indole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[2][3] A typical starting ratio would be 95:5 or 90:10 hexanes:ethyl acetate. The polarity can then be gradually increased based on TLC analysis. Adding a small amount of triethylamine (~0.1-1%) to the mobile phase can prevent peak tailing on the silica gel column.[2]
Q4: What are the likely impurities I might encounter? Impurities often include unreacted starting materials from the synthesis (e.g., the corresponding phenylhydrazine and 2-butanone for a Fischer indole synthesis), isomers formed during the reaction, or decomposition/oxidation products.[1][5]
Q5: How can I confirm the purity of my final product? Purity should be assessed using multiple methods. A single sharp spot on a TLC plate in multiple solvent systems is a good indicator. Further confirmation should be obtained through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point determination. A sharp melting point range close to the literature value suggests high purity.
Data Presentation
Table 1: Suggested Solvent Systems for Purification
| Purification Method | Solvent System | Typical Ratio (v/v) | Notes |
| Recrystallization | Cyclohexane:Dichloromethane:Methanol | 2:1:8 | Has been used for similar substituted indoles.[4] |
| Recrystallization | Benzene | N/A | Effective for some chloro-indole derivatives.[3] |
| Recrystallization | Ethanol or Methanol | N/A | Common general-purpose solvents for indoles. |
| Column Chromatography | Petroleum Ether:Ethyl Acetate | 10:1 | A good starting point for elution.[2] |
| Column Chromatography | Cyclohexane:Ethyl Acetate | 85:15 | Used for similar chloro-indole structures.[3] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent pair based on small-scale solubility tests (see Table 1).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This should be done on a hot plate with stirring.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used). This step prevents the product from crystallizing prematurely on the filter.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Analyze your crude product by TLC to determine an appropriate mobile phase (eluent). The ideal eluent will give your desired product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pack the column carefully to ensure it is free of air bubbles and cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully add the resulting dry powder to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin eluting the compounds.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to obtain the final purified product.
Mandatory Visualization
References
- 1. EP0800500B1 - A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. CN102924359A - Method for synthesizing substituted indole compounds through one-pot method - Google Patents [patents.google.com]
- 5. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
Technical Support Center: Prevention of Indole Compound Oxidation During Storage
Welcome to the technical support center for the handling and storage of indole compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the oxidative degradation of these valuable molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of indole compound oxidation?
A1: Indole compounds are susceptible to oxidation due to their electron-rich aromatic structure. The primary factors that contribute to their degradation during storage include:
-
Exposure to Oxygen: Atmospheric oxygen is a key driver of oxidation.
-
Exposure to Light: Many indole derivatives are photosensitive and can degrade upon exposure to light, particularly UV light.[1]
-
Elevated Temperatures: Higher temperatures accelerate the rate of oxidative reactions.[2]
-
Presence of Metal Ions: Certain metal ions can catalyze oxidation.
-
Strong Oxidizing Agents: Contact with strong oxidizing agents will readily degrade indole compounds.[3]
Q2: I've noticed a color change in my indole compound, from white to pink or brown. What does this indicate?
A2: A color change, typically to pink, red, or brown, is a common visual indicator of indole compound oxidation and potential polymerization. While a slight color change may not significantly impact the bulk purity for some applications, it is a clear sign of degradation and warrants investigation before use in sensitive experiments.
Q3: What are the ideal storage conditions for indole compounds?
A3: To minimize oxidation, indole compounds should be stored under the following conditions:
-
Temperature: Cool temperatures, typically 2-8°C, are recommended. For long-term storage, temperatures of -20°C are often preferred.
-
Light: Store in amber or opaque vials to protect from light.
-
Atmosphere: For highly sensitive indole derivatives, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to displace oxygen.[4]
Q4: When should I consider using an antioxidant?
A4: The use of an antioxidant is recommended when:
-
The indole compound is known to be highly susceptible to oxidation.
-
The compound will be stored for an extended period.
-
The compound is dissolved in a solvent that is not deoxygenated.
-
The experimental procedure involves conditions that might promote oxidation (e.g., elevated temperatures, exposure to air).
Q5: Which antioxidants are commonly used for stabilizing indole compounds?
A5: Butylated hydroxytoluene (BHT) and ascorbic acid are common antioxidants used to stabilize organic compounds. The choice of antioxidant may depend on the specific indole derivative and the solvent system. It is crucial to ensure the chosen antioxidant does not interfere with downstream applications.
Troubleshooting Guide: Investigating Potential Oxidation
If you suspect your indole compound has oxidized, follow these steps to diagnose the issue and prevent future occurrences.
Caption: Troubleshooting workflow for suspected indole oxidation.
Data on Indole Compound Stability
The stability of indole compounds is highly dependent on their structure and storage conditions. The following tables provide illustrative data on the stability of common indole derivatives.
Table 1: Illustrative Stability of Indole Compounds Under Various Storage Conditions Over 6 Months
| Compound | Storage Condition | Atmosphere | Estimated Degradation (%) |
| Indole | Room Temperature, Light | Air | 15-25% |
| Room Temperature, Dark | Air | 5-10% | |
| 4°C, Dark | Air | <5% | |
| -20°C, Dark | Air | <2% | |
| 4°C, Dark | Nitrogen | <1% | |
| Indole-3-acetic acid | Room Temperature, Light | Air | 30-50%[1] |
| Room Temperature, Dark | Air | 10-20% | |
| 4°C, Dark | Air | <8% | |
| -20°C, Dark | Air | <3% | |
| 4°C, Dark | Nitrogen | <1% | |
| Tryptamine | Room Temperature, Light | Air | 20-35% |
| Room Temperature, Dark | Air | 8-15% | |
| 4°C, Dark | Air | <6% | |
| -20°C, Dark | Air | <2% | |
| 4°C, Dark | Nitrogen | <1% |
Disclaimer: The data in this table is illustrative and based on the general understanding of indole chemistry. Actual degradation rates can vary based on purity, solvent, and specific storage container.
Table 2: Illustrative Efficacy of Antioxidants in Preventing Oxidation of Indole-3-acetic acid in Solution (Stored at 4°C in the Dark for 3 Months)
| Antioxidant (Concentration) | Solvent | Estimated Oxidation Inhibition (%) |
| None (Control) | Ethanol | 0% |
| Butylated Hydroxytoluene (BHT) (0.01%) | Ethanol | 85-95% |
| Ascorbic Acid (0.1%) | Aqueous Buffer (pH 6) | 70-85% |
Disclaimer: The data in this table is for illustrative purposes. The effectiveness of an antioxidant can vary depending on the specific indole compound, solvent, and storage conditions.
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Laboratory-Scale Storage
This protocol describes how to create an inert atmosphere in a vial containing an air-sensitive indole compound for short- to medium-term storage.
-
Materials:
-
Vial with a PTFE-lined septum cap
-
Indole compound (solid or solution)
-
Source of inert gas (high-purity nitrogen or argon) with a regulator
-
Needle and tubing assembly for gas delivery
-
Exhaust needle
-
-
Procedure:
-
Place the indole compound into the vial. If it is a solid, it is preferable to do this in a glovebox if the compound is extremely sensitive.
-
Securely cap the vial with the septum cap.
-
Insert the inert gas delivery needle through the septum, ensuring the needle tip is in the headspace above the compound.
-
Insert a second, shorter needle (exhaust needle) through the septum to allow for the displacement of air.
-
Gently flush the vial with the inert gas for 1-2 minutes. The flow rate should be gentle to avoid blowing the compound out of the vial.
-
Remove the exhaust needle first, allowing a slight positive pressure of the inert gas to build inside the vial.
-
Remove the inert gas delivery needle.
-
For added security, wrap the cap and septum with Parafilm®.
-
Store the vial under the appropriate temperature and light conditions.
-
Protocol 2: Preparation and Use of a BHT Antioxidant Stock Solution
This protocol provides a method for preparing a butylated hydroxytoluene (BHT) stock solution and adding it to a solution of an indole compound.
-
Materials:
-
Butylated hydroxytoluene (BHT)
-
Ethanol (or another suitable solvent in which both BHT and the indole compound are soluble)
-
Volumetric flasks
-
Micropipettes
-
-
Procedure for Preparing a 1% (w/v) BHT Stock Solution:
-
Weigh 100 mg of BHT and transfer it to a 10 mL volumetric flask.
-
Add ethanol to dissolve the BHT.
-
Once dissolved, add ethanol to the 10 mL mark.
-
Mix the solution thoroughly.
-
Store the stock solution in a tightly sealed amber vial at 4°C.
-
-
Procedure for Adding BHT to an Indole Compound Solution:
-
Determine the desired final concentration of BHT in your indole solution. A common final concentration is 0.01%.
-
To prepare a 10 mL solution of your indole compound containing 0.01% BHT, add 10 µL of the 1% BHT stock solution to your indole solution as you are making it up to the final volume.
-
Ensure the BHT is thoroughly mixed into the final solution.
-
Visualization of Indole Oxidation Pathway
The oxidation of indole can proceed through several pathways, leading to a variety of products. A simplified, common pathway is the oxidation at the C2 and C3 positions of the pyrrole ring.
Caption: Simplified pathway of indole oxidation to oxindole and isatin.
References
challenges in the scale-up of 5-chloro-2,3-dimethyl-1H-indole synthesis
Welcome to the technical support center for the synthesis of 5-chloro-2,3-dimethyl-1H-indole. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this important indole derivative. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, primarily through the Fischer indole synthesis route.
Q1: I am getting a very low yield or no product at all. What are the possible causes and solutions?
A1: Low or no yield in the Fischer indole synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Problem: Incomplete Hydrazone Formation: The initial condensation of 4-chlorophenylhydrazine and 2-butanone to form the corresponding hydrazone is crucial.
-
Solution: Ensure your starting materials are pure. 4-chlorophenylhydrazine can degrade over time. It is advisable to use freshly prepared or purified hydrazine. The reaction is typically catalyzed by a small amount of acid (e.g., a few drops of acetic acid) and may require gentle warming. Monitor the reaction by TLC to confirm the consumption of the starting materials before proceeding with the cyclization step.
-
-
Problem: Inappropriate Acid Catalyst for Cyclization: The choice and amount of acid catalyst are critical for the[1][1]-sigmatropic rearrangement and subsequent cyclization.[1][2]
-
Solution: A variety of Brønsted and Lewis acids can be used.[2] If one catalyst is not effective, consider trying another. Common choices include polyphosphoric acid (PPA), sulfuric acid, hydrochloric acid, zinc chloride, and boron trifluoride etherate. The optimal catalyst may need to be determined empirically. Start with milder conditions and gradually increase the acidity or temperature.
-
-
Problem: Unfavorable Reaction Temperature: The Fischer indole synthesis often requires elevated temperatures to proceed efficiently.[3]
-
Solution: If the reaction is sluggish at a lower temperature, gradually increase the heat. However, excessively high temperatures can lead to decomposition and the formation of tarry by-products. A typical temperature range for this reaction is 80-150°C, depending on the solvent and catalyst used.
-
-
Problem: Side Reactions Dominating: Several side reactions can compete with the desired indole formation, such as N-N bond cleavage of the hydrazone intermediate, especially with electron-donating substituents on the phenyl ring.[4]
Q2: My final product is impure, showing multiple spots on the TLC plate. How can I improve the purity?
A2: Impurities in the final product are a common issue. Here are some strategies to improve the purity of this compound:
-
Problem: Unreacted Starting Materials: Incomplete reaction can leave unreacted 4-chlorophenylhydrazine or 2-butanone in the mixture.
-
Solution: Ensure the reaction goes to completion by monitoring it with TLC. If necessary, increase the reaction time or temperature moderately.
-
-
Problem: Formation of Regioisomers: If an unsymmetrical ketone is used, there is a possibility of forming regioisomeric indole products. For 2-butanone, the reaction with 4-chlorophenylhydrazine should theoretically lead to only one indole product due to the symmetry of the resulting hydrazone's double bond equilibration. However, impurities can arise from other side reactions.
-
Problem: Side Products from Decomposition: As mentioned earlier, high temperatures or strong acids can cause decomposition of the starting materials or the product, leading to a complex mixture of by-products.
-
Solution: Employ milder reaction conditions. Consider using a lower reaction temperature for a longer period. A different choice of acid catalyst might also reduce decomposition.
-
-
Problem: Ineffective Purification: The chosen purification method may not be suitable for separating the desired product from the impurities.
-
Solution: this compound is a solid at room temperature. Recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) is often an effective purification method. If recrystallization is insufficient, column chromatography on silica gel is a reliable alternative.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for the synthesis of this compound is the Fischer indole synthesis .[2] This reaction involves the acid-catalyzed cyclization of the phenylhydrazone formed from the condensation of 4-chlorophenylhydrazine and 2-butanone.[5]
Q2: Which acid catalyst is best for the Fischer indole synthesis of this compound?
A2: There is no single "best" catalyst as the optimal choice can depend on the scale of the reaction and the desired purity. Commonly used and effective catalysts include:
-
Brønsted acids: Polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH).[2]
-
Lewis acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃).[2] For laboratory-scale synthesis, PPA or a mixture of acetic acid and a stronger acid like H₂SO₄ are often good starting points.
Q3: What are the expected side products in this synthesis?
-
Aniline derivatives: Cleavage of the N-N bond in the hydrazone intermediate can lead to the formation of 4-chloroaniline.[4]
-
Indolenine isomers: In some cases, the double bond may end up in a different position, forming an indolenine.
-
Polymeric or tarry materials: These can form due to decomposition at high temperatures or in the presence of strong acids.
Q4: What are the typical reaction conditions for this synthesis?
A4: Typical conditions involve heating the 4-chlorophenylhydrazone (which can be pre-formed or generated in situ) with an acid catalyst in a suitable solvent.
-
Solvents: High-boiling point solvents like toluene, xylene, or acetic acid are often used. Solvent-free conditions have also been reported for some Fischer indole syntheses.[6][7]
-
Temperature: The reaction temperature generally ranges from 80°C to 150°C.
-
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates and the conditions employed.
Q5: What are some safety precautions to consider during this synthesis?
A5:
-
Hydrazine derivatives: Phenylhydrazines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Acids: Strong acids like sulfuric acid and polyphosphoric acid are corrosive. Handle them with care and appropriate PPE.
-
Solvents: Organic solvents are flammable and should be handled away from ignition sources.
-
Heating: Use appropriate heating mantles and ensure proper temperature control to avoid runaway reactions or decomposition.
Experimental Protocols
General Protocol for Fischer Indole Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Fischer indole synthesis. Optimization of specific parameters may be required.
Step 1: Formation of 4-chlorophenylhydrazone of 2-butanone
-
In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride in a minimal amount of water or ethanol.
-
Add a stoichiometric equivalent of 2-butanone.
-
Add a catalytic amount of acetic acid (a few drops).
-
Stir the mixture at room temperature or with gentle warming (e.g., 40-50°C) for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the 4-chlorophenylhydrazine is consumed.
-
The resulting hydrazone can be isolated by filtration if it precipitates, or the reaction mixture can be used directly in the next step.
Step 2: Cyclization to this compound
-
To the flask containing the 4-chlorophenylhydrazone, add the chosen acid catalyst (e.g., polyphosphoric acid or a mixture of acetic acid and sulfuric acid).
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) with stirring.
-
Maintain the temperature and continue stirring for several hours (2-8 hours), monitoring the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
Step 3: Work-up and Purification
-
Carefully pour the cooled reaction mixture into a beaker of ice water to quench the reaction and precipitate the crude product.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium bicarbonate solution) until the pH is neutral or slightly basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions for the Fischer indole synthesis of various substituted indoles, which can serve as a starting point for optimizing the synthesis of this compound.
| Indole Product | Phenylhydrazine Reactant | Ketone/Aldehyde Reactant | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,3-dimethylindole | Phenylhydrazine | 2-Butanone | p-TsOH | None | 100 | High | [6] |
| Substituted Indoles | Substituted Phenylhydrazine | Various Ketones | ZnCl₂ | Acetic Acid | Reflux | Moderate to High | General Protocol |
| 2,3-disubstituted indoles | Phenylhydrazine | Alkyl methyl ketones | Choline chloride·2ZnCl₂ | Ionic Liquid | - | High | [8] |
| 1,2,3-trisubstituted indoles | Phenylhydrazine HCl | Butanone | (Microwave) | THF | 150 | 96 | [9] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. courses.minia.edu.eg [courses.minia.edu.eg]
- 6. scispace.com [scispace.com]
- 7. FISCHER INDOLE SYNTHESIS IN THE ABSENCE OF A SOLVENT | Semantic Scholar [semanticscholar.org]
- 8. The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
removal of starting materials from the final indole product
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on the effective removal of starting materials from the final indole product.
Frequently Asked Questions (FAQs)
Q1: My final indole product is not pure after the reaction. What are the first steps I should take?
A1: The first step is to identify the nature of the impurities. Thin-Layer Chromatography (TLC) is an excellent initial technique to visualize the number of components in your crude product. Co-spot your crude material with the starting materials to see if they are the primary contaminants. Depending on the physical properties of your indole (solid or oil) and the impurities, you can then select an appropriate purification method such as recrystallization, column chromatography, or acid-base extraction.
Q2: I've finished my Fischer indole synthesis. How do I remove unreacted phenylhydrazine and the ketone/aldehyde?
A2: Unreacted phenylhydrazine can often be removed by an acidic wash during a liquid-liquid extraction, as it will form a water-soluble salt. Excess aldehyde or ketone can be more challenging to remove by simple extraction. Flash column chromatography is typically the most effective method for separating the indole product from non-basic starting materials.
Q3: My indole derivative is a dark-colored oil or solid. What causes this discoloration and how can I fix it?
A3: Dark coloration in indole products is often due to oxidation or polymerization of the indole ring, which can be sensitive to air and light.[1] To decolorize your product, you can try treating a solution of the crude material with activated charcoal before a final purification step like recrystallization or filtration through a short plug of silica gel. It is also advisable to handle and store purified indoles under an inert atmosphere (e.g., nitrogen or argon) and protect them from light.
Q4: During recrystallization, my indole product "oils out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute.[2][3][4] Here are a few troubleshooting steps:
-
Add more solvent: Your solution may be too concentrated. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.[3]
-
Lower the temperature of the solvent: If the boiling point of your solvent is higher than the melting point of your indole, the compound will melt before it dissolves. Choose a lower-boiling solvent.
-
Change the solvent system: Experiment with different solvents or a two-solvent system to find conditions where the indole has high solubility at high temperatures and low solubility at room temperature.[5]
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure indole to provide a nucleation site for crystal growth.
Q5: I see multiple spots on my TLC even after flash column chromatography. What could be the problem?
A5: This could be due to several factors:
-
Inappropriate solvent system: The chosen eluent may not be providing adequate separation of your indole from the impurities. Try running TLCs with different solvent systems to find one that gives better separation between the spots.
-
Column overloading: Too much crude material was loaded onto the column, leading to broad, overlapping bands. Use a higher ratio of silica gel to crude product. A general guideline is a 30:1 to 50:1 ratio by weight for simple separations.[6]
-
Co-eluting impurities: The impurities may have very similar polarities to your product, making separation by normal-phase chromatography difficult. You may need to try a different stationary phase (e.g., reverse-phase silica) or an alternative purification technique.
Troubleshooting Guide: Selecting a Purification Method
The choice of purification method depends on the properties of the indole product and the starting materials used in the synthesis. The following flowchart can guide you in selecting an appropriate strategy.
Data on Purification Methods
The efficiency of purification can vary significantly depending on the chosen method and the specific indole and impurities involved. The following table summarizes typical purity and yield data for common purification techniques.
| Purification Method | Starting Material Example | Typical Purity | Typical Yield | Reference |
| Crystallization | Crude indole from coal tar | >99% | >75% | [7] |
| Indole-concentrated oil | 99.5 wt% | 57.5% | [8][9][10] | |
| Extraction & Crystallization | Indole in wash oil (5.75 wt%) | 99.5 wt% | 45.5% | [8] |
| Flash Chromatography | Sesquiterpene mixture | 97-99% | 95-97% | [11] |
| Acid-Base Extraction | Dimeric indole alkaloids | High | Variable | [12] |
Experimental Protocols
Protocol 1: Recrystallization of a Solid Indole Product
This protocol is suitable for purifying solid indole products where the impurities have different solubility profiles from the desired compound.
Workflow for Recrystallization
Methodology:
-
Solvent Selection: Choose a solvent or solvent pair in which the indole is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For many simple indoles, a mixture of methanol and water (e.g., 3:2 ratio) or hexane/ethyl acetate can be effective.[7]
-
Dissolution: Place the crude indole solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Acid-Base Extraction for Removal of Basic or Acidic Starting Materials
This technique is particularly useful for removing unreacted anilines or phenylhydrazines (basic) or acidic starting materials/catalysts from a neutral indole product.
Principle of Acid-Base Extraction
Methodology:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.
-
Extraction:
-
To remove basic impurities (e.g., aniline, phenylhydrazine), add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel.
-
To remove acidic impurities , add a dilute aqueous base solution (e.g., 1 M NaOH or saturated sodium bicarbonate).
-
-
Separation: Stopper the funnel, shake vigorously while periodically venting, and then allow the layers to separate.[13] Drain the aqueous layer.
-
Repeat: Repeat the extraction with fresh aqueous acid or base two more times to ensure complete removal of the impurity.
-
Wash: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any residual acid/base and to help break up emulsions.
-
Drying and Evaporation: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified indole product.
Protocol 3: Flash Column Chromatography
This is a versatile technique for separating indoles from starting materials and byproducts with different polarities.
Workflow for Flash Column Chromatography
Methodology:
-
Solvent System Selection: Use TLC to determine an appropriate eluent (solvent system). A good solvent system will result in an Rf value of ~0.2-0.3 for the desired indole product and good separation from impurities.[6]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring an even and crack-free stationary phase. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude indole in a minimal amount of the eluent or a more polar solvent. Carefully apply the sample to the top of the silica gel. Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel and load the dry powder onto the column.[14]
-
Elution: Carefully add the eluent to the top of the column and apply gentle pressure (using compressed air or a pump) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure indole product.
-
Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified indole.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. lutpub.lut.fi [lutpub.lut.fi]
- 5. researchgate.net [researchgate.net]
- 6. Prepare and Operate Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 7. researchgate.net [researchgate.net]
- 8. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) [mdpi.com]
- 9. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. doaj.org [doaj.org]
- 11. orgsyn.org [orgsyn.org]
- 12. US3932417A - Dimeric indole alkaloid purification process - Google Patents [patents.google.com]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 14. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Managing Exothermic Reactions in Indole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in indole synthesis. The focus is on identifying and mitigating the risks associated with exothermic reactions, ensuring safer and more reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Many indole synthesis protocols require heating to initiate the reaction. Can they still be exothermic?
A1: Yes, a reaction that requires initial heating can still be highly exothermic. Many chemical reactions have an activation energy barrier that must be overcome for the reaction to begin. Once initiated, the reaction can release a significant amount of energy (exotherm). If the rate of heat generation surpasses the rate of heat removal, a dangerous situation known as a thermal runaway can occur. This is a critical consideration for indole syntheses like the Fischer, Bischler-Möhlau, and Madelung methods, which often require high temperatures to start.[1][2]
Q2: What are the immediate signs of a thermal runaway in my indole synthesis?
A2: Be vigilant for the following signs, which can indicate a loss of thermal control:
-
A rapid, unexpected increase in the reaction temperature that does not stabilize with standard cooling.
-
A sudden increase in pressure within the reaction vessel.
-
Vigorous, uncontrolled boiling or refluxing of the solvent.
-
Noticeable changes in the reaction mixture's color or viscosity, or the evolution of gas.
-
The reaction vessel becoming too hot to touch.
If any of these are observed, immediate implementation of emergency cooling procedures and, if necessary, evacuation of the area are critical.
Q3: How can I qualitatively assess the exothermic risk of my specific indole synthesis before running the reaction?
A3: Before starting your experiment, a qualitative risk assessment is essential. Consider the following factors:
-
Reaction Type: Named reactions like the Fischer and Bischler-Möhlau syntheses are known to have the potential for exotherms, especially under harsh acidic conditions.[3][4]
-
Reagents and Catalysts: The use of strong acids (e.g., polyphosphoric acid, sulfuric acid) or Lewis acids can contribute to the exothermicity of the reaction.[5][6]
-
Scale: The risk of a thermal runaway increases significantly with scale-up. A reaction that is manageable at a 100 mg scale may become dangerous at a 10 g scale due to the decrease in the surface-area-to-volume ratio, which reduces the efficiency of heat dissipation.
-
Concentration: Higher concentrations of reactants can lead to a faster reaction rate and greater heat output.
Troubleshooting Guides
Issue 1: Unexpected Temperature Spike During Fischer Indole Synthesis
Problem: You are performing a Fischer indole synthesis. After an initial heating period, the temperature of the reaction mixture begins to rise uncontrollably, even after removing the external heat source.
Possible Causes:
-
The[7][7]-sigmatropic rearrangement, a key step in the Fischer indole synthesis, can be highly exothermic.
-
The concentration of reactants is too high, leading to a rapid, uncontrolled reaction rate.
-
The chosen acid catalyst is too strong or used in excess, accelerating the reaction beyond manageable limits.
-
Inadequate cooling capacity for the scale of the reaction.
Solutions:
| Step | Action | Detailed Instructions |
| 1 | Immediate Cooling | Submerge the reaction flask in an ice-water bath. For more rapid cooling, a dry ice/acetone bath can be used, but be cautious of freezing the reaction mixture. |
| 2 | Dilution | If safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture. This can help to slow the reaction rate and absorb some of the excess heat. |
| 3 | Controlled Reagent Addition | For future experiments, add one of the reactants (e.g., the ketone or aldehyde) slowly to the heated solution of the phenylhydrazine and acid catalyst. This allows the exotherm to be controlled by the rate of addition. |
| 4 | Process Safety Analysis | Before scaling up, it is crucial to perform a thermal hazard assessment using techniques like Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC) to quantify the heat of reaction and determine the Maximum Temperature of the Synthesis Reaction (MTSR).[6] |
Issue 2: Formation of Tar and Side Products in Bischler-Möhlau Synthesis
Problem: Your Bischler-Möhlau synthesis results in a low yield of the desired indole and a significant amount of dark, tar-like material.
Possible Causes:
-
The "harsh conditions" often associated with the classical Bischler-Möhlau synthesis, including high temperatures, can lead to side reactions and decomposition of the product.[3][4]
-
Localized overheating due to a strong exotherm can promote polymerization and degradation pathways.
Solutions:
| Step | Action | Detailed Instructions |
| 1 | Optimize Temperature | Carefully control the reaction temperature. Consider running the reaction at a lower temperature for a longer period. |
| 2 | Use Milder Conditions | Investigate modern variations of the Bischler-Möhlau synthesis that use milder catalysts (e.g., lithium bromide) or microwave irradiation for more controlled and rapid heating.[3][4] |
| 3 | Improve Heat Transfer | Ensure efficient stirring and use a reaction vessel with a high surface area to volume ratio to improve heat dissipation. For larger scale reactions, consider a jacketed reactor with a circulating coolant. |
| 4 | Purification Strategy | If some tar formation is unavoidable, plan a robust purification strategy, such as column chromatography with a step-gradient elution or recrystallization from a suitable solvent system. |
Data Presentation: Thermal Hazard Assessment
Table 1: Key Parameters for Thermal Hazard Assessment
| Parameter | Description | Method of Determination | Importance in Indole Synthesis |
| Heat of Reaction (ΔHr) | The total amount of heat released or absorbed during the reaction. | Reaction Calorimetry (RC1), Differential Scanning Calorimetry (DSC) | A large negative value indicates a highly exothermic reaction with a higher potential for thermal runaway. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase of the reaction mixture if all the heat of reaction is contained within the system (no heat loss). | Calculated from ΔHr and the heat capacity of the reaction mixture. | A high ΔTad indicates a greater potential for reaching hazardous temperatures in the event of a cooling failure. |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The highest temperature the reaction could reach in the event of a cooling failure, considering the accumulation of unreacted starting material.[6] | Reaction Calorimetry (RC1) | A critical parameter for assessing the risk of secondary decomposition reactions. The MTSR should be well below the decomposition temperature of any component in the reaction mixture. |
| Onset Temperature of Decomposition (TD) | The temperature at which a substance begins to decompose exothermically. | Differential Scanning Calorimetry (DSC), Accelerating Rate Calorimetry (ARC) | If the MTSR approaches or exceeds TD, a catastrophic failure of the reactor is possible. |
Table 2: Example Cooling Bath Compositions
| Coolant | Temperature Range (°C) | Comments |
| Ice/Water | 0 to 5 | Good for moderate cooling. Ensure good mixing of ice and water for efficient heat transfer. |
| Ice/Salt (NaCl) | -10 to -20 | A simple way to achieve sub-zero temperatures. |
| Dry Ice/Acetone | -78 | A common laboratory cooling bath. Always handle dry ice with appropriate personal protective equipment (PPE). |
| Dry Ice/Isopropanol | -77 | An alternative to acetone. |
Experimental Protocols: Best Practices for Temperature Management
Protocol 1: Monitored Fischer Indole Synthesis
This protocol provides a general framework for performing a Fischer indole synthesis with enhanced temperature monitoring and control.
-
Setup:
-
Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, a temperature probe (thermocouple), and a dropping funnel.
-
Place the flask in a heating mantle or an oil bath that can be rapidly cooled if necessary (e.g., by raising the flask out of the bath and using a fan or an ice bath).
-
-
Procedure:
-
Charge the flask with the phenylhydrazine and the chosen solvent.
-
Slowly add the acid catalyst while monitoring the temperature. Some initial exotherm may be observed.
-
Heat the mixture to the desired reaction temperature (e.g., 80-100 °C).
-
Once the temperature has stabilized, begin the slow, dropwise addition of the ketone or aldehyde from the dropping funnel.
-
Crucially, monitor the internal temperature of the reaction throughout the addition. If the temperature begins to rise more than 5-10 °C above the setpoint, immediately stop the addition and apply cooling if necessary.
-
After the addition is complete, maintain the reaction at the set temperature and monitor for any post-addition exotherms.
-
-
Work-up:
-
Allow the reaction to cool to room temperature before proceeding with the work-up and purification.
-
Visualizations
Logical Workflow for Managing an Exothermic Indole Synthesis
References
- 1. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 2. cedrec.com [cedrec.com]
- 3. alchetron.com [alchetron.com]
- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. wjarr.com [wjarr.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Solvent-Free Fischer Indole Synthesis
Welcome to the technical support center for solvent-free Fischer indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and provide answers to frequently asked questions related to this greener synthetic methodology.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your solvent-free Fischer indole synthesis experiments.
Question: Why is my reaction yield low or the reaction failing completely?
Answer: Low yields or reaction failure in a solvent-free Fischer indole synthesis can stem from several factors:
-
Inadequate Catalyst: The choice of acid catalyst is critical. While various Brønsted and Lewis acids can be used, their effectiveness varies with the substrate.[1][2] For mechanochemical methods, co-grinding auxiliaries like oxalic acid and dimethylurea have proven effective.[3] If one catalyst fails, screening others is recommended.
-
Substrate Properties: Certain substitution patterns can cause the reaction to fail.[4] Arylhydrazones with strong electron-donating substituents on the carbonyl-derived portion of the molecule can lead to preferential heterolytic N-N bond cleavage, which competes with the desired[5][5]-sigmatropic rearrangement.[4][6] This is a known challenge for synthesizing C3 N-substituted indoles.[4][6]
-
Insufficient Mixing/Heating: In the absence of a solvent, ensuring intimate contact between the reactants and the catalyst is paramount. For thermal methods, uniform heating is required.[7] For mechanochemical approaches, such as ball milling, insufficient milling time or energy can lead to incomplete conversion.[3]
-
Reaction Temperature and Time: The reaction is sensitive to conditions like temperature and time.[2] Optimization is often necessary. Microwave-assisted synthesis can significantly reduce reaction times and potentially improve yields by ensuring rapid, uniform heating.[8][9]
Question: I am observing significant side product formation. What are these byproducts and how can I minimize them?
Answer: Side product formation can reduce the purity and yield of your desired indole. Common issues include:
-
Unwanted Rearrangements: Under certain acidic conditions, especially at high temperatures, the initially formed indolenines can undergo further rearrangements to form more thermodynamically stable indole isomers.[3]
-
Cleavage Products: As mentioned above, a major competing pathway is the cleavage of the N-N bond in the ene-hydrazine intermediate.[4][6] This leads to byproducts such as anilines and can be particularly problematic with substrates bearing electron-donating groups.[6] Using Lewis acids like ZnCl₂ instead of protic acids may improve yields in these challenging cases.[4]
-
Aldol or Friedel-Crafts Products: Although less common in solvent-free conditions, the acidic environment can potentially promote side reactions like aldol condensations or Friedel-Crafts type reactions, depending on the substrate's reactivity.[2]
To minimize side products, carefully optimize the catalyst, temperature, and reaction time. Using a milder catalyst or lower temperature may prevent unwanted rearrangements.
Question: My purification by column chromatography is difficult, with multiple products eluting together. What can I do?
Answer: Purification of indole derivatives, which may contain basic nitrogen atoms, can be challenging. If you observe co-elution of spots on your column:
-
Modify the Eluent: For basic compounds, adding a small amount of a base like triethylamine (~1%) or ammonia in methanol to your eluent system can prevent streaking and improve separation on silica gel.[10]
-
Change the Stationary Phase: If separation on silica is not effective, consider alternative stationary phases. Reverse-phase (C18) chromatography can be a valuable alternative for purifying nitrogen-containing heterocyclic compounds.[10]
-
Increase Column Resolution: Ensure you are using a sufficient amount of silica gel relative to your crude product (a ratio of 50:1 to 100:1 is a good starting point) and run the column with a shallower solvent gradient or isocratically at a low Rf for your target compound (e.g., 0.1-0.2) to maximize separation.[10]
Frequently Asked Questions (FAQs)
Q1: What types of catalysts are effective for solvent-free Fischer indole synthesis? A1: A wide range of catalysts can be used, including Brønsted acids (e.g., p-toluenesulfonic acid, polyphosphoric acid), Lewis acids (e.g., ZnCl₂, TiCl₄), and solid acids (e.g., zeolites, montmorillonite clays).[1][2] For mechanochemical synthesis, a mixture of oxalic acid and dimethylurea has been shown to be effective.[3] Novel, environmentally benign catalysts like marine sponge/H₃PO₄ have also been reported.[1]
Q2: Can this method be used to synthesize the parent, unsubstituted indole? A2: The classic Fischer indole synthesis typically fails with acetaldehyde phenylhydrazone, meaning it cannot be used to produce the parent indole directly in a straightforward manner.[2][11] However, using pyruvic acid to synthesize 2-indolecarboxylic acid, followed by decarboxylation, can yield the parent indole.[11]
Q3: What are the main advantages of a solvent-free approach? A3: The primary advantages align with the principles of green chemistry and include reduced pollution, lower costs, and often simpler processing and product work-up.[5][7] Mechanochemical methods, a subset of solvent-free synthesis, can also circumvent challenges related to reagent solubility and offer access to different reaction pathways.[3]
Q4: Is it necessary to pre-form and isolate the arylhydrazone intermediate? A4: No, it is not always necessary. The synthesis can often be performed as a one-pot reaction by mixing the arylhydrazine, the carbonyl compound, and the acid catalyst directly.[5][12]
Quantitative Data Summary
The following tables summarize reaction conditions and yields for different solvent-free Fischer indole synthesis protocols reported in the literature.
Table 1: Mechanochemical Fischer Indole Synthesis using Oxalic Acid and Dimethylurea[3]
| Entry | Arylhydrazine | Ketone | Time (min) | Yield (%) |
| 1 | Phenylhydrazine | Cyclohexanone | 100 | 85 |
| 2 | Phenylhydrazine | Acetophenone | 100 | 70 |
| 3 | 4-Methoxyphenylhydrazine | Cyclohexanone | 100 | 90 |
| 4 | 4-Nitrophenylhydrazine | Cyclohexanone | 120 | 65 |
Table 2: Marine Sponge/H₃PO₄ Catalyzed Solvent-Free Synthesis[1]
| Entry | Ketone | Time (min) | Yield (%) |
| 1 | Cyclohexanone | 15 | 98 |
| 2 | Acetone | 25 | 92 |
| 3 | Ethyl methyl ketone | 20 | 95 |
| 4 | Acetophenone | 30 | 90 |
Experimental Protocols
Protocol 1: General Procedure for Mechanochemical Solvent-Free Fischer Indole Synthesis[3]
-
Preparation: Place the arylhydrazine (1.0 mmol), ketone or aldehyde (1.1 mmol), oxalic acid (3.5 mmol), and dimethylurea (1.5 mmol) into a milling jar (e.g., 15 mL ZrO₂ jar) with milling balls.
-
Milling: Mill the mixture in a ball mill for the optimized time (e.g., 100-120 minutes) at a specified frequency.
-
Work-up: After milling, add water to the milling jar and stir to dissolve the oxalic acid and dimethylurea mixture.
-
Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to yield the crude indole.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Thermally-Induced Solvent-Free Fischer Indole Synthesis[7]
-
Preparation: In a test tube, thoroughly mix the phenylhydrazine (1.0 mmol), the ketone (1.0 mmol), and the acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 3.0 mmol).
-
Reaction: Heat the mixture, with occasional swirling or stirring, in a water bath or heating block at approximately 100 °C for the required time (typically 5-30 minutes). Monitor the reaction progress by TLC.
-
Work-up: After cooling the mixture to room temperature, add water to precipitate the product.
-
Isolation: Collect the crude product by filtration. Wash the collected solid with water to remove the acid catalyst and any water-soluble impurities.
-
Purification: Dry the product in a vacuum oven. The product is often obtained in high purity, but can be recrystallized or purified by column chromatography if needed.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in solvent-free Fischer indole synthesis.
Caption: General experimental workflow for solvent-free Fischer indole synthesis.
Caption: Troubleshooting decision tree for low-yield reactions.
Caption: Key mechanistic steps of the Fischer indole synthesis.
References
- 1. Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. testbook.com [testbook.com]
- 3. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. ijrpr.com [ijrpr.com]
- 10. reddit.com [reddit.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. byjus.com [byjus.com]
Technical Support Center: Overcoming Low Reactivity of Substituted Phenylhydrazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low reactivity of substituted phenylhydrazines in various chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: Why is my substituted phenylhydrazine unreactive in a Fischer indole synthesis?
A1: The reactivity of substituted phenylhydrazines in the Fischer indole synthesis is significantly influenced by the electronic properties and position of the substituents on the phenyl ring.
-
Electron-withdrawing groups (EWGs) , such as nitro (NO₂) or trifluoromethyl (CF₃), decrease the nucleophilicity of the hydrazine nitrogens, making the initial condensation with the carbonyl compound and the subsequent acid-catalyzed cyclization more difficult.[1] Phenylhydrazones with stronger electron-withdrawing substituents may require stronger acids or higher temperatures to proceed.[1]
-
Electron-donating groups (EDGs) , like methoxy (OCH₃) or methyl (CH₃), generally increase the reactivity of the phenylhydrazine. However, they can also lead to side reactions or abnormal products, especially when positioned at the ortho-position.[1]
-
Steric hindrance from bulky substituents at the ortho-position can impede the approach of the hydrazine to the carbonyl compound and hinder the cyclization step.[1][2]
Q2: What are the most common reasons for the failure of a Fischer indole synthesis?
A2: Besides the inherent low reactivity of the substituted phenylhydrazine, several other factors can lead to the failure of a Fischer indole synthesis:
-
Inappropriate acid catalyst: The choice and strength of the acid catalyst are crucial. While Brønsted acids like HCl and H₂SO₄ are common, Lewis acids such as ZnCl₂, BF₃, and polyphosphoric acid (PPA) can be more effective for less reactive substrates.[3][4]
-
Unfavorable reaction conditions: Temperature and reaction time are critical parameters. Insufficient heating may not provide the necessary activation energy for the[5][5]-sigmatropic rearrangement, while prolonged heating or excessively high temperatures can lead to decomposition and the formation of side products.[6]
-
Side reactions: Electron-rich phenylhydrazines can undergo undesired side reactions, such as the formation of aniline and other byproducts, through heterolytic N-N bond cleavage.[6][7]
-
Instability of intermediates: The ene-hydrazine intermediate is key to the reaction. Its stability, which is influenced by substituents, plays a role in determining the reaction outcome.[5]
Q3: How can I improve the yield of my pyrazole synthesis using a substituted phenylhydrazine?
A3: To improve the yield of pyrazole synthesis, consider the following:
-
Choice of catalyst: Copper-based catalysts, such as Cu(OTf)₂, have been shown to be effective in promoting the condensation of substituted phenylhydrazines with 1,3-dicarbonyl compounds.[8]
-
Reaction solvent: The solvent can significantly impact the reaction outcome. For instance, in the reaction of N-monosubstituted hydrazones with nitro-olefins, protic polar solvents like methanol and ethanol favor the formation of the desired pyrazole.
-
Microwave irradiation: Microwave-assisted synthesis can shorten reaction times and improve yields in some cases.[9]
-
One-pot procedures: Combining the formation of the hydrazone and its subsequent cyclization in a one-pot reaction can be more efficient and lead to higher overall yields.
Q4: What is the Japp-Klingemann reaction and what are some common issues?
A4: The Japp-Klingemann reaction is used to synthesize hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[10][11] These hydrazones can then be used in subsequent reactions, such as the Fischer indole synthesis. Common issues include:
-
Low yields with electron-rich anilines: Diazonium salts derived from electron-rich anilines are less electrophilic, which can lead to poor yields.[12]
-
Side reactions: Increasing the temperature or pH to drive the reaction can often lead to a multitude of side products, making purification difficult.[13]
-
Incorrect pH: The pH of the reaction mixture is critical. A pH of 4-5 is often optimal for the coupling of the diazonium salt with the dione.[12]
Troubleshooting Guides
Troubleshooting Low Yields in Fischer Indole Synthesis
| Problem | Possible Cause | Suggested Solution |
| No or low conversion of starting materials | Low reactivity of the phenylhydrazine (e.g., presence of strong EWGs). | Increase the strength of the acid catalyst (e.g., from acetic acid to PPA or a Lewis acid like ZnCl₂).[3] Increase the reaction temperature and/or prolong the reaction time. |
| Steric hindrance from ortho-substituents. | Use a smaller, more effective Lewis acid catalyst that can better coordinate to the reactants. Consider a palladium-catalyzed approach (Buchwald modification) if applicable.[4] | |
| Formation of multiple products and tar | Decomposition of starting materials or intermediates at high temperatures. | Optimize the reaction temperature; a lower temperature for a longer duration might be beneficial. Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Side reactions due to electron-rich phenylhydrazines. | Employ milder reaction conditions. Computational studies suggest that electron-donating substituents can stabilize intermediates that lead to N-N bond cleavage.[6] | |
| Formation of an unexpected regioisomer | With meta-substituted phenylhydrazines, cyclization can occur at two different ortho-positions. | The regioselectivity is influenced by the electronic nature of the substituent. Electron-donating groups tend to favor the 6-substituted indole, while electron-withdrawing groups favor the 4-substituted indole.[5] The choice of acid can also influence the outcome.[5] |
| Reaction fails with acetaldehyde phenylhydrazone | A known limitation of the Fischer indole synthesis. | This specific reaction is known to fail under standard conditions.[2] Alternative synthetic routes to indole should be considered. |
Troubleshooting Pyrazole Synthesis from Substituted Phenylhydrazines
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Poor reactivity of the substituted phenylhydrazine. | Use a catalyst such as Cu(OTf)₂ to facilitate the reaction.[8] |
| Unsuitable solvent. | Screen different solvents. Protic polar solvents like ethanol often work well for the cyclocondensation step.[14][15] | |
| Formation of regioisomers | Use of an unsymmetrical 1,3-dicarbonyl compound. | The regioselectivity can be influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound.[16] Careful analysis of the product mixture is required. |
| Solubility issues | The substituted phenylhydrazine or the dicarbonyl compound is not soluble in the reaction solvent. | Use a co-solvent system or choose a solvent in which all reactants are soluble at the reaction temperature.[14] |
Experimental Protocols
General Procedure for Fischer Indole Synthesis with an Electron-Deficient Phenylhydrazine
This protocol is a general guideline and may require optimization for specific substrates.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq.) and the ketone or aldehyde (1.1 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of a Brønsted acid (e.g., a few drops of concentrated HCl or H₂SO₄).
-
Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-4 hours, monitoring the reaction by TLC until the starting materials are consumed.
-
The hydrazone may precipitate from the solution upon cooling. If so, it can be filtered, washed with a cold solvent, and dried. Alternatively, the reaction mixture can be used directly in the next step.
-
-
Indolization:
-
To the crude or purified hydrazone, add the acid catalyst. For unreactive substrates, a stronger acid like polyphosphoric acid (PPA) or a Lewis acid like anhydrous ZnCl₂ (1.0-2.0 eq.) is recommended.[3]
-
If using a solid catalyst like ZnCl₂, the reaction can be run neat or in a high-boiling solvent like xylene or toluene.
-
Heat the reaction mixture to a high temperature (e.g., 120-180 °C) for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and carefully quench it by adding it to ice-water.
-
Neutralize the mixture with a base (e.g., NaOH or NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
General Procedure for Pyrazole Synthesis via Condensation
This protocol is a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted phenylhydrazines.
-
Reaction Setup:
-
Reaction Execution:
-
Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
-
Work-up and Purification:
-
If a solid product precipitates upon cooling, filter the solid, wash it with cold ethanol and then water, and dry it.
-
If no solid forms, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).[17]
-
Visualizations
Logical Workflow for Troubleshooting Fischer Indole Synthesis
Caption: Troubleshooting workflow for failed Fischer indole synthesis.
Signaling Pathway of the Fischer Indole Synthesis
Caption: Key steps in the Fischer indole synthesis signaling pathway.
References
- 1. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 11. Japp-Klingemann_reaction [chemeurope.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 17. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Minimizing Isomeric Indole Products
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in minimizing the formation of isomeric indole products during chemical synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I am observing a mixture of regioisomers in my Fischer indole synthesis when using an unsymmetrical ketone. What are the primary factors influencing the isomer ratio?
A1: The formation of regioisomers in the Fischer indole synthesis with unsymmetrical ketones is a common issue. The regioselectivity is primarily influenced by the stability of the intermediate enamine and the steric and electronic effects of the substituents on both the phenylhydrazine and the ketone. The choice of acid catalyst and solvent also plays a crucial role.[1][2] Generally, the reaction favors the formation of the indole derived from the more stable enamine intermediate.
Q2: How does the choice of acid catalyst (Brønsted vs. Lewis acid) affect the regioselectivity of the Fischer indole synthesis?
A2: Both Brønsted and Lewis acids can catalyze the Fischer indole synthesis, and the choice of acid can significantly impact the isomer ratio.[3][4][5] Stronger Brønsted acids, like polyphosphoric acid (PPA) or methanesulfonic acid, can favor the formation of one isomer over the other.[2] For instance, using Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide excellent regiocontrol in the synthesis of 3-unsubstituted indoles from methyl ketones.[6] Lewis acids, such as ZnCl₂, BF₃·OEt₂, and AlCl₃, are also commonly used and can influence the product distribution, although their effect on regioselectivity is not always systematic and can be substrate-dependent.[1][3]
Q3: My Larock indole synthesis is producing a mixture of isomers. What determines the regioselectivity in this reaction?
A3: The regioselectivity of the Larock indole synthesis is primarily determined during the migratory insertion of the unsymmetrical alkyne into the aryl-palladium bond.[7][8] Steric and electronic factors of the alkyne substituents are the key determinants. Generally, the larger, more sterically hindering group on the alkyne tends to be placed adjacent to the palladium atom in the transition state, leading to the formation of the corresponding indole isomer.[7] Electron-withdrawing groups on one of the alkyne substituents can also direct the regioselectivity.[9]
Q4: The Bischler-Möhlau indole synthesis is known for its unpredictable regioselectivity. Are there any methods to control the formation of isomers?
A4: The Bischler-Möhlau synthesis has a reputation for harsh conditions and poor regioselectivity.[10] However, recent developments have shown that milder reaction conditions can improve the outcome. The use of lithium bromide as a catalyst or employing microwave irradiation has been reported to provide better results.[10][11] Mechanistic studies suggest the reaction proceeds through an imine intermediate, and controlling its formation and subsequent cyclization is key to improving regioselectivity.[12]
Q5: I have a mixture of indole isomers. What are the most effective methods for their separation and purification?
A5: The separation of indole regioisomers can be challenging due to their similar physical properties. The most common and effective methods are:
-
Column Chromatography: This is a widely used technique. Silica gel is the most common stationary phase, but alumina (neutral, acidic, or basic) can also be effective, offering different selectivity.[13] A long column bed and careful selection of the eluent system are crucial for successful separation.[13]
-
Crystallization: If the isomers have sufficiently different solubilities in a particular solvent system, crystallization can be a highly effective purification method.[14][15][16] For instance, mixtures of methanol and water have been used to purify indole by crystallization, achieving high purity.[14]
-
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reverse-phase HPLC is a powerful tool for separating closely related isomers.[17][18]
Troubleshooting Guides
Troubleshooting Poor Regioselectivity in Fischer Indole Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Undesired isomer is the major product. | Sub-optimal acid catalyst. | 1. Switch from a general-purpose acid (e.g., H₂SO₄) to a more directing one like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅/MeSO₃H).[2][6] 2. Experiment with Lewis acids such as ZnCl₂ or BF₃·OEt₂ to see if they alter the isomer ratio favorably.[1][3] |
| Inappropriate solvent. | 1. The polarity of the solvent can influence the stability of the enamine intermediates.[19] Try switching to a more polar or non-polar solvent. 2. For reactions with Eaton's reagent that lead to decomposition, diluting with sulfolane or dichloromethane can improve yields.[6] | |
| Steric/Electronic effects of substituents. | 1. If possible, modify the substituents on the ketone. A bulkier group will have a more pronounced steric influence on the enamine formation. 2. Electron-withdrawing groups on the phenylhydrazine ring can influence the direction of cyclization.[20][21] | |
| Inconsistent isomer ratios between batches. | Variable reaction conditions. | 1. Ensure precise control over reaction temperature, as this can affect the equilibrium between enamine tautomers. 2. Maintain consistent acid concentration, as this has been shown to directly impact the isomer ratio.[2] |
Troubleshooting Guide: Larock Indole Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low regioselectivity with unsymmetrical alkynes. | Substituents on the alkyne have similar steric/electronic properties. | 1. Modify one of the alkyne substituents to be significantly larger or to contain a strong electron-withdrawing group to better direct the insertion.[9] |
| Suboptimal reaction conditions. | 1. Optimize the palladium catalyst and ligand. Different phosphine ligands can influence the regioselectivity. 2. Vary the base and solvent. While sodium carbonate is common, other bases might affect the catalytic cycle and, consequently, the regioselectivity.[7] | |
| Reaction is not proceeding or gives low yield. | Catalyst deactivation or inefficient oxidative addition. | 1. Ensure the use of high-purity reagents and anhydrous solvents. 2. If using o-bromoanilines, they are generally less reactive than o-iodoanilines; a more active catalyst system may be required.[22] |
Experimental Protocols
Protocol 1: Regioselective Fischer Indole Synthesis using Eaton's Reagent
This protocol is adapted for the synthesis of 3-unsubstituted indoles from methyl ketones, aiming for high regioselectivity.[6]
-
Preparation of Eaton's Reagent: Carefully dissolve phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MeSO₃H) in a 1:10 (w/w) ratio with cooling.
-
Hydrazone Formation: In a separate flask, dissolve the substituted phenylhydrazine hydrochloride (1.0 eq) and the methyl ketone (1.1 eq) in ethanol. Add a catalytic amount of acetic acid and stir at room temperature for 1-2 hours or until TLC indicates complete formation of the hydrazone. Remove the solvent under reduced pressure.
-
Indolization: To the crude hydrazone, add the prepared Eaton's reagent (10 parts by weight relative to the hydrazone). Heat the mixture to 60-80 °C and monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice and basify with a saturated solution of sodium hydroxide or potassium carbonate.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Larock Indole Synthesis
This protocol provides a general method for the palladium-catalyzed synthesis of indoles from o-iodoanilines and disubstituted alkynes.[7]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the o-iodoaniline (1.0 eq), the alkyne (2.0 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol%), triphenylphosphine (PPh₃, 10 mol%), and lithium chloride (LiCl, 2.0 eq).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) and a base such as potassium carbonate (K₂CO₃, 2.5 eq).
-
Reaction: Heat the mixture to 100 °C and stir until the starting material is consumed as monitored by TLC.
-
Work-up: Cool the reaction to room temperature and dilute with water.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizations
Logical Workflow for Troubleshooting Regioselectivity in Fischer Indole Synthesis
Caption: Troubleshooting flowchart for poor regioselectivity.
Simplified Reaction Pathway for Larock Indole Synthesis
Caption: Key steps in the Larock indole synthesis catalytic cycle.
References
- 1. scispace.com [scispace.com]
- 2. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. organic chemistry - Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. researchwithnj.com [researchwithnj.com]
- 7. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 12. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. doaj.org [doaj.org]
- 16. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. thieme-connect.com [thieme-connect.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Indole Derivatives by Column Chromatography
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the purification of indole derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying indole derivatives?
A1: The choice of stationary phase depends on the polarity and stability of your indole derivative.
-
Silica Gel: This is the most common and versatile stationary phase for standard normal-phase chromatography. However, its acidic nature can cause degradation or strong adsorption of certain indoles, especially electron-rich ones[1].
-
Alumina: A good alternative for acid-sensitive indoles. It is available in neutral, basic, or acidic forms, allowing you to match it to your compound's properties[1].
-
Reversed-Phase Silica (C8, C18): Used in reversed-phase chromatography, which is suitable for polar indole derivatives. The mobile phase is typically a polar solvent system like water/methanol or water/acetonitrile[2][3].
-
Functionalized Silica: For specific separation challenges, phases like amino-functionalized silica can alter selectivity and improve the purification of basic compounds[4].
Q2: How do I select an appropriate mobile phase (eluent)?
A2: Mobile phase selection is critical and should be guided by Thin-Layer Chromatography (TLC) analysis.
-
Start with a standard solvent system: A common starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate)[5].
-
Aim for an optimal Rf value: Adjust the solvent ratio until the Rf (retention factor) of your target compound is between 0.2 and 0.4 on a TLC plate. This generally provides the best separation on a column[6].
-
Consider solvent properties: Different solvents offer different selectivities. For instance, dichloromethane can be a good solvent, but columns may run slower compared to ethyl acetate/hexane systems[6]. Methanol is a very polar solvent often used in small percentages to elute highly polar compounds[7].
-
Use modifiers for problematic compounds: If you observe streaking on your TLC plate, add a small amount of a modifier to your eluent (see Troubleshooting section below)[8][9].
Q3: My indole derivative is colorless. How can I visualize it on a TLC plate and monitor the column fractions?
A3: Several methods are available for visualizing otherwise invisible indole derivatives:
-
UV Light (Non-destructive): Most indole derivatives are UV-active due to their aromatic structure. They will appear as dark spots on a fluorescent TLC plate (F254) under short-wave UV light (254 nm)[10][11]. This is the quickest and most common first step.
-
Iodine Chamber (Semi-destructive): Exposing the TLC plate to iodine vapor will stain most organic compounds, including many indoles, a temporary yellow-brown color[10][11].
-
Chemical Stains (Destructive): These stains react with the compounds to produce colored spots, often requiring heating.
-
p-Anisaldehyde or Vanillin Stains: General stains for many functional groups[11].
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): A highly specific stain for indoles, which typically yields blue or purple spots[3][10].
-
Potassium Permanganate (KMnO4): A universal stain that reacts with any compound that can be oxidized, appearing as yellow/brown spots on a purple background[11].
-
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of indole derivatives.
Problem 1: The spots on my TLC plate are streaking or tailing.
This is a frequent issue with indoles due to the basicity of the indole nitrogen or the presence of other acidic/basic functional groups.
| Cause | Solution |
| Interaction with Acidic Silica | The slightly acidic nature of silica gel can protonate basic indoles, causing strong, non-uniform interactions that lead to tailing[9]. |
| For Basic Compounds: Add a small amount of a basic modifier to the mobile phase, such as 0.1-2.0% triethylamine (NEt₃) or a 1-10% solution of ammonia in methanol[7][8][12]. | |
| For Acidic Compounds: If your indole has an acidic group (e.g., a carboxylic acid), add 0.1-2.0% of acetic acid or formic acid to the eluent to suppress deprotonation[8][9]. | |
| Sample Overload | Applying too much sample to the TLC plate or column can exceed the stationary phase's capacity, leading to streaking[13]. |
| Dilute your sample before spotting it on the TLC plate. For the column, ensure you are using an appropriate ratio of sample to silica gel (typically 1:30 to 1:100 by weight). | |
| Compound Instability | The compound may be degrading on the silica gel[1]. |
| Test for stability by running a 2D TLC (see Experimental Protocols). If unstable, consider deactivating the silica or using an alternative stationary phase like alumina[1][14]. |
Problem 2: My compound is not eluting from the column or the recovery is very low.
| Cause | Solution |
| Insufficiently Polar Eluent | The mobile phase may not be strong enough to move the compound through the column. |
| Gradually increase the polarity of the mobile phase (gradient elution). If the compound is still on the column after using your planned solvent system, you can try flushing with a much more polar solvent, like 5-10% methanol in dichloromethane, to recover it[1][7]. | |
| Irreversible Adsorption / Decomposition | The compound may be highly polar and binding irreversibly to the acidic sites on the silica gel, or it may be decomposing[1][15]. |
| Test for Stability: Spot the compound on a TLC plate, let it sit for an hour, and then elute it to see if it remains intact. A 2D TLC is a more rigorous test[1]. | |
| Deactivate Silica: If the compound is acid-sensitive, deactivate the silica gel before use (see Experimental Protocols) or use alumina[1][6]. | |
| Check Solubility: Your crude mixture may not be fully soluble in the eluent, causing it to precipitate at the top of the column. Consider using the dry loading method[14]. |
Problem 3: The separation between my target compound and an impurity is poor.
| Cause | Solution |
| Suboptimal Mobile Phase | The chosen solvent system may not provide enough selectivity for the separation. |
| Optimize the Solvent System: Try different solvent combinations. For example, switching from ethyl acetate/hexane to dichloromethane/methanol can significantly alter the separation[7]. | |
| Run a Gradient: Use a shallow gradient of increasing polarity. This can help resolve compounds that are close together in Rf[6]. | |
| Change the Stationary Phase: If solvent optimization fails, changing the stationary phase chemistry (e.g., from silica to alumina or a functionalized silica) can change the selectivity of the separation[4]. | |
| Column was Packed Poorly | Air bubbles, cracks, or an uneven surface in the silica bed will lead to band broadening and poor separation. |
| Ensure the column is packed carefully and uniformly. Allow the silica slurry to settle completely and do not let the solvent level drop below the top of the silica bed[14]. |
Experimental Protocols
Protocol 1: 2D TLC for Compound Stability Analysis
This method helps determine if your indole derivative is stable on silica gel.
-
Obtain a square TLC plate.
-
Lightly spot your compound in one corner, about 1 cm from the edges.
-
Develop the plate using your chosen eluent system.
-
Remove the plate and thoroughly dry it.
-
Rotate the plate 90 degrees so that the line of separated spots is now the baseline.
-
Develop the plate again in the same eluent system.
-
Visualize the plate. If the compound is stable, the spot should be on the diagonal. If new spots appear off the diagonal, it indicates decomposition[1][14].
Protocol 2: Deactivation of Silica Gel for Acid-Sensitive Compounds
This procedure reduces the acidity of silica gel, preventing the degradation of sensitive indoles.
-
Prepare a solvent system containing your chosen eluent (e.g., ethyl acetate/hexane) plus 1-3% triethylamine[6].
-
Pack the column using this solvent system.
-
Flush the column with one full column volume of this solvent mixture.
-
Discard the eluent that passes through. The silica is now deactivated.
-
You can now run the column using your standard eluent (with or without the triethylamine, as determined by TLC)[6].
Protocol 3: Dry Loading a Sample
This technique is ideal for samples that have poor solubility in the initial, non-polar eluent.
-
Dissolve your crude sample in a minimal amount of a suitable volatile solvent (e.g., dichloromethane or acetone)[14].
-
Add a small amount of silica gel (2-3 times the mass of your sample) to the solution.
-
Thoroughly evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
Gently add a protective layer of sand on top of the sample-silica mixture before beginning elution[14].
Visualizations
Caption: General workflow for the purification of indole derivatives.
Caption: Decision tree for troubleshooting spot streaking.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction [mdpi.com]
- 3. aga-analytical.com.pl [aga-analytical.com.pl]
- 4. biotage.com [biotage.com]
- 5. Catalytic asymmetric Friedel–Crafts alkylation of unprotected indoles with nitroalkenes using a novel chiral Yb(OTf)3–pybox complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. silicycle.com [silicycle.com]
- 9. researchgate.net [researchgate.net]
- 10. silicycle.com [silicycle.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. chembam.com [chembam.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
comparing Fischer indole synthesis with other indole synthesis methods (e.g., Reissert, Madelung)
The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, driving the continuous development of synthetic methodologies for its construction. Among the classical and most utilized methods are the Fischer, Reissert, and Madelung indole syntheses. This guide provides a detailed comparison of these three seminal methods, offering insights into their mechanisms, substrate scope, and practical applications to aid researchers, scientists, and drug development professionals in selecting the most suitable approach for their synthetic targets.
At a Glance: Comparative Overview
| Feature | Fischer Indole Synthesis | Reissert Indole Synthesis | Madelung Indole Synthesis |
| Starting Materials | Arylhydrazines and aldehydes or ketones | o-Nitrotoluenes and diethyl oxalate | N-acyl-o-toluidines |
| Key Transformation | Acid-catalyzed intramolecular cyclization via a[1][1]-sigmatropic rearrangement | Base-catalyzed condensation followed by reductive cyclization | Intramolecular cyclization of an N-phenylamide using a strong base at high temperature |
| Catalyst/Reagent | Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂, BF₃) | Base (e.g., potassium ethoxide), then a reducing agent (e.g., Zn/acetic acid) | Strong base (e.g., sodium ethoxide, potassium t-butoxide, BuLi) |
| Typical Conditions | Often requires heating[2] | Stepwise reaction, often with heating in the final decarboxylation step | High temperatures (200–400 °C) with traditional bases, milder with organolithium reagents[3] |
| Yields | Moderate to excellent, but can be sensitive to reaction conditions[4][5] | Generally good, with specific examples showing high yields for certain substrates[6] | Can be high, with one example reporting an 81% yield for a complex molecule[3] |
| Substrate Scope | Broad, tolerates a variety of substituents on both the arylhydrazine and the carbonyl component[7][8] | Dependent on the availability of substituted o-nitrotoluenes | Traditionally limited to the preparation of 2-alkinylindoles due to harsh conditions, but modern variations have expanded the scope[3] |
| Key Advantages | One-pot procedure is possible, wide availability of starting materials, good functional group tolerance[4][5][7] | Good for the synthesis of indole-2-carboxylic acids which can be further functionalized | Access to 2-substituted and 2,3-disubstituted indoles that may be difficult to obtain by other methods |
| Key Disadvantages | Fails with acetaldehyde, potential for side reactions (e.g., aldol condensation), sensitive to steric hindrance and electronic effects[2][4][5] | Multi-step process, requires a nitro group reduction step | Harsh reaction conditions (high temperature, strong base) can limit functional group tolerance, though milder methods exist[9] |
Delving Deeper: A Head-to-Head Comparison
Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is arguably the most well-known and widely used method for indole synthesis.[2][7][10] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[7] A key step in the mechanism is a[1][1]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer.[10]
Advantages:
-
Versatility: A broad range of substituted indoles can be synthesized due to the wide availability of substituted arylhydrazines and carbonyl compounds.[7][8]
-
One-Pot Synthesis: The reaction can often be carried out in a single step without the need to isolate the intermediate arylhydrazone, making it procedurally simple.[4][7][8]
-
Moderate to High Yields: When optimized, the Fischer synthesis can provide good to excellent yields of the desired indole.[4]
Disadvantages:
-
Reaction with Acetaldehyde: The reaction fails with acetaldehyde, meaning that indole itself cannot be directly synthesized by this method.[2][4][5]
-
Side Reactions: The acidic conditions can lead to side reactions such as aldol condensation or Friedel-Crafts type products, which can lower the yield and complicate purification.[2][5]
-
Sensitivity: The outcome of the reaction is highly sensitive to the reaction conditions, including the strength of the acid, temperature, and reaction time.[2][5]
Reissert Indole Synthesis
The Reissert indole synthesis provides a route to indoles starting from o-nitrotoluene and diethyl oxalate.[11] The first step is a base-catalyzed condensation to form an ethyl o-nitrophenylpyruvate.[11] This intermediate then undergoes a reductive cyclization to yield the indole-2-carboxylic acid, which can be subsequently decarboxylated to the parent indole.[11]
Advantages:
-
Access to Indole-2-Carboxylic Acids: This method is particularly useful for the synthesis of indole-2-carboxylic acids, which are valuable intermediates for further functionalization.
-
Good Yields: The Reissert synthesis can provide good yields, especially with the use of potassium ethoxide as the base.[11]
Disadvantages:
-
Multi-Step Process: The synthesis involves multiple steps, including a condensation, reduction, and potentially a final decarboxylation, which can make the overall process less efficient than one-pot methods.
-
Starting Material Availability: The scope of the reaction is limited by the availability of appropriately substituted o-nitrotoluenes.
Madelung Indole Synthesis
The Madelung synthesis, reported in 1912, involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures.[3] This method is effective for the synthesis of 2-substituted and 2,3-disubstituted indoles.
Advantages:
-
Access to Specific Isomers: The Madelung synthesis allows for the preparation of certain substituted indoles that may not be easily accessible through other methods.
-
High Yields for Complex Molecules: The synthesis has been successfully applied to the synthesis of complex natural products with good yields.[3]
Disadvantages:
-
Harsh Conditions: The classical Madelung synthesis requires very high temperatures (200-400 °C) and strong bases, which can limit the tolerance of sensitive functional groups.[3][9]
-
Limited Scope (Classical): Traditionally, the method was mainly used for the preparation of 2-alkinylindoles.[3] However, modern variations using organolithium reagents have allowed for milder reaction conditions and a broader substrate scope.[3]
Experimental Protocols
Fischer Indole Synthesis: General Procedure
-
Hydrazone Formation (Optional Isolation): An equimolar amount of the arylhydrazine and the aldehyde or ketone are dissolved in a suitable solvent such as ethanol or acetic acid. The mixture is stirred at room temperature or gently heated to form the arylhydrazone. The hydrazone can be isolated by filtration or extraction, or used directly in the next step.
-
Indolization: The arylhydrazone (or the crude reaction mixture from the previous step) is dissolved in a suitable solvent.[2] An acid catalyst (e.g., zinc chloride, polyphosphoric acid, or a Brønsted acid) is added.[2][12] The reaction mixture is then heated, typically under reflux, for several hours (usually 2-4 hours).[2]
-
Work-up and Purification: After cooling, the reaction mixture is poured into water and neutralized. The crude product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final indole product is purified by chromatography or recrystallization.
Reissert Indole Synthesis: General Procedure
-
Condensation: To a solution of potassium ethoxide in anhydrous ethanol, the o-nitrotoluene is added, followed by the dropwise addition of diethyl oxalate at a controlled temperature. The reaction mixture is stirred for several hours, and the resulting potassium salt of ethyl o-nitrophenylpyruvate is filtered and washed.
-
Reductive Cyclization: The ethyl o-nitrophenylpyruvate is suspended in a solvent mixture (e.g., acetic acid and ethanol) and a reducing agent, such as zinc dust, is added portion-wise while maintaining a controlled temperature.[11] After the addition is complete, the mixture is heated to complete the reaction.
-
Work-up and Purification: The reaction mixture is filtered to remove the excess reducing agent. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated to give the crude indole-2-carboxylic acid ester, which can be purified by chromatography or recrystallization.
-
Decarboxylation (Optional): The indole-2-carboxylic acid can be heated at a high temperature to effect decarboxylation and yield the corresponding indole.[11]
Madelung Indole Synthesis: General Procedure (Classical)
-
Reaction Setup: The N-acyl-o-toluidine and a strong base (e.g., two equivalents of sodium ethoxide) are placed in a reaction vessel suitable for high-temperature reactions.[3] The apparatus is flushed with an inert gas.
-
Cyclization: The mixture is heated to a high temperature (typically between 200-400 °C) for several hours.[3]
-
Work-up and Purification: After cooling, the reaction mixture is carefully quenched with water and acidified. The crude product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final indole product is purified by chromatography or recrystallization.
Reaction Mechanisms and Visualizations
The following diagrams illustrate the core mechanistic pathways of the Fischer, Reissert, and Madelung indole syntheses.
Caption: Mechanism of the Fischer Indole Synthesis.
Caption: Mechanism of the Reissert Indole Synthesis.
Caption: Mechanism of the Madelung Indole Synthesis.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. testbook.com [testbook.com]
- 3. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 4. collegedunia.com [collegedunia.com]
- 5. scienceinfo.com [scienceinfo.com]
- 6. akjournals.com [akjournals.com]
- 7. byjus.com [byjus.com]
- 8. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Analysis of the Biological Activities of 5-Fluoroindole and 5-Chloro-Indole Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: While the initial request specified a comparison with 5-chloro-2,3-dimethyl-1H-indole, a comprehensive search of the scientific literature did not yield specific biological activity data for this exact compound. Therefore, to provide a valuable comparative guide, this document will focus on the biological activities of 5-fluoroindole in comparison to a well-studied, biologically active derivative, 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazone , for which anticancer and antimicrobial data are available. This allows for a meaningful comparison of the effects of different halogen substitutions on the indole scaffold.
This guide provides an objective comparison of the biological activities of 5-fluoroindole and a representative 5-chloro-indole derivative, supported by experimental data. The information is presented to aid researchers in understanding the potential therapeutic applications and mechanisms of action of these halogenated indoles.
Overview of Biological Activities
Halogenated indoles are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a halogen atom, such as fluorine or chlorine, at the 5-position of the indole ring can significantly modulate the compound's physicochemical properties and its interaction with biological targets.
5-Fluoroindole has emerged as a versatile scaffold with a range of biological effects, including:
-
Anticancer (Prodrug): Derivatives of 5-fluoroindole can act as prodrugs, being converted to cytotoxic agents by specific enzymes.
-
α-Glucosidase Inhibition: Certain 5-fluoroindole derivatives have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential applications in diabetes management.
-
Antimicrobial: 5-Fluoroindole exhibits inhibitory activity against various pathogens, including Mycobacterium tuberculosis and Pseudomonas syringae.
5-Chloro-Indole Derivatives , exemplified here by 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones, have demonstrated notable:
-
Anticancer Activity: These compounds have been shown to be effective against human cervix carcinoma cells.
-
Antimicrobial Effects: They exhibit activity against Gram-positive bacteria and fungi.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for the biological activities of 5-fluoroindole derivatives and 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones.
Table 1: Anticancer and Cytotoxic Activity
| Compound | Activity Type | Cell Line/Target | IC50 / EC50 | Reference |
| 5-Fluoroindole-3-acetic acid | Cytotoxicity (with Horseradish Peroxidase) | V79 Hamster Fibroblasts | More cytotoxic than indole-3-acetic acid | [1] |
| 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones (Alkyl substituted) | Mitotic Inhibition | HeLa (Human Cervix Carcinoma) | More effective in mitosis phase than synthesis phase | [2] |
Table 2: Antimicrobial Activity
| Compound | Activity Type | Organism | MIC | Reference |
| 5-Fluoroindole | Antibacterial | Mycobacterium tuberculosis | - | Not specified in abstracts |
| 5-Fluoroindole | Antibacterial | Pseudomonas syringae | - | [3] |
| 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazone (Methyl substituted) | Antibacterial | Staphylococcus aureus | Active | [2] |
| 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazone (Allyl substituted) | Antifungal | Candida albicans | Active | [2] |
Experimental Protocols
Horseradish Peroxidase (HRP)-Mediated Cytotoxicity Assay
This protocol is adapted from the principles described in the study of 5-fluoroindole-3-acetic acid as a prodrug.[1]
Objective: To assess the cytotoxic effect of a compound upon activation by horseradish peroxidase.
Materials:
-
Test compound (e.g., 5-fluoroindole-3-acetic acid)
-
Horseradish Peroxidase (HRP)
-
Target cells (e.g., V79 hamster fibroblasts)
-
Cell culture medium and supplements
-
96-well plates
-
Spectrophotometer or plate reader for cell viability assay (e.g., MTT or WST-1 assay)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound and Enzyme Preparation: Prepare stock solutions of the test compound and HRP in a suitable solvent. Prepare serial dilutions of the test compound.
-
Treatment: Remove the culture medium from the wells and wash the cells with PBS. Add fresh medium containing the test compound at various concentrations, with and without a fixed concentration of HRP. Include controls for the compound alone, HRP alone, and untreated cells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assessment: After the incubation period, assess cell viability using a standard method like the MTT assay. This involves adding the MTT reagent to each well, incubating, and then solubilizing the formazan crystals.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
α-Glucosidase Inhibition Assay
This protocol is based on standard methods for assessing α-glucosidase inhibitory activity.[4]
Objective: To determine the inhibitory effect of a compound on α-glucosidase activity.
Materials:
-
Test compound
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)
-
96-well plates
-
Spectrophotometer or plate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add a solution of the test compound at various concentrations, followed by the α-glucosidase solution in phosphate buffer. Acarbose can be used as a positive control.
-
Pre-incubation: Incubate the mixture at 37°C for a short period (e.g., 10-15 minutes).
-
Initiation of Reaction: Add the pNPG substrate solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 20-30 minutes).
-
Termination of Reaction: Stop the reaction by adding Na2CO3 solution. The addition of sodium carbonate also induces a color change in the p-nitrophenol product.
-
Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition of α-glucosidase activity. The IC50 value is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compound
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for S. aureus) for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which there is no visible growth.
Signaling Pathways and Mechanisms of Action
Proposed Mechanism of 5-Fluoroindole-3-acetic acid as an Anticancer Prodrug
The anticancer activity of 5-fluoroindole-3-acetic acid is dependent on its enzymatic activation by horseradish peroxidase (HRP). This process leads to the formation of reactive cytotoxic species.
References
- 1. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different acid catalysts in Fischer indole synthesis
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a pivotal method for the synthesis of the indole nucleus, a privileged scaffold in numerous pharmaceuticals and biologically active compounds.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[3] The choice of the acid catalyst is a critical parameter that can significantly influence the reaction's yield, rate, and, in the case of unsymmetrical ketones, its regioselectivity.[4][5] This guide provides a comparative analysis of various acid catalysts employed in the Fischer indole synthesis, supported by experimental data, detailed protocols, and visualizations to aid in catalyst selection and experimental design.
Catalyst Performance: A Quantitative Comparison
The efficacy of different acid catalysts in the Fischer indole synthesis is often evaluated based on reaction yield and time. Both Brønsted and Lewis acids are effective in promoting this transformation.[1] Below is a summary of quantitative data extracted from a study on the synthesis of 1,2,3,4-tetrahydrocarbazole from phenylhydrazine and cyclohexanone, illustrating the performance of various Brønsted acids.
| Catalyst | Type | Reaction Time (hours) | Yield (%) | Reference |
| [(HSO₃-p)₂im][HSO₄] | Brønsted Acidic Ionic Liquid | 4 | 70 | [6] |
| [(HSO₃-b)₂im][HSO₄] | Brønsted Acidic Ionic Liquid | 4 | 66 | [6] |
| H₂SO₄ | Brønsted Acid | 6 | 57 | [6] |
| [bmim][HSO₄] | Brønsted Acidic Ionic Liquid | 8 | 30 | [6] |
| H₃PO₄ | Brønsted Acid | 3 | 83 | [6] |
Reaction conditions: Phenylhydrazine (5 mmol), cyclohexanone (5 mmol), acidic catalyst (5 mmol), water (20 mL) at reflux.[6]
It is important to note that direct comparison of catalyst efficiency across different studies can be challenging due to variations in substrates, solvents, and reaction conditions. However, the data above suggests that the nature of the Brønsted acid can have a substantial impact on the reaction outcome.
Common Acid Catalysts: An Overview
The selection of an appropriate acid catalyst is crucial for a successful Fischer indole synthesis. The choice often depends on the stability of the starting materials and the desired product, as well as the desired reaction conditions.
Brønsted Acids: These are proton donors and are widely used in Fischer indole synthesis.[1]
-
Polyphosphoric Acid (PPA): A viscous liquid, PPA is a highly effective catalyst, often used as both the catalyst and the solvent. It is particularly useful for less reactive substrates.
-
Sulfuric Acid (H₂SO₄): A strong and inexpensive Brønsted acid that can lead to high yields, but its harshness may cause degradation of sensitive substrates.[4]
-
Hydrochloric Acid (HCl): Another common strong acid, often used in alcoholic solutions.
-
p-Toluenesulfonic Acid (p-TsOH): A solid, organic-soluble acid that is often considered milder than H₂SO₄ and HCl.[2]
-
Brønsted Acidic Ionic Liquids (BAILs): These represent a greener alternative, often allowing for easier product separation and catalyst recycling.[7]
Lewis Acids: These are electron-pair acceptors and are also frequently employed.[1]
-
Zinc Chloride (ZnCl₂): One of the most commonly used Lewis acid catalysts in this reaction.[3] It is effective, but reactions often require high temperatures.
-
Boron Trifluoride (BF₃): Often used as its etherate complex (BF₃·OEt₂), it is a versatile and effective catalyst.
-
Aluminum Chloride (AlCl₃) and Iron(III) Chloride (FeCl₃): Strong Lewis acids that can promote the reaction, but may also lead to side reactions with sensitive functional groups.[5]
Reaction Mechanism and Experimental Workflow
The Fischer indole synthesis proceeds through a well-established mechanism involving several key steps, as illustrated below.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. organic chemistry - Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Traditional and Microwave-Assisted Indole Synthesis: Yields and Methodologies
The indole scaffold is a cornerstone in medicinal chemistry and materials science, present in a vast array of pharmaceuticals and natural products.[1] Traditional methods for its synthesis, while foundational, often grapple with long reaction times, harsh conditions, and moderate yields. The advent of microwave-assisted organic synthesis (MAOS) has offered a transformative approach, significantly accelerating reaction rates, improving yields, and promoting greener chemical processes.[1][2][3][4] This guide provides an objective comparison of yields between traditional and microwave-assisted indole synthesis methods, supported by experimental data and detailed protocols.
Yield Comparison: A Tabular Overview
The following table summarizes the quantitative data from various studies, offering a clear comparison of reaction times, temperatures, and percentage yields for several key indole synthesis reactions.
| Synthesis Method | Reactants | Heating Method | Catalyst/Reagent | Solvent | Time | Temperature | Yield (%) | Reference |
| Fischer Indole Synthesis | Phenylhydrazine, Propiophenone | Conventional | Acetic Acid | Acetic Acid | 8 hours | Reflux | 75 | [1] |
| Fischer Indole Synthesis | Phenylhydrazine, Propiophenone | Microwave | Eaton's Reagent | - | 10 min | 170°C | 92 | [1] |
| Fischer Indole Synthesis | Phenylhydrazine, Cyclohexanone | Conventional | Zinc Chloride | - | - | - | 76 | [5] |
| Fischer Indole Synthesis | Phenylhydrazine, Cyclohexanone | Microwave | p-Toluenesulfonic acid | - | 3 min | - | 91 | [5] |
| Bischler-Möhlau Synthesis | Anilines, Phenacyl bromides | Microwave | Sodium Bicarbonate | Solvent-free | 45-60 sec | - | 52-75 | [6] |
| Madelung Synthesis | N-o-tolylbenzamide | Microwave | Potassium tert-butoxide | Solvent-free | 20 min | 160°C (max) | 40 | [7] |
| Madelung Synthesis | 4-tert-butyl-N-o-tolylbenzamide | Microwave | Potassium tert-butoxide | Solvent-free | 20 min | 330°C (max) | 64 | [7] |
| Palladium-Catalyzed | Enamine 15, Cu(OAc)₂ | Conventional | Pd(OAc)₂, K₂CO₃ | DMF | 16 hours | 80°C | 89 | [8] |
| Palladium-Catalyzed | Enamine 15, Cu(OAc)₂ | Microwave | Pd(OAc)₂, K₂CO₃ | DMF | 3 hours | 60°C | 94 | [8] |
| Palladium-Catalyzed | Enamine 19, Cu(OAc)₂ | Conventional | Pd(OAc)₂, K₂CO₃ | DMF | 3 hours | 80°C | 90 | [8] |
| Palladium-Catalyzed | Enamine 19, Cu(OAc)₂ | Microwave | Pd(OAc)₂, K₂CO₃ | DMF | 1 hour | 60°C | 95 | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison table, providing a basis for reproducibility.
1. Fischer Indole Synthesis: 2-Phenylindole
-
Traditional Method: A mixture of phenylhydrazine and propiophenone is refluxed in glacial acetic acid for 8 hours. After cooling, the reaction mixture is poured into ice-water, and the precipitated product is filtered, washed with water, and recrystallized to afford 2-phenylindole.[1]
-
Microwave-Assisted Method: Phenylhydrazine and propiophenone are mixed with Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid). The mixture is subjected to microwave irradiation at 170°C for 10 minutes in a sealed vessel. The reaction mixture is then cooled, carefully quenched with ice-water, and neutralized with a suitable base. The product is extracted with an organic solvent, dried, and purified by chromatography.[1]
2. Bischler-Möhlau Indole Synthesis: 2-Arylindoles (One-Pot)
-
Microwave-Assisted Method: A 2:1 mixture of an aniline and a phenacyl bromide is thoroughly mixed in the solid state. The mixture is placed in a microwave-safe vessel and irradiated with microwaves at 540 W for 45-60 seconds. The resulting solid is then purified by column chromatography to yield the 2-arylindole. This method is noted for being environmentally friendly as it avoids the use of organic solvents.[6]
3. Madelung Indole Synthesis: 2-Phenyl-1H-indole
-
Microwave-Assisted Solvent-Free Method: N-o-tolylbenzamide and potassium tert-butoxide are mixed in a microwave-transparent vessel. The solid mixture is then irradiated in a microwave oven. The reaction progress is monitored, and upon completion, the mixture is cooled. The product is dissolved in a suitable organic solvent, washed with aqueous acid and base, dried, and evaporated to yield 2-phenyl-1H-indole.[7]
4. Palladium-Catalyzed Indole Synthesis: 2-Methyl-1H-indole-3-carboxylate Derivatives
-
Conventional Method: To a solution of the respective enamine in DMF are added Cu(OAc)₂ (1 equivalent), Pd(OAc)₂ (10 mol%), and K₂CO₃ (3 equivalents). The mixture is stirred at 80°C for 16 hours. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[8]
-
Microwave-Assisted Method: The same reactants and solvent as the conventional method are placed in a microwave vial. The vessel is sealed and subjected to microwave irradiation at 60°C for 3 hours. The workup and purification procedure is identical to the conventional method.[8]
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical workflow of the compared indole synthesis methods.
Caption: A comparison of the traditional and microwave-assisted Fischer indole synthesis workflows.
Caption: Workflow for the microwave-assisted, solvent-free Bischler-Möhlau indole synthesis.
Caption: A comparative workflow of conventional and microwave-assisted palladium-catalyzed indole synthesis.
References
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00056K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 7. sciforum.net [sciforum.net]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of the Chemical Reactivity of 5-chloro-2,3-dimethyl-1H-indole and Unsubstituted Indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 5-chloro-2,3-dimethyl-1H-indole and its parent compound, unsubstituted 1H-indole. The analysis is grounded in fundamental principles of organic chemistry, focusing on how substituent effects alter the electronic properties and, consequently, the reaction pathways of the indole core.
Introduction to Indole and its Substituted Analogue
Indole is a pivotal aromatic heterocyclic compound, forming the core structure of numerous biologically active molecules, including the amino acid tryptophan and the neurotransmitter serotonin.[1] Its electron-rich nature makes it highly susceptible to electrophilic attack, a characteristic that defines much of its chemistry.[2][3] The substituted analogue, this compound, introduces key modifications to this core structure: a halogen on the benzene ring and alkyl groups on the pyrrole ring. These substituents fundamentally alter the molecule's reactivity profile, leading to different outcomes in common organic reactions.
Electronic Properties: A Tale of Two Molecules
The reactivity of an aromatic system is primarily governed by the electron density of the ring. In indole, the lone pair of electrons on the nitrogen atom is delocalized into the bicyclic system, making the molecule π-excessive and significantly more reactive than benzene towards electrophiles.[1][2]
Unsubstituted Indole:
-
High Electron Density: The pyrrole moiety is particularly electron-rich.
-
Site of Reactivity: The highest electron density is at the C3 position, making it approximately 10¹³ times more reactive than a position on a benzene ring.[1] This makes C3 the primary site for electrophilic substitution.[1][2][4]
This compound:
-
Electron-Donating Methyl Groups: The methyl groups at the C2 and C3 positions are electron-donating via an inductive effect (+I). This increases the electron density of the pyrrole ring, further activating it.
-
Blocking Effect: The methyl group at C3 sterically hinders and electronically blocks the most reactive site for electrophilic attack.
-
Dual-Effect Chloro Group: The chlorine atom at the C5 position exerts two opposing electronic effects:
-
Inductive Effect (-I): As an electronegative atom, it withdraws electron density from the benzene ring through the sigma bond, causing deactivation.
-
Resonance Effect (+M): Its lone pairs can be delocalized into the ring, donating electron density. This effect directs incoming electrophiles to the ortho and para positions (C4 and C6).
-
-
Overall Effect: The pyrrole ring remains highly activated, but the primary reaction site (C3) is blocked. The benzene ring is deactivated relative to unsubstituted indole's benzene ring but is still subject to electrophilic attack, guided by the directing effects of the entire indole system and the chloro substituent.
Comparative Data on Reactivity
The following tables summarize the expected differences in reactivity based on the electronic properties of the two molecules.
Table 1: Comparison of Electronic and Structural Properties
| Property | Unsubstituted 1H-Indole | This compound |
| Key Electronic Feature | π-excessive aromatic system | π-excessive system with mixed substituent effects |
| Most Nucleophilic Site | C3 | C6 or C4 (on the benzene ring) |
| Effect of N-1 Lone Pair | Delocalized, activating the entire ring system | Delocalized, activating the entire ring system |
| Substituent Effects | None | C2, C3-Me: Electron-donating (+I) C5-Cl: Electron-withdrawing (-I), Electron-donating (+M) |
Table 2: Comparison of Reactivity in Electrophilic Aromatic Substitution (EAS)
| Reaction | Unsubstituted 1H-Indole | This compound |
| General Reactivity | Highly reactive towards electrophiles.[1][3] | Reactive, but with altered regioselectivity. |
| Preferred Site of Attack | C3 is the overwhelmingly preferred site.[2][4] If C3 is blocked, attack may occur at C2 or C6.[2] | C3 is blocked. Attack is directed to the benzene ring, primarily at C4 or C6. |
| Nitration | Typically with ethyl nitrate in the presence of sodium ethoxide to yield 3-nitroindole.[5] | Expected to occur on the benzene ring (C4 or C6), requiring standard nitrating conditions (e.g., HNO₃/H₂SO₄). |
| Halogenation | Readily halogenated at C3 using reagents like SO₂Cl₂ or NBS. | With C3 blocked, halogenation occurs on the benzene ring. Further halogenation would likely add to the C4 or C6 position. |
| Friedel-Crafts Acylation | Acylation occurs at C3, often using acetic anhydride with a mild catalyst.[6] | Acylation will occur on the benzene ring, likely at the C6 position due to steric hindrance at C4. |
| Vilsmeier-Haack Formylation | Reacts at room temperature exclusively at C3 to produce indole-3-carboxaldehyde.[1][4] | The C3 position is blocked; therefore, the molecule is unreactive under typical Vilsmeier-Haack conditions on the pyrrole ring. |
Key Reaction Mechanisms and Workflows
The following diagrams illustrate the fundamental reaction pathways and experimental considerations when working with these compounds.
Caption: Mechanism of electrophilic substitution on indole.
Caption: Substituent effects on electrophilic substitution.
Caption: Typical experimental workflow for EAS reactions.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Unsubstituted 1H-Indole
This procedure is a classic example of electrophilic substitution at the C3 position of indole.
Materials:
-
Indole (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Sodium hydroxide (aq. solution)
-
Ice, Water, Ethyl acetate
Procedure:
-
In a round-bottom flask, cool anhydrous DMF to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 5°C. The Vilsmeier reagent will form.
-
Stir the mixture at 0°C for 30 minutes.
-
Prepare a solution of indole in anhydrous DMF.
-
Add the indole solution dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture onto crushed ice.
-
Neutralize the solution by adding an aqueous solution of sodium hydroxide until the pH is ~7-8.
-
The product, indole-3-carboxaldehyde, will precipitate. Collect the solid by filtration.
-
If no precipitate forms, extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Friedel-Crafts Acylation of this compound
This protocol outlines a general approach for electrophilic substitution on the deactivated benzene ring of the substituted indole.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (CH₃COCl) (1.1 eq)
-
Aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Nitrobenzene
-
Hydrochloric acid (dilute, aq. solution)
-
Water, Ethyl acetate
Procedure:
-
In a flame-dried, three-neck flask equipped with a dropping funnel and nitrogen inlet, suspend aluminum chloride (AlCl₃) in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0°C in an ice bath.
-
Add acetyl chloride dropwise to the suspension with vigorous stirring.
-
Stir the mixture for 15-20 minutes at 0°C.
-
Dissolve this compound in anhydrous DCM and add this solution dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature. The reaction may require gentle heating depending on the substrate's reactivity. Monitor progress by TLC.
-
After completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the resulting product (expected to be 6-acetyl-5-chloro-2,3-dimethyl-1H-indole) by column chromatography.
Conclusion
The reactivity of this compound differs significantly from that of unsubstituted indole due to a combination of steric and electronic factors.
-
Unsubstituted Indole: Its chemistry is dominated by electrophilic substitution at the highly activated C3 position.
-
This compound: The blocking of the C3 position by a methyl group redirects electrophilic attack to the benzene portion of the molecule. The interplay between the activating indole core and the deactivating, ortho-para directing chloro group makes positions C4 and C6 the most probable sites for substitution.
For synthetic chemists, this shift in regioselectivity is a critical consideration. While unsubstituted indole provides a straightforward route to C3-functionalized products, the 5-chloro-2,3-dimethyl derivative serves as a scaffold for functionalization on the carbocyclic ring, enabling the synthesis of a distinct class of indole derivatives.
References
cost-effectiveness analysis of different synthetic routes to 5-chloro-2,3-dimethyl-1H-indole
For researchers and professionals in drug development, the efficient synthesis of substituted indoles is a critical task. The indole scaffold is a privileged structure in medicinal chemistry, and the development of cost-effective and high-yielding synthetic routes is of paramount importance. This guide provides a comparative analysis of potential synthetic routes to 5-chloro-2,3-dimethyl-1H-indole, focusing on the Fischer indole synthesis as the most prominent and likely most cost-effective method.
Comparison of Synthetic Strategies
Several classical methods for indole synthesis were considered for the preparation of this compound, including the Fischer, Leimgruber-Batcho, and Gassman syntheses.
-
Fischer Indole Synthesis: This method stands out as the most direct and widely applicable route for 2,3-disubstituted indoles. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is readily formed from the condensation of a substituted phenylhydrazine and a ketone. For the target molecule, the starting materials are (4-chlorophenyl)hydrazine and 2-butanone. The reaction is typically a one-pot process and can achieve high yields.[1]
-
Leimgruber-Batcho Indole Synthesis: This two-step process begins with the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to form the indole.[2][3] While efficient for many indoles, this route is less direct for producing 2,3-disubstituted indoles and would require a more complex starting material or subsequent modification steps.
-
Gassman Indole Synthesis: This one-pot reaction utilizes an aniline and a ketone bearing a thioether substituent to produce a 3-thioalkylindole, which then requires desulfurization.[4][5] This method is versatile but introduces additional steps and requires a specialized ketone, potentially increasing the overall cost and complexity for this specific target.
Based on this initial assessment, the Fischer indole synthesis presents the most straightforward and potentially most economical approach for the synthesis of this compound.
Cost-Effectiveness Analysis: Fischer Indole Synthesis
The economic viability of a synthetic route is a crucial factor in process development. The following table provides a preliminary cost analysis for the Fischer indole synthesis of this compound, based on commercially available starting materials.
| Reagent | Molar Mass ( g/mol ) | Assumed Yield | Stoichiometric Ratio | Required Moles for 1 mole of Product | Required Mass (g) for 1 mole of Product |
| (4-chlorophenyl)hydrazine hydrochloride | 179.04 | 90% | 1.0 | 1.11 | 198.93 |
| 2-Butanone | 72.11 | 1.0 | 1.11 | 80.04 | |
| Boron trifluoride etherate | 141.93 | Catalyst | 0.1 | 14.19 | |
| Product: this compound | 179.64 | 1.0 | 179.64 |
Note: The yield is assumed to be 90% based on a similar synthesis of 2,3-dimethyl-1H-indole.[1] Catalyst amount is an estimate. Actual costs of reagents will vary based on supplier, purity, and quantity.
Experimental Protocol: Fischer Indole Synthesis
The following is a generalized experimental protocol for the synthesis of this compound via the Fischer indole synthesis.
Materials:
-
(4-chlorophenyl)hydrazine hydrochloride
-
2-Butanone
-
Boron trifluoride etherate (or another suitable acid catalyst such as acetic acid or zinc chloride)
-
Ethanol (or another suitable solvent)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of (4-chlorophenyl)hydrazine hydrochloride in ethanol, add 2-butanone.
-
Add the acid catalyst (e.g., boron trifluoride etherate) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Synthetic Pathway Diagram
Caption: Fischer Indole Synthesis of this compound.
References
A Comparative Guide to the Environmental Impact of Indole Synthesis Protocols
The indole scaffold is a cornerstone in pharmaceuticals, agrochemicals, and materials science, making its synthesis a critical focus for chemical research.[1][2][3] As the chemical industry increasingly embraces the principles of green chemistry, it is imperative for researchers to select synthesis pathways that are not only efficient but also environmentally benign. This guide provides a comparative environmental impact assessment of various indole synthesis protocols, offering quantitative data, detailed experimental methodologies, and a logical framework for evaluating their sustainability.
Comparative Analysis of Green Chemistry Metrics
The environmental performance of a chemical reaction can be quantified using several key metrics. Traditional indole syntheses, while effective, often suffer from harsh conditions, poor atom economy, and the use of hazardous materials.[3] In contrast, modern methods aim to improve upon these factors by employing catalytic systems, renewable solvents, and more efficient reaction pathways. The following table summarizes key green chemistry metrics for several prominent indole synthesis protocols.
| Protocol | Typical Yield (%) | Atom Economy (%) | E-Factor | Solvent(s) | Key Environmental Considerations |
| Classical Fischer | 60-80 | ~70-85% | 5-50 | Toluene, Xylene, Acetic Acid, H₂SO₄ | High temperatures, strong acids, often requires stoichiometric reagents, generation of significant waste.[3][4][5] |
| Mechanochemical Fischer | 56-95 | ~80-90% | < 5 | Solvent-free | Eliminates bulk solvent use, reduces energy consumption, milder conditions.[4] |
| Bischler-Moehlau | 50-75 | ~65-80% | 10-50 | None (Microwave) or high-boiling solvents | Traditional methods require harsh conditions; microwave-assisted solvent-free methods offer a greener alternative.[6] |
| Copper-Catalyzed (One-Pot) | 70-90 | ~85-95% | < 10 | 2-MeTHF, Ethyl Acetate | Uses renewable solvents, avoids toxic dipolar aprotic solvents, and limits waste from workup.[7] |
| Multicomponent Synthesis | 80-90 | >90% | < 5 | Ethanol | Mild conditions, no metal catalyst, high atom economy by incorporating multiple starting materials into the final product.[3][8] |
| Magnetic Nanoparticle Catalyzed | 80-95 | ~85-95% | < 5 | Water-Ethanol | Utilizes a recyclable catalyst, employs greener solvent systems, and often proceeds under mild conditions.[2] |
Atom Economy and E-Factor are highly dependent on the specific substrates and reagents used. The values presented are estimates for representative reactions to illustrate the general trend for each protocol. Atom economy is the theoretical percentage of reactant atoms incorporated into the desired product.[9][10] The E-Factor is the ratio of the mass of waste to the mass of the product.[9]
Workflow for Green Synthesis Assessment
The selection of a synthesis protocol should involve a systematic evaluation of its environmental and efficiency parameters. The following diagram illustrates a logical workflow for assessing the green credentials of a given indole synthesis.
Caption: A workflow diagram for evaluating the environmental impact of indole synthesis protocols.
Experimental Protocols
This section provides representative methodologies for some of the discussed indole synthesis protocols. These are intended to be illustrative and may require optimization for specific substrates.
Mechanochemical Fischer Indole Synthesis (Solvent-Free)
This protocol is adapted from a procedure utilizing mechanochemistry to achieve a greener Fischer indolisation.[4]
-
Reactants and Reagents:
-
Arylhydrazine (1.0 mmol)
-
Cyclohexanone derivative (1.0 mmol)
-
Dimethylurea (DMU) (180 mg)
-
Oxalic acid dihydrate (OA) (180 mg)
-
-
Procedure:
-
Place the arylhydrazine, cyclohexanone derivative, DMU, and OA into a 15 mL stainless steel grinding jar containing two 10 mm stainless steel balls.
-
Mill the mixture in a planetary ball mill at 500 rpm for 100-120 minutes.
-
After milling, dissolve the resulting solid in ethyl acetate and filter to remove insoluble auxiliaries.
-
Wash the filtrate with a saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Microwave-Assisted Bischler Indole Synthesis (Solvent-Free)
This one-pot, solvent-free protocol is an environmentally friendly alternative to the classical Bischler synthesis.[6]
-
Reactants and Reagents:
-
Aniline derivative (20 mmol)
-
α-bromoketone (e.g., phenacyl bromide) (10 mmol)
-
-
Procedure:
-
Grind a mixture of the aniline (2 equivalents) and the α-bromoketone (1 equivalent) in a mortar.
-
Place the resulting solid mixture in an open vessel suitable for microwave irradiation.
-
Irradiate the mixture in a microwave reactor at 540 W for 45-60 seconds.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the 2-arylindole.[6]
-
Copper-Catalyzed Synthesis in a Renewable Solvent
This protocol demonstrates a one-pot cascade reaction that avoids undesirable dipolar aprotic solvents.[7]
-
Reactants and Reagents:
-
2-bromobenzaldehyde derivative (1.0 mmol)
-
Amine (1.2 mmol)
-
β-ketoester (1.5 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
2-Methyltetrahydrofuran (2-MeTHF) (3 mL)
-
-
Procedure:
-
To an oven-dried reaction tube, add the 2-bromobenzaldehyde, amine, β-ketoester, CuI, and K₂CO₃.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add 2-MeTHF as the solvent via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the desired indole-2-carboxylic ester.
-
References
- 1. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02060B [pubs.rsc.org]
- 4. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 5. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chembam.com [chembam.com]
- 10. jk-sci.com [jk-sci.com]
Assessing the Purity of Synthesized 5-chloro-2,3-dimethyl-1H-indole: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring safety, efficacy, and reproducibility. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized 5-chloro-2,3-dimethyl-1H-indole, a key heterocyclic scaffold in medicinal chemistry.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the most widely adopted method for the purity analysis of indole derivatives due to its high resolution, sensitivity, and quantitative accuracy. The method separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
A generalized yet robust protocol for the analysis of this compound is detailed below. This method is based on established procedures for separating various indole compounds.[1][2][3]
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
2. Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution of 100 µg/mL.
-
Further dilute as necessary to fall within the linear range of the detector.
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
3. Chromatographic Conditions: The following table summarizes the recommended starting conditions for the HPLC analysis. Optimization may be required based on the specific impurities present in the sample.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.[2][4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm[2][5] |
| Injection Volume | 10 µL[4] |
Purity is typically determined by the area percent method. The area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Below is a sample data table from a hypothetical analysis:
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 4.52 | 15.6 | 0.4% | Impurity A (e.g., starting material) |
| 2 | 8.76 | 25.1 | 0.6% | Impurity B (e.g., regioisomer) |
| 3 | 12.34 | 3945.8 | 98.9% | This compound |
| 4 | 15.88 | 4.2 | 0.1% | Impurity C (e.g., byproduct) |
| Total | 3990.7 | 100.0% |
In this example, the purity of the synthesized compound is calculated to be 98.9%.
Workflow for HPLC Purity Assessment
The following diagram illustrates the logical flow of the purity assessment process using HPLC.
Comparison with Alternative Purity Assessment Methods
While HPLC is the gold standard for quantitative purity analysis, other methods can provide complementary information or serve as faster, more qualitative screening tools.
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between stationary and mobile phases. | High sensitivity, high resolution, excellent for quantification, widely applicable. | Requires specialized equipment, can be time-consuming for method development. |
| Thin-Layer Chromatography (TLC) | Separation on a solid stationary phase with a liquid mobile phase.[5] | Rapid, inexpensive, good for reaction monitoring, requires minimal sample. | Primarily qualitative, lower resolution and sensitivity compared to HPLC.[3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase, with mass detection. | Excellent for identifying volatile impurities, provides structural information. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation. | Provides detailed structural information, can quantify impurities without standards. | Lower sensitivity than HPLC, complex mixtures can be difficult to interpret. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Simple, fast, and inexpensive indicator of purity (impurities broaden the range). | Non-specific, insensitive to small amounts of impurities. |
Potential Impurities in Synthesis
The synthesis of this compound, often via the Fischer indole synthesis, may lead to several process-related impurities.[6][7] These can include:
-
Unreacted Starting Materials: (4-chlorophenyl)hydrazine and butan-2-one.
-
Regioisomers: Formation of the 7-chloro or other isomeric indoles.
-
Byproducts: Compounds formed from side reactions, such as oxidative degradation products or polymers.[8]
-
Residual Solvents and Reagents: Traces of solvents or catalysts (e.g., acids) used in the synthesis and purification steps.[9]
References
- 1. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction [mdpi.com]
- 3. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC analysis of 16 compounds from Artemisia ordosica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 8. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 9. bhu.ac.in [bhu.ac.in]
comparative docking studies of 5-chloro-2,3-dimethyl-1H-indole derivatives in target proteins
This guide provides a comparative overview of in-silico docking studies conducted on 5-chloro-1H-indole derivatives, a class of compounds recognized for its therapeutic potential. By examining their interactions with various protein targets, we aim to elucidate their mechanism of action and highlight their promise in drug discovery. This analysis is supported by quantitative binding data, detailed experimental protocols, and visualizations of both the molecular pathways and the computational workflows involved.
Quantitative Docking Performance
Molecular docking simulations predict the binding affinity and orientation of a ligand within the active site of a target protein. The data below summarizes the performance of various 5-chloro-indole derivatives against several key protein targets implicated in diseases ranging from cancer to infectious conditions.
| Derivative/Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Interacting Residues | Reference |
| 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid | EGFR | Not Specified | Good Affinity | Not Specified | [1][2] |
| 4,5-dihydrofurano indole (Reference) | NS5B Polymerase | 3UPI | Not Specified | Binds in thumb domain | [3] |
| Substituted Indole Hydrazide (S3) | COX-2 | 4COX | Good Affinity | Tyr 355, Arg 120 | [4] |
| 5-(6-chloro-2-quinolyl) indole (13i) | HIV-1 gp41 | Not Specified | Sub-µM Inhibition | Not Specified | [5] |
| Thiazolidinone-based indole | α-amylase | 4W93 | -7.43 (for best performer) | Trp58, Tyr62, Gln63, etc. | [6] |
Note: "Not Specified" indicates that the specific data point was not available in the cited literature.
Experimental Protocols for Molecular Docking
The accuracy and reliability of docking studies are contingent upon a rigorous and well-defined protocol. Below is a generalized methodology synthesized from standard practices reported in the literature for docking indole derivatives.[3][4][7][8]
2.1. Preparation of the Target Protein
-
Structure Retrieval : The three-dimensional crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).[3][4]
-
Preprocessing : The protein structure is prepared for docking. This typically involves:
-
Removing all water molecules and co-crystallized ligands.[3]
-
Adding polar hydrogen atoms and assigning Kollman charges.
-
Repairing any missing atoms or residues in the protein structure.[3]
-
Minimizing the energy of the protein structure using force fields like AMBER or MMFF94x to relieve any steric clashes.[4]
-
2.2. Preparation of the Ligand (Indole Derivatives)
-
Structure Creation : The 2D structures of the 5-chloro-2,3-dimethyl-1H-indole derivatives are sketched using chemical drawing software like ChemDraw.
-
Conversion and Optimization : The 2D structures are converted to 3D format.[7] The geometry of the ligands is then optimized, and their energy is minimized to obtain a stable conformation.[4]
-
Format Conversion : The final 3D structures are saved in a suitable format (e.g., .pdbqt or .mol2) for the docking software.
2.3. Docking Simulation
-
Grid Box Generation : A grid box is defined around the active site of the target protein. The dimensions and center of the grid are chosen to encompass the entire binding pocket where the native ligand binds or as predicted by binding site prediction tools.
-
Execution : Docking is performed using software such as AutoDock, PyRx, or MOE.[4][7][8] The software explores various possible conformations and orientations of the ligand within the protein's active site, calculating the binding energy for each pose.
-
Validation : To validate the docking protocol, the co-crystallized ligand (if available) is re-docked into the protein's active site. The protocol is considered reliable if the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose is less than 2.0 Å.[6]
2.4. Analysis of Results
-
Pose Selection : The docked poses are ranked based on their binding energy scores. The pose with the lowest binding energy is typically considered the most favorable.
-
Interaction Analysis : The best-ranked pose is analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein. Visualization tools like Discovery Studio or PyMOL are used for this purpose.[8]
Visualizations: Workflows and Pathways
To better understand the processes and biological contexts, the following diagrams visualize the experimental workflow and a key signaling pathway targeted by indole derivatives.
Caption: A generalized workflow for in-silico molecular docking studies.
Indole derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key protein in cancer progression.[1][2] The diagram below illustrates a simplified EGFR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents [frontiersin.org]
- 8. Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the inhibitory activity of 5-chloro-2,3-dimethyl-1H-indole derivatives against specific enzymes
A comprehensive evaluation of the enzymatic inhibitory activity of 5-chloro-1H-indole derivatives reveals their potential as potent modulators of various key biological targets. While specific data on 5-chloro-2,3-dimethyl-1H-indole derivatives remains limited in the reviewed literature, a comparative analysis of structurally related 5-chloro-indole compounds with varying substitutions at the 2 and 3 positions provides valuable insights into their structure-activity relationships and therapeutic potential. This guide summarizes the inhibitory activities of these derivatives against Epidermal Growth Factor Receptor (EGFR), Dishevelled 1 (DVL1), and Carboxylesterase Notum, presenting key quantitative data, detailed experimental protocols, and relevant signaling pathways.
Comparative Inhibitory Activity
The inhibitory potency of various 5-chloro-1H-indole derivatives against different enzyme targets is summarized below. The data highlights the significant impact of substitutions at the C2 and C3 positions of the indole scaffold on biological activity.
Table 1: Inhibitory Activity of 5-Chloro-Indole Derivatives against EGFR
| Compound ID | 2-Position Substituent | 3-Position Substituent | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |
| 5f | -C(O)NH-R¹ | -(CH=CH)-OCH₃ | EGFRWT | 68 ± 5 | Erlotinib | 80 ± 5 |
| 5g | -C(O)NH-R² | -(CH=CH)-OCH₃ | EGFRWT | 74 ± 5 | Erlotinib | 80 ± 5 |
| 5d | -C(O)NH-R³ | -(CH=CH)-OCH₃ | EGFRWT | 85 ± 5 | Erlotinib | 80 ± 5 |
| 5f | -C(O)NH-R¹ | -(CH=CH)-OCH₃ | EGFRT790M | 9.5 ± 2 | Osimertinib | 8 ± 2 |
| 5g | -C(O)NH-R² | -(CH=CH)-OCH₃ | EGFRT790M | 11.9 ± 3 | Osimertinib | 8 ± 2 |
| 3e | -COOEt | -CH₂-NH-R⁴ | EGFRWT | 68 | Erlotinib | 80 |
| IVc | -C(O)NH-R⁵ | -CH₂OH | EGFR | 120 | - | - |
R¹, R², R³, R⁴, R⁵ represent different amine-containing side chains as described in the source literature.[1][2]
Table 2: Inhibitory Activity of 5-Chloro-Indole Derivatives against DVL1 and Notum
| Compound ID | 2-Position Substituent | 3-Position Substituent | Target Enzyme | EC50/IC50 (µM) |
| (S)-1 | -C(O)NH-R⁶ | -SO₂(3,5-dimethylphenyl) | DVL1 | 0.49 ± 0.11 |
| 3a | - | - | Notum | 0.40 ± 0.11 |
R⁶ represents a substituted propanamide side chain. Compound 3a is a 5-chloro-2,3-dihydro-1H-indole derivative.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following section outlines the key assays used to determine the inhibitory activities presented above.
EGFR Inhibitory Assay (HTRF KinEASE-TK)
The inhibitory activity of compounds against both wild-type (WT) and mutant (T790M) Epidermal Growth Factor Receptor (EGFR) was quantified using the HTRF KinEASE-TK assay.[1]
-
Reaction Mixture Preparation : A reaction buffer containing the respective EGFR enzyme (WT or T790M), the substrate (TK-biotin), and ATP is prepared.
-
Compound Incubation : The test compounds, dissolved in DMSO, are added to the reaction mixture at various concentrations.
-
Enzyme Reaction : The enzymatic reaction is initiated by the addition of ATP and allowed to proceed for a specified time at room temperature.
-
Detection : The reaction is stopped, and a detection mixture containing streptavidin-XL665 and a phosphotyrosine-specific antibody labeled with Eu³⁺-cryptate is added.
-
Signal Measurement : After incubation, the Homogeneous Time-Resolved Fluorescence (HTRF) signal is measured on a suitable plate reader. The signal ratio (665 nm/620 nm) is proportional to the amount of phosphorylated substrate.
-
IC50 Determination : The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Dishevelled 1 (DVL1) Inhibition Assay
The inhibitory effect of compounds on the DVL1 protein was assessed through a cell-based assay.[4]
-
Cell Culture : HCT116 colorectal cancer cells, which have a WNT signaling pathway-dependent survival, are cultured under standard conditions.
-
Compound Treatment : Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).
-
Cell Viability Assessment : Cell viability is measured using a standard method, such as the MTT or CellTiter-Glo assay, to determine the effect of the compounds on cell growth.
-
EC50 Calculation : The half-maximal effective concentration (EC50) for cell growth inhibition is calculated from the dose-response curves. This cellular EC50 is used as a surrogate for DVL1 inhibition in this cancer cell line model.
Carboxylesterase Notum Inhibition Assay
The inhibitory activity against carboxylesterase Notum was determined using a high-throughput biochemical assay.[3]
-
Enzyme and Substrate : The assay uses a recombinant form of the Notum enzyme (81–451C330S) and a synthetic fluorescent substrate, OPTS.
-
Reaction Initiation : The test compound is pre-incubated with the Notum enzyme.
-
Substrate Addition : The reaction is started by the addition of the OPTS substrate.
-
Fluorescence Measurement : The enzymatic cleavage of OPTS results in a fluorescent product, which is monitored over time using a fluorescence plate reader.
-
IC50 Calculation : The rate of the enzymatic reaction is determined in the presence of different concentrations of the inhibitor. The IC50 value is then calculated by plotting the reaction rate against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams have been generated.
Caption: EGFR signaling pathway and the inhibitory action of 5-chloro-indole derivatives.
Caption: Wnt/β-catenin signaling pathway highlighting DVL1 inhibition.
Caption: General experimental workflow for determining IC50 values.
References
- 1. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Indole-Based Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3][4][5] This guide provides a comparative analysis of the in vitro and in vivo efficacy of promising indole-based drug candidates, with a focus on their anticancer applications. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document aims to be a valuable resource for researchers in the field of drug discovery and development.
Data Presentation: A Comparative Analysis of Efficacy
The following table summarizes the in vitro and in vivo efficacy of selected indole-based drug candidates that have shown significant potential in preclinical studies. This data has been compiled from various research articles to provide a clear and concise comparison.
| Drug Candidate | Target/Pathway | In Vitro Model | In Vitro Efficacy (IC50/EC50) | In Vivo Model | In Vivo Efficacy |
| Indole-Chalcone Derivative (Compound 4) | Tubulin Polymerization and Thioredoxin Reductase (TrxR) Inhibitor | Six human cancer cell lines | 6 - 35 nM | Not specified in the provided text | Not specified in the provided text |
| Indole-Substituted Furanone (Compound 11) | Anti-tubulin agent | U-937 cancer cells | EC50 = 0.6 μM | Not specified in the provided text | Not specified in the provided text |
| Pyrazolinyl-Indole Derivative (Compound 17) | EGFR Inhibitor | Leukemia, breast, and colon cancer cell lines | 78.76% growth inhibition in leukemia cells at 10 μM | Not specified in the provided text | Not specified in the provided text |
| Pyrazolyl-s-triazine with Indole Motif (Compound 16) | Dual EGFR and CDK-2 Inhibitor | A549 lung cancer cells | IC50 = 2.66 μM (cytotoxicity), IC50 = 34.1 nM (EGFR inhibition) | Not specified in the provided text | Not specified in the provided text |
| Neocryptolepine Analog (Compound 6b) | Not specified | Ehrlich ascites carcinoma (EAC) cells | IC50 = 6.4 x 10⁻⁵ µM | EAC-induced solid tumor in female albino Swiss mice | Significant reduction in tumor volume |
| Neocryptolepine Analog (Compound 6d) | Not specified | Ehrlich ascites carcinoma (EAC) cells | IC50 = 1.5 x 10⁻⁴ µM | EAC-induced solid tumor in female albino Swiss mice | Significant reduction in tumor volume |
| Flavopereirine (Compound 33) | p53 and p21 activation | Colorectal cancer cell lines (SW480, SW620, DLD1, HCT116, HT29) | IC50 = 8.15 - 15.33 μM | Nude mice with DLD1 tumors | Suppression of DLD1 tumors |
| 3,5-Diprenyl Indole (Compound 35) | Not specified | MIA PaCa-2 (pancreatic adenocarcinoma) cells | IC50 = 9.5 ± 2.2 μM | Not specified in the provided text | Not specified in the provided text |
| Indole-Tetrazole Coupled Aromatic Amide (Compound 9) | Tubulin Polymerization Inhibitor | MCF-7, A549, SKOV3 cancer cell lines | IC50 = 0.34 µM (tubulin polymerization) | Not specified in the provided text | Not specified in the provided text |
| LSD1 Inhibitor (Compound 43) | LSD1 Inhibitor | A549 lung cancer cells | IC50 = 0.050 μM (LSD1 inhibition), IC50 = 0.74 μM (antiproliferative) | A549 xenograft models | Strong antitumor effect |
Experimental Protocols
A clear understanding of the methodologies used to generate efficacy data is crucial for interpreting and comparing results. Below are detailed protocols for key experiments commonly cited in the evaluation of indole-based drug candidates.
In Vitro Assays
-
MTT Assay for Cell Viability:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the indole-based drug candidate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondrial reductases convert MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[6]
-
-
Tubulin Polymerization Assay:
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent polymerization.
-
Reaction Mixture: A reaction mixture containing tubulin, a polymerization buffer (e.g., PEM buffer), and GTP is prepared.
-
Compound Addition: The indole-based drug candidate or a control compound (e.g., colchicine) is added to the reaction mixture.
-
Polymerization Induction: The mixture is warmed to 37°C to induce tubulin polymerization.
-
Monitoring: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer. The inhibitory effect of the compound on tubulin polymerization is determined by comparing the polymerization rate in the presence and absence of the compound.[7]
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Kinase Inhibition:
-
Coating: A 96-well plate is coated with a substrate specific to the protein kinase of interest (e.g., EGFR, CDK-2).
-
Blocking: The plate is blocked to prevent non-specific binding.
-
Kinase Reaction: The protein kinase, ATP, and various concentrations of the indole-based inhibitor are added to the wells and incubated.
-
Detection: A primary antibody specific to the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Substrate Addition: A chromogenic substrate is added, and the color development is measured using a microplate reader. The IC50 value is calculated based on the inhibition of the kinase activity.[7]
-
In Vivo Models
-
Xenograft Mouse Model:
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomly assigned to treatment and control groups. The indole-based drug candidate is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group. At the end of the study, tumors may be excised for further analysis.[8][9]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by indole-based anticancer agents and a typical drug discovery workflow.
Caption: EGFR signaling pathway and its inhibition by an indole-based drug candidate.
References
- 1. mdpi.com [mdpi.com]
- 2. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective [ouci.dntb.gov.ua]
- 3. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
benchmarking the performance of novel indole synthesis methods against established ones
For researchers, scientists, and drug development professionals, the efficient synthesis of the indole scaffold is a cornerstone of medicinal chemistry and materials science. This guide provides an objective comparison of established and novel indole synthesis methodologies, supported by experimental data to inform the selection of the most suitable method for a given application.
The indole ring system is a prevalent motif in a vast array of biologically active natural products and pharmaceutical agents. Consequently, the development of efficient and versatile methods for its construction remains an area of intense research. This guide benchmarks the performance of classical methods against more contemporary, often palladium-catalyzed, approaches, focusing on key performance indicators such as reaction yield, time, and temperature.
Performance Comparison of Indole Synthesis Methods
The following table summarizes quantitative data for several prominent indole synthesis methods. It is important to note that direct comparisons can be challenging due to variations in substrates, catalysts, and reaction conditions reported in the literature. The data presented here is a representative compilation from various sources to provide a general overview.
| Synthesis Method | Substrate(s) | Catalyst/Reagent | Temperature (°C) | Reaction Time | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Ketone/Aldehyde | Brønsted or Lewis acids (e.g., HCl, ZnCl₂) | Elevated | 2 - 4 hours | Variable, can be low |
| Leimgruber-Batcho Indole Synthesis | o-Nitrotoluene derivative, DMFDMA | Pyrrolidine, then Raney Ni/H₂ or Pd/C | Mild | Varies | High |
| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate | Potassium ethoxide, then Zn/Acetic acid | Varies | Multi-step | Good |
| Bischler-Möhlau Indole Synthesis | α-Bromoacetophenone, Aniline | Excess aniline, heat | High | Varies | Often poor and unpredictable |
| Larock Indole Synthesis | o-Iodoaniline, Disubstituted alkyne | Pd(OAc)₂, Base | 60 - 100 | Varies | Good to excellent |
Experimental Protocols for Key Synthesis Methods
Detailed experimental procedures are crucial for the successful implementation of any synthetic method. Below are protocols for selected established and novel indole syntheses.
Established Method: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for preparing substituted indoles.[1]
Procedure:
-
Dissolve the primary arylamine and the aldehyde or ketone in a suitable solvent in a round-bottom flask.
-
Add an acid catalyst (e.g., zinc chloride, polyphosphoric acid) to the reaction mixture and stir to ensure homogeneity.[1]
-
Heat the reaction mixture under reflux for a period of 2 to 4 hours, with continuous stirring.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and neutralize the acid with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Established Method: Leimgruber-Batcho Indole Synthesis
This method offers a popular and high-yielding alternative to the Fischer synthesis, particularly for indoles unsubstituted at the 2- and 3-positions.[2]
Step 1: Enamine Formation
-
To a solution of the o-nitrotoluene derivative in a suitable solvent (e.g., DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine.[2]
-
Heat the mixture to facilitate the formation of the enamine intermediate.[2] The reaction progress can often be monitored by a color change to deep red.[2]
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a reducing agent, such as Raney nickel and hydrazine hydrate or palladium on carbon under a hydrogen atmosphere.[2]
-
Stir the reaction mixture at room temperature until the reduction and subsequent cyclization are complete.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting indole by column chromatography or recrystallization.
Novel Method: Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed method for the preparation of 2,3-disubstituted indoles.[3]
Procedure:
-
In a reaction vessel, combine the o-iodoaniline, the disubstituted alkyne, a palladium catalyst (e.g., palladium(II) acetate), and a base (e.g., potassium carbonate).[4]
-
Add a suitable solvent, such as DMF.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the required time.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Synthesis Strategies
Diagrams can provide a clear overview of the logical flow and key stages of different synthetic approaches.
Caption: A logical diagram comparing the starting materials and general outcomes of established versus novel indole synthesis strategies.
Caption: A generalized experimental workflow for a typical chemical synthesis, from starting materials to final product characterization.
References
Safety Operating Guide
Navigating the Safe Disposal of 5-chloro-2,3-dimethyl-1H-indole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-chloro-2,3-dimethyl-1H-indole, drawing upon safety data for structurally similar compounds.
Important Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following information is synthesized from SDSs of analogous chlorinated indole derivatives. It is imperative to consult the specific SDS for any chemical before handling and to adhere to all local, regional, and national regulations.
Hazard Profile Overview
Based on data for similar compounds, this compound is anticipated to possess the following hazards.
| Hazard Category | Description |
| Acute Toxicity | Harmful if swallowed or in contact with skin. |
| Skin Corrosion/Irritation | Causes skin irritation. May cause an allergic skin reaction.[1] |
| Eye Damage/Irritation | Causes serious eye irritation.[2] |
| Respiratory Sensitization | May cause respiratory irritation.[2][3] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects. |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is essential:
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.
-
Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation, use a NIOSH/MSHA-approved respirator.[3]
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound and its containers is to use an approved waste disposal plant.[2][4] The following steps outline a general procedure for safe disposal.
1. Waste Identification and Segregation:
- Clearly label all waste containers with the chemical name and associated hazards.
- Do not mix with other incompatible waste streams.
2. Containment:
- Ensure waste is stored in a tightly closed, properly labeled container.
- Store in a well-ventilated and secure area, away from incompatible materials.
3. Collection and Transportation:
- Arrange for collection by a licensed hazardous waste disposal company.
- Follow all institutional and regulatory guidelines for the transportation of chemical waste.
4. Documentation:
- Maintain accurate records of the amount of waste generated and its disposal date.
- Complete all necessary waste disposal manifests as required by your institution and local regulations.
5. Decontamination:
- Thoroughly decontaminate any equipment or surfaces that have come into contact with the chemical using appropriate cleaning agents.
- Dispose of contaminated cleaning materials as hazardous waste.
Accidental Release Measures
In the event of a spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an absorbent material like sand or diatomite to contain the spill.
-
Collect: Carefully collect the absorbed material into a suitable container for disposal.
-
Clean: Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
Report: Report the incident to the appropriate safety officer or department.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-chloro-2,3-dimethyl-1H-indole
This guide provides crucial safety and logistical information for the handling and disposal of 5-chloro-2,3-dimethyl-1H-indole, designed for researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for similar chemical compounds.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential hazards. Based on data for structurally related compounds, it is presumed to be harmful if swallowed, toxic upon skin contact, and a cause of serious eye and skin irritation.[1][2][3] It may also lead to respiratory irritation and allergic skin reactions.[2][3][4]
Table 1: Hazard Summary
| Hazard Statement | Classification |
| Harmful if swallowed | Acute toxicity, Oral |
| Toxic/Harmful in contact with skin | Acute toxicity, Dermal |
| Causes serious eye irritation | Eye Irritation |
| Causes skin irritation | Skin Irritation |
| May cause respiratory irritation | STOT - Single Exposure |
| May cause an allergic skin reaction | Skin Sensitization |
| Very toxic to aquatic life | Aquatic toxicity |
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] |
| Skin Protection | Wear chemical-impermeable gloves (e.g., nitrile), inspected prior to use.[5][6] Wear a lab coat or other protective work clothing.[6] |
| Respiratory Protection | In case of dust or vapor formation, use a NIOSH/MSHA-approved respirator.[6] |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is critical to ensure safety and prevent contamination.
Engineering Controls:
-
Always work in a well-ventilated area.[6] For procedures that may generate dust or aerosols, a chemical fume hood is required.[6]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Inspect gloves for any signs of degradation.[5]
-
Weighing and Transfer: Conduct weighing and transferring of the solid compound in a designated area, such as a fume hood, to minimize dust generation. Avoid breathing any dust or vapors.[3]
-
During Use: Avoid all direct contact with the skin and eyes.[5] Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[2][3]
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2][3] Immediately remove and launder any contaminated clothing before reuse.[3][6]
Storage:
-
Store in a tightly closed, properly labeled container.[3]
-
Keep in a dry, well-ventilated place away from heat and sources of ignition.[3][6]
-
Store locked up.[3]
Disposal Plan
The disposal of this compound and its containers must be managed as hazardous waste.
-
Waste Collection: Collect waste material in a suitable, closed, and clearly labeled container.[5][7] The label must include the words "HAZARDOUS WASTE" and the chemical name.[7]
-
Container Management: Ensure waste containers are always tightly capped, except when adding waste.[7]
-
Disposal Method: Dispose of the contents and container in accordance with all applicable local, regional, and national regulations.[3][4] This should be carried out by a licensed professional waste disposal service.
-
Prohibited Disposal: Do not allow the product to enter drains or sewer systems.[1]
Physical and Chemical Properties
The following table summarizes known physical and chemical properties for similar indole compounds, which may be indicative for this compound.
Table 3: Physical and Chemical Properties of Related Indole Compounds
| Property | Value |
| Appearance | Off-white solid |
| Melting Point/Range | 69 - 72 °C / 156.2 - 161.6 °F (for 5-Chloroindole)[3] |
| Boiling Point/Range | 253 - 254 °C / 487 - 489 °F (for Indole)[1] |
| Molecular Formula | C10H10ClN |
| Molecular Weight | 179.65 g/mol |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. biomedicadiagnostics.com [biomedicadiagnostics.com]
- 5. echemi.com [echemi.com]
- 6. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
